molecular formula C3H7BO2 B032976 Prop-1-en-2-ylboronic Acid CAS No. 14559-87-6

Prop-1-en-2-ylboronic Acid

Cat. No.: B032976
CAS No.: 14559-87-6
M. Wt: 85.9 g/mol
InChI Key: WCONKKYQBKPMNZ-UHFFFAOYSA-N
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Description

Prop-1-en-2-ylboronic Acid, also known as isopropenylboronic acid, is a highly valuable and reactive organoboron reagent specifically designed for chemical synthesis and drug discovery research. Its primary utility lies in its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form carbon-carbon bonds. The unique structure of this compound, featuring a boronic acid functional group adjacent to a terminal alkene, allows researchers to efficiently introduce the isopropenyl group (-C(CH3)=CH2) into complex molecular architectures. This makes it an essential building block for the synthesis of natural products, pharmaceutical intermediates, and novel organic materials.

Properties

IUPAC Name

prop-1-en-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7BO2/c1-3(2)4(5)6/h5-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCONKKYQBKPMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445901
Record name Prop-1-en-2-ylboronic Acid
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Molecular Weight

85.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14559-87-6
Record name Prop-1-en-2-ylboronic Acid
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Record name (prop-1-en-2-yl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Prop-1-en-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-1-en-2-ylboronic acid, also known as isopropenylboronic acid, is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility extends to the synthesis of complex molecules in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and workflow diagrams to facilitate its preparation and analysis in a laboratory setting.

Introduction

This compound is an organoboron compound featuring a vinyl group attached to the boron atom. This structural motif makes it a versatile building block for the introduction of the isopropenyl group in the construction of carbon-carbon bonds. While the free boronic acid can be challenging to handle due to its propensity for dehydration to form boroxines, it is often generated in situ or handled as its more stable pinacol ester derivative, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane. This guide will cover the synthesis of the pinacol ester and its subsequent hydrolysis to the desired this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the Pinacol Ester: The synthesis of the stable intermediate, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, is most commonly achieved via a Grignard reaction.

  • Hydrolysis to the Boronic Acid: The pinacol ester is then hydrolyzed to yield this compound.

Synthesis_Workflow Synthesis Workflow for this compound 2-Bromopropene 2-Bromopropene Isopropenylmagnesium bromide Isopropenylmagnesium bromide 2-Bromopropene->Isopropenylmagnesium bromide 1. Grignard Formation Mg, THF Mg, THF Mg, THF->Isopropenylmagnesium bromide Boronic ester intermediate Boronic ester intermediate Isopropenylmagnesium bromide->Boronic ester intermediate 2. Borylation Triisopropyl borate Triisopropyl borate Triisopropyl borate->Boronic ester intermediate Isopropenylboronic acid pinacol ester Isopropenylboronic acid pinacol ester Boronic ester intermediate->Isopropenylboronic acid pinacol ester 3. Esterification Pinacol Pinacol Pinacol->Isopropenylboronic acid pinacol ester This compound This compound Isopropenylboronic acid pinacol ester->this compound 4. Deprotection Hydrolysis (e.g., Silica/MeOH or H3O+) Hydrolysis (e.g., Silica/MeOH or H3O+) Hydrolysis (e.g., Silica/MeOH or H3O+)->this compound

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (Isopropenylboronic acid pinacol ester)

This protocol is adapted from general procedures for the synthesis of vinylboronate esters via Grignard reagents.

Materials:

  • 2-Bromopropene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Pinacol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromopropene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Esterification and Work-up: Cool the reaction mixture to 0 °C and add a saturated aqueous solution of pinacol (1.2 equivalents) in diethyl ether. Stir the mixture vigorously for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure isopropenylboronic acid pinacol ester.

Synthesis of this compound

This protocol describes the hydrolysis of the pinacol ester to the free boronic acid.

Materials:

  • 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

  • Methanol

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Hydrolysis: Dissolve the isopropenylboronic acid pinacol ester (1.0 equivalent) in methanol. Add silica gel to the solution (approximately 10-20 times the weight of the ester).

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, filter the reaction mixture to remove the silica gel and wash the silica gel with methanol. Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Characterization Data

Physical Properties
PropertyValueReference
CAS Number14559-87-6[1][2][3][4]
Molecular FormulaC₃H₇BO₂[1][3]
Molecular Weight85.90 g/mol [1][2][3]
AppearanceWhite solid[2]
Melting Point104-108 °C[2]
Boiling Point78-80 °C at 18 mmHg[5]
SolubilitySoluble in methanol, diethyl ether, THF.Inferred from synthesis protocols.
Spectroscopic Data

Note: Experimentally obtained spectra for this compound are not widely available in the public domain. The following data are predicted based on the analysis of similar vinylboronic acids and general spectroscopic principles.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.6-5.8s2HB(OH)₂
~5.4-5.6s1H=CH₂ (vinylic proton)
~5.2-5.4s1H=CH₂ (vinylic proton)
~1.8-2.0s3H-CH₃
Chemical Shift (δ, ppm)Assignment
~140-150C=CH₂ (quaternary carbon attached to Boron)
~110-120=CH₂
~20-25-CH₃
Wavenumber (cm⁻¹)IntensityAssignment
~3200-3600Broad, StrongO-H stretch (from B(OH)₂)
~3080Medium=C-H stretch (vinylic)
~2900-3000MediumC-H stretch (aliphatic)
~1630MediumC=C stretch (vinylic)
~1350-1400StrongB-O stretch
~890Strong=CH₂ out-of-plane bend
m/zInterpretation
86[M]⁺ (Molecular ion)
69[M - OH]⁺
43[C₃H₇]⁺ or [M - B(OH)₂]⁺

Logical Relationships in Characterization

The characterization of this compound involves a series of analytical techniques to confirm its structure and purity.

Characterization_Logic Characterization Workflow Synthesized Product Synthesized Product 1H_NMR ¹H NMR Synthesized Product->1H_NMR 13C_NMR ¹³C NMR Synthesized Product->13C_NMR IR IR Spectroscopy Synthesized Product->IR MS Mass Spectrometry Synthesized Product->MS Structure_Elucidation Structure Elucidation 1H_NMR->Structure_Elucidation Proton environment 13C_NMR->Structure_Elucidation Carbon backbone IR->Structure_Elucidation Functional groups MS->Structure_Elucidation Molecular weight Purity_Confirmation Purity Confirmation Final_Product This compound Purity_Confirmation->Final_Product Structure_Elucidation->Purity_Confirmation

Caption: Logical workflow for the characterization of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be irritating to the eyes, respiratory system, and skin. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry place under an inert atmosphere to prevent decomposition.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the effective preparation and verification of this important chemical building block. While direct experimental spectroscopic data is limited, the provided estimations based on analogous structures offer a reliable starting point for characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of Isopropenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenylboronic acid, also known as prop-1-en-2-ylboronic acid, is an organoboron compound with the chemical formula C₃H₇BO₂. Its unique structure, featuring a vinyl group attached to the boronic acid moiety, makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of the core physicochemical properties of isopropenylboronic acid, its synthesis, reactivity, and potential biological significance, tailored for researchers and professionals in drug development and chemical sciences.

Core Physicochemical Properties

The physicochemical properties of isopropenylboronic acid are fundamental to its handling, reactivity, and application in various chemical processes. A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula C₃H₇BO₂[1]
Molecular Weight 85.90 g/mol [1]
Melting Point 104 °C
Boiling Point 169.1 ± 23.0 °C at 760 mmHg
pKa Not experimentally determined. Estimated to be around 9.
Solubility No quantitative data available. Expected to be soluble in polar organic solvents and sparingly soluble in nonpolar organic solvents and water.
Appearance White to off-white solid

Stability and Storage:

Isopropenylboronic acid, like many boronic acids, is susceptible to certain degradation pathways. It is particularly prone to:

  • Oxidative Degradation: Boronic acids can undergo oxidation, especially in the presence of reactive oxygen species, leading to deboronation.[2] The stability can be enhanced by the addition of antioxidants or by conversion to more stable derivatives like boronate esters.

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible upon the addition of water.

For long-term storage, it is advisable to keep isopropenylboronic acid in a cool, dry, and inert atmosphere to minimize degradation.

Synthesis and Reactivity

Synthesis:

A common method for the synthesis of isopropenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate. The general workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-Bromopropene 2-Bromopropene Grignard Formation Grignard Formation 2-Bromopropene->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Trialkyl borate Trialkyl borate Borylation Borylation Trialkyl borate->Borylation Grignard Formation->Borylation Isopropenylmagnesium bromide Hydrolysis Hydrolysis Borylation->Hydrolysis Boronate ester intermediate Isopropenylboronic Acid Isopropenylboronic Acid Hydrolysis->Isopropenylboronic Acid

Synthesis of Isopropenylboronic Acid.

Experimental Protocol: Synthesis from a Grignard Reagent

This protocol describes a general procedure for the synthesis of alkyl and aryl boronic acids, which can be adapted for isopropenylboronic acid.[3][4]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromopropene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C. A solution of triisopropyl borate in anhydrous diethyl ether is added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of dilute sulfuric acid. The mixture is stirred vigorously for a period to ensure complete hydrolysis of the boronate ester.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude isopropenylboronic acid can be purified by recrystallization.

Reactivity:

Isopropenylboronic acid is a versatile building block in organic chemistry, primarily utilized in carbon-carbon bond-forming reactions.

Reactivity_Pathways cluster_reactions Key Reactions cluster_products Reaction Products Isopropenylboronic Acid Isopropenylboronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Isopropenylboronic Acid->Suzuki-Miyaura Coupling with Aryl/Vinyl Halides Other Cross-Coupling Other Cross-Coupling Isopropenylboronic Acid->Other Cross-Coupling e.g., Chan-Lam Substituted Styrenes Substituted Styrenes Suzuki-Miyaura Coupling->Substituted Styrenes Functionalized Alkenes Functionalized Alkenes Other Cross-Coupling->Functionalized Alkenes

Key Reactivity Pathways.

  • Suzuki-Miyaura Coupling: This is the most prominent application of isopropenylboronic acid. It reacts with aryl, heteroaryl, or vinyl halides or triflates in the presence of a palladium catalyst and a base to form substituted styrenes and other conjugated systems. This reaction is a cornerstone of modern synthetic chemistry for the construction of complex molecules.

Biological Significance and Drug Development

While specific studies on the biological activity of isopropenylboronic acid are limited, the broader class of boronic acids has garnered significant attention in medicinal chemistry and drug development.

Enzyme Inhibition:

Boronic acids are known to be potent inhibitors of serine proteases.[5][6][7] The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of peptide bond hydrolysis. This inhibitory activity has led to the development of several boronic acid-containing drugs. While there is no specific data for isopropenylboronic acid as a serine protease inhibitor, its potential in this area warrants investigation.

Signaling Pathways:

Recent research has indicated that boronic acids, such as phenylboronic acid, can influence key signaling networks involved in cancer cell migration.[8] Studies have shown that these compounds can decrease the activity of Rho family GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets, suggesting a role in modulating actomyosin-based contractility.[8] The effect of the isopropenyl group on this activity has not been reported.

Experimental Methodologies for Property Determination

For researchers seeking to generate specific data for isopropenylboronic acid, the following experimental protocols for determining pKa and solubility are recommended.

Determination of pKa (Potentiometric Titration):

This method involves titrating a solution of the boronic acid with a standardized base and monitoring the pH change.[9]

  • Solution Preparation: Prepare a solution of isopropenylboronic acid of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Determination of Solubility (Shake-Flask Method):

This is a standard method for determining thermodynamic solubility.[4]

  • Sample Preparation: Add an excess amount of solid isopropenylboronic acid to a series of vials containing different solvents of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Analysis: After equilibration, carefully filter the supernatant to remove any undissolved solid. The concentration of isopropenylboronic acid in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Conclusion

Isopropenylboronic acid is a valuable synthetic intermediate with a range of potential applications. While a comprehensive dataset of its physicochemical properties is still emerging, this guide provides a solid foundation based on available information and established principles for analogous compounds. Further research into its specific biological activities and quantitative characterization of its properties will undoubtedly expand its utility in both synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Prop-1-en-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Prop-1-en-2-ylboronic acid (also known as isopropenylboronic acid). This compound is a valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Introduction

This compound is an organoboronic acid with the chemical formula C₃H₇BO₂. Its structure features a vinyl group attached to the boronic acid moiety, making it a versatile reagent in Suzuki-Miyaura coupling and other cross-coupling reactions. Accurate interpretation of its NMR spectra is fundamental for its application in synthetic chemistry.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz
=CH₂5.5 - 6.0Singlet (broad)-
=CH₂5.5 - 6.0Singlet (broad)-
-CH₃1.8 - 2.0Singlet-
-OH4.5 - 6.5Singlet (broad)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ) ppm (Predicted)Notes
C -BNot typically observedThe signal for the carbon attached to the boron atom is often broadened to the baseline or absent due to the quadrupolar relaxation of the boron nucleus.[1]
=C (CH₃)₂125 - 130
=C H₂110 - 115
-C H₃22 - 25

Experimental Protocols

The following is a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar compounds.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Parameters:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

  • Nuclei: ¹H and ¹³C

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for its NMR analysis.

G cluster_synthesis Synthesis of this compound reagent1 Isopropenyl Grignard Reagent intermediate Boronic ester intermediate reagent1->intermediate Reaction reagent2 Trialkyl borate reagent2->intermediate product This compound intermediate->product Hydrolysis

Caption: Synthetic pathway for this compound.

G cluster_workflow NMR Analysis Workflow start Sample Preparation nmr NMR Data Acquisition (¹H and ¹³C) start->nmr processing Data Processing (FT, Phasing, Calibration) nmr->processing analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) processing->analysis report Reporting analysis->report

Caption: General workflow for NMR analysis.

References

Stability and Storage of Prop-1-en-2-ylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Prop-1-en-2-ylboronic acid. Due to its inherent instability, this guide also details the handling and storage of its more stable derivative, Isopropenylboronic acid pinacol ester, which is widely used as a practical surrogate in synthetic chemistry.

Core Concepts: The Instability of this compound

This compound, a member of the alkenylboronic acid family, is known to be an unstable compound, which limits its direct application and long-term storage.[1][2][3][4] This instability is a common characteristic among certain classes of boronic acids, particularly vinyl derivatives.[1] The primary degradation pathways for boronic acids are generally recognized as oxidation and protodeboronation. Alkenylboronic acids are particularly susceptible to oxidation.[5]

Due to this inherent instability, this compound is often prepared for immediate use in subsequent reactions. For applications requiring a stable, isolable, and handleable reagent, its pinacol ester, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, is the preferred alternative.[2][3][4]

Degradation Pathways of Boronic Acids

The instability of boronic acids can be attributed to several chemical processes. While specific studies on this compound are limited due to its transient nature, the general degradation pathways for boronic acids provide a foundational understanding.

  • Oxidation: The carbon-boron bond is susceptible to cleavage by oxidative processes.[6] This is a significant concern for aliphatic and alkenylboronic acids.[5] Oxidation can lead to the formation of corresponding alcohols and boric acid.

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by acidic or basic conditions.

  • Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, but it alters the chemical properties of the compound.

The following diagram illustrates the key factors influencing the stability of boronic acids.

Stability This compound Stability Moisture Moisture / Water Oxygen Oxygen (Air) Temperature Elevated Temperature pH pH (Acidic/Basic) Degradation Degradation Products (e.g., Alcohol, Boroxine, Propene) Moisture->Degradation Hydrolysis / Protodeboronation Oxygen->Degradation Oxidation Temperature->Degradation Accelerates Degradation pH->Degradation Catalyzes Protodeboronation Protection Esterification (e.g., Pinacol Ester) Protection->Stability Enhances Stability

Caption: Factors affecting the stability of this compound.

Isopropenylboronic Acid Pinacol Ester: The Stable Alternative

Given the instability of the free acid, the pinacol ester derivative is the compound of choice for most synthetic applications. It offers significantly enhanced stability, allowing for purification, long-term storage, and handling under normal laboratory conditions.

Recommended Storage and Handling Conditions

The following table summarizes the recommended storage and handling conditions for Isopropenylboronic acid pinacol ester, based on information from safety data sheets and supplier recommendations.

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)To minimize potential degradation over long-term storage.
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon)To prevent oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed, dry containerTo protect from moisture and air. Opened containers should be carefully resealed.
Light Exposure Protect from lightTo prevent potential light-induced degradation.
Incompatible Materials Strong oxidizing agents, strong acidsTo avoid vigorous reactions and degradation.
Physicochemical Data for Isopropenylboronic Acid Pinacol Ester
PropertyValue
CAS Number 126726-62-3
Molecular Formula C₉H₁₇BO₂
Molecular Weight 168.04 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 47-49 °C / 9 mbar
Density ~0.894 g/mL at 25 °C

Experimental Protocols: Stability Assessment of Boronic Acids

General Workflow for Stability Monitoring by ¹H NMR

This protocol outlines a general method for assessing the stability of a boronic acid derivative like Isopropenylboronic acid pinacol ester under specific stress conditions.

start Start: Prepare Sample (Boronic Acid/Ester in Deuterated Solvent) initial_nmr Acquire Initial ¹H NMR Spectrum (t=0) start->initial_nmr stress Expose Sample to Stress Condition (e.g., Air, Moisture, Heat) initial_nmr->stress time_point_nmr Acquire ¹H NMR at Timed Intervals (t=x) stress->time_point_nmr Time Evolution time_point_nmr->stress Continue Stress analysis Analyze Spectra: - Integrate Peaks - Identify New Peaks (Degradants) time_point_nmr->analysis quantify Quantify Degradation (% Remaining vs. Time) analysis->quantify end End: Determine Stability Profile quantify->end

Caption: Experimental workflow for boronic acid stability assessment via NMR.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the boronic acid or ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. An internal standard with a known concentration can be added for quantitative analysis.

  • Initial Analysis (Time = 0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. This serves as the baseline.

  • Stress Conditions: Store the NMR tube under the desired stress condition(s), such as exposure to air, elevated temperature, or with the addition of a controlled amount of water.

  • Time-Point Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours, weekly).

  • Data Analysis:

    • Integrate the characteristic peaks of the parent compound and the internal standard in each spectrum.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial measurement.

  • Reporting: Plot the percentage of the remaining compound against time to establish a stability profile under the tested conditions.

Conclusion

This compound is an inherently unstable compound, making its isolation and long-term storage challenging. For practical applications in research and drug development, the use of its pinacol ester is strongly recommended due to its markedly superior stability. Proper storage of Isopropenylboronic acid pinacol ester—under refrigeration, in a dry, inert atmosphere, and protected from light—is crucial to ensure its integrity and performance in synthetic protocols. The stability of boronic acid derivatives can be effectively monitored using techniques such as ¹H NMR spectroscopy to ensure the quality and reliability of these important synthetic building blocks.

References

The Chemical Reactivity Profile of Isopropenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropenylboronic acid and its derivatives, particularly the pinacol ester, are versatile and valuable reagents in modern organic synthesis. Their unique reactivity profile allows for the construction of complex molecular architectures, making them crucial building blocks in the discovery and development of novel therapeutics. This technical guide provides an in-depth exploration of the chemical reactivity of isopropenylboronic acid, with a focus on its pinacol ester, summarizing key quantitative data, detailing experimental protocols for pivotal reactions, and illustrating reaction mechanisms and workflows.

Core Reactivity and Stability

Isopropenylboronic acid pinacol ester, also known as 2-(prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound. The presence of the vinyl boronic ester functionality allows it to participate in a wide array of chemical transformations.

Stability and Handling: Isopropenylboronic acid and its pinacol ester are known to be susceptible to decomposition and polymerization. Commercial preparations are often supplied with stabilizers such as butylated hydroxytoluene (BHT) or phenothiazine. For long-term storage, it is recommended to keep the compound refrigerated at 2-8°C under an inert atmosphere. The pinacol ester exhibits greater stability, particularly towards hydrolysis, compared to the free boronic acid, making it the preferred reagent in many applications.

Physical and Chemical Properties:

PropertyValue
CAS Number 126726-62-3 (Pinacol Ester)
Molecular Formula C₉H₁₇BO₂ (Pinacol Ester)
Molecular Weight 168.04 g/mol (Pinacol Ester)
Boiling Point 47-49 °C / 9 mbar
Density 0.894 g/mL at 25 °C
Refractive Index (n20/D) 1.4320

Key Reactions and Applications

Isopropenylboronic acid pinacol ester is a versatile substrate for a multitude of carbon-carbon bond-forming reactions. Its applications are particularly prominent in the synthesis of complex molecules within the pharmaceutical industry, where it serves as a building block for kinase and enzyme inhibitors.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most prominent application of isopropenylboronic acid pinacol ester, enabling the formation of a carbon-carbon bond between the isopropenyl group and an aryl, heteroaryl, or vinyl halide or triflate.[1] This reaction is fundamental in the synthesis of styrenyl compounds and other complex organic molecules.

General Reaction Scheme: R-X + (CH₃)₂C=C(Bpin) → R-C(=C(CH₃)₂) Where R = Aryl, Heteroaryl, Vinyl; X = Br, I, Cl, OTf; Bpin = pinacol boronate

dot

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

Aryl Halide (R-X)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,6-DichloropyridinePd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (2)Dioxane/H₂O (2:1)1002474
2-Bromoaniline(dppf)PdCl₂ (5)-Et₃N (4)Dioxane8012>95 (for borylation)
2-Bromo-5-methoxyaniline(dppf)PdCl₂ (5)-Et₃N (4)Dioxane8012>95 (for borylation)
2-Bromo-4-fluoroaniline(dppf)PdCl₂ (5)-Et₃N (4)Dioxane8012>95 (for borylation)

Note: The yields for the bromoanilines refer to the synthesis of the corresponding aryl boronate, a precursor step to the Suzuki coupling itself, but indicative of compatible conditions.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Isopropenylboronic Acid Pinacol Ester [3]

  • To an oven-dried reaction vessel, add 2,6-dichloropyridine (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add Pd₂(dba)₃ (1 mol%) and FcPPh₂ (6 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 2:1 dioxane/water to the vessel.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkoxide R-Pd(II)L_n-OR' pd2_halide->pd2_alkoxide Ligand Exchange (Base) pd2_boronate R-Pd(II)L_n-R' pd2_alkoxide->pd2_boronate Transmetalation (Boronic Ester) pd2_boronate->pd0 Reductive Elimination product R-R' pd2_boronate->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Simmons-Smith Cyclopropanation

The electron-rich double bond of isopropenylboronic acid pinacol ester can undergo cyclopropanation via the Simmons-Smith reaction. This reaction stereospecifically installs a cyclopropane ring, yielding a valuable functionalized cyclopropylboronate intermediate.[4][5]

General Reaction Scheme: Isopropenyl-Bpin + CH₂I₂ + Zn(Cu) → (1-methyl-1-(Bpin)cyclopropyl)methane

Quantitative Data for Simmons-Smith Cyclopropanation:

Alkene SubstrateReagents (equiv)SolventTemp (°C)Time (h)Yield (%)
General AlkeneEt₂Zn (2.0), CF₃COOH (2.0), CH₂I₂ (2.0)CH₂Cl₂-10 to RT12~90
Alkenyl 1,2-Bis(boronate)Et₂Zn (3.0), CH₂I₂ (3.0), TFA (0.3)Toluene0 to RT278-92

Note: These are general conditions and yields for Simmons-Smith reactions; specific data for isopropenylboronic acid pinacol ester may vary.[4][6]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification) [4][5]

  • Under an inert atmosphere (e.g., nitrogen), dissolve isopropenylboronic acid pinacol ester (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C.

  • In a separate flask, add trifluoroacetic acid (2.0 equiv) dropwise to a solution of diethylzinc (Et₂Zn, 2.0 equiv) in CH₂Cl₂ at 0°C. Stir the resulting slurry at room temperature for 2 hours.

  • Cool the slurry to -10°C and add a solution of diiodomethane (CH₂I₂, 2.0 equiv) in CH₂Cl₂ dropwise.

  • To this mixture, add the solution of isopropenylboronic acid pinacol ester at -10°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into a saturated solution of sodium bicarbonate and EDTA.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

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Simmons_Smith_Mechanism alkene Isopropenylboronic Acid Pinacol Ester ts Butterfly Transition State alkene->ts Concerted carbenoid ICH2ZnI (Zinc Carbenoid) carbenoid->ts product Cyclopropylboronate ts->product

Caption: Mechanism of the Simmons-Smith cyclopropanation reaction.

Olefin Cross-Metathesis (Grubbs Reaction)

Isopropenylboronic acid pinacol ester can participate in olefin cross-metathesis reactions catalyzed by ruthenium complexes (e.g., Grubbs catalysts). This allows for the formation of new carbon-carbon double bonds, providing access to a variety of substituted vinyl boronic esters.[2][7][8][9]

General Reaction Scheme: Isopropenyl-Bpin + R-CH=CH₂ → R-CH=C(CH₃)-Bpin + H₂C=CH₂

Quantitative Data for Olefin Cross-Metathesis:

Alkene PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Functionalized AlkenesGrubbs II (5)CH₂Cl₂401250-95
Sterically Hindered OlefinsGrubbs-type (variable)Toluene601-2438-87

Note: These are representative yields for cross-metathesis of various vinyl boronates.[2][7]

Experimental Protocol: Olefin Cross-Metathesis [7]

  • In a glovebox or under an inert atmosphere, dissolve isopropenylboronic acid pinacol ester (1.0 equiv) and the partner olefin (1.2 equiv) in anhydrous, degassed dichloromethane (CH₂Cl₂).

  • Add the Grubbs catalyst (e.g., Grubbs II, 5 mol%).

  • Heat the reaction mixture to 40°C and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

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Grubbs_Mechanism cluster_cycle Catalytic Cycle ru_carbene [Ru]=CHR metallocyclobutane1 Metallocyclobutane Intermediate 1 ru_carbene->metallocyclobutane1 [2+2] Cycloaddition (Isopropenyl-Bpin) ru_carbene2 [Ru]=C(CH3)Bpin metallocyclobutane1->ru_carbene2 Cycloreversion metallocyclobutane2 Metallocyclobutane Intermediate 2 ru_carbene2->metallocyclobutane2 [2+2] Cycloaddition (R-CH=CH2) metallocyclobutane2->ru_carbene Cycloreversion product R-CH=C(CH3)Bpin metallocyclobutane2->product

Caption: The catalytic cycle of the Grubbs olefin cross-metathesis.

Diels-Alder Reaction

As a substituted alkene, isopropenylboronic acid pinacol ester can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This provides a pathway to highly functionalized six-membered rings containing a boronic ester moiety, which can be further elaborated.[10][11]

General Reaction Scheme: Isopropenyl-Bpin + Diene → Cycloadduct

Quantitative Data for Diels-Alder Reactions of Alkenylboronates:

DienophileDieneConditionsYield (%)
Vinylboronic acid pinacol esterCyclopentadieneToluene, 170°C96
Allenylboronic acid pinacol esterCyclopentadieneToluene, 170°C50

Note: Data for closely related alkenylboronates suggests that isopropenylboronic acid pinacol ester would require thermal conditions to achieve significant conversion.

Experimental Protocol: Diels-Alder Reaction [10]

  • In a pressure tube, dissolve isopropenylboronic acid pinacol ester (1.0 equiv) in toluene.

  • Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 equiv).

  • Seal the pressure tube and heat the reaction mixture to 170°C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

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Diels_Alder Diene Diene TransitionState [4+2] Concerted Transition State Diene->TransitionState Dienophile Isopropenylboronic Acid Pinacol Ester Dienophile->TransitionState Product Cycloadduct TransitionState->Product Heat

Caption: A simplified representation of the Diels-Alder reaction pathway.

Conclusion

Isopropenylboronic acid and its pinacol ester are powerful synthetic intermediates with a diverse reactivity profile. Their utility in cornerstone reactions such as the Suzuki-Miyaura coupling, Simmons-Smith cyclopropanation, olefin cross-metathesis, and Diels-Alder reaction makes them indispensable tools for the construction of complex organic molecules. This guide provides a foundational understanding of their reactivity, offering researchers and drug development professionals the necessary information to effectively incorporate these reagents into their synthetic strategies. The provided protocols and data serve as a starting point for reaction optimization, while the mechanistic diagrams offer a visual aid to understanding the underlying chemical transformations. As the demand for novel and complex molecular entities grows, the importance of versatile building blocks like isopropenylboronic acid will undoubtedly continue to increase.

References

An In-depth Technical Guide to Prop-1-en-2-ylboronic acid (CAS: 14559-87-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-1-en-2-ylboronic acid, also known as isopropenylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 14559-87-6N/A
Molecular Formula C₃H₇BO₂[1]
Molecular Weight 85.90 g/mol [1]
Synonyms Isopropenylboronic acid, (1-Methylethenyl)boronic acid, 2-Propenylboronic Acid[1]
Physical State Solid[2]
Storage Store in a freezer under an inert atmosphere (-20°C)[2]

Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use in research and development. The following sections detail its characteristic spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the methyl protons. The vinyl protons will likely appear as singlets in the region of 5.5-6.5 ppm. The methyl protons are expected to resonate as a singlet around 1.8-2.2 ppm. The acidic protons of the boronic acid group (B(OH)₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show three distinct signals. The quaternary vinylic carbon attached to the boron atom is expected in the range of 130-140 ppm. The terminal vinylic carbon (=CH₂) will likely appear around 110-120 ppm. The methyl carbon signal is anticipated in the range of 20-25 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretching of the boronic acid
~3080=C-H stretching of the vinyl group
~1640C=C stretching of the vinyl group
~1350B-O stretching
~890=C-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum of this compound, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z = 86. Common fragmentation patterns would involve the loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 68. Further fragmentation could involve the loss of the vinyl group or the boronic acid moiety.

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common approach involves the preparation of its pinacol ester derivative followed by hydrolysis.

Synthesis of Isopropenylboronic acid pinacol ester

One synthetic route involves the reaction of 2-bromopropene with a Grignard reagent, followed by reaction with a borate ester and subsequent esterification with pinacol.[3]

Experimental Protocol:

  • Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopropene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.

  • Step 2: Boration: The Grignard solution is cooled to -78°C, and a solution of trimethyl borate in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Step 3: Hydrolysis and Esterification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude boronic acid is then dissolved in a suitable solvent (e.g., diethyl ether or toluene), and pinacol is added. The mixture is stirred at room temperature, and the water formed is removed azeotropically or with a drying agent to yield isopropenylboronic acid pinacol ester.[4]

Hydrolysis of Isopropenylboronic acid pinacol ester to this compound

The pinacol ester can be hydrolyzed to the free boronic acid.

Experimental Protocol:

  • Isopropenylboronic acid pinacol ester is dissolved in a biphasic solvent system of diethyl ether and water.

  • The mixture is stirred vigorously at room temperature for several hours.

  • The organic layer is separated, and the aqueous layer is washed with diethyl ether to remove any remaining pinacol.

  • The aqueous solution containing this compound can be used directly or the product can be isolated by removal of water under reduced pressure.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[5] this compound serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to introduce an isopropenyl group onto aromatic or heteroaromatic rings.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow reagents Aryl Halide (Ar-X) This compound Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reaction_vessel Reaction Mixture reagents->reaction_vessel catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_vessel heating Heating (e.g., 80-100 °C) reaction_vessel->heating workup Aqueous Workup Extraction heating->workup purification Column Chromatography workup->purification product Isopropenyl-Substituted Aromatic Compound purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Role in Cancer Research and Signaling Pathways

While specific studies on the direct interaction of this compound with signaling pathways are limited, research on analogous compounds such as phenylboronic acid suggests potential activity. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by targeting the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[6] These proteins are key regulators of the actin cytoskeleton and are often dysregulated in cancer, contributing to increased cell motility and metastasis.

The proposed mechanism involves the boronic acid moiety interacting with key components of the Rho GTPase signaling cascade, leading to a downstream inhibition of cytoskeletal reorganization necessary for cell migration.

Hypothesized Signaling Pathway Inhibition:

Rho_GTPase_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol GEF GEFs RhoGTPase RhoA / Rac1 / Cdc42 (Inactive GDP-bound) GEF->RhoGTPase Activates ActiveRho RhoA / Rac1 / Cdc42 (Active GTP-bound) RhoGTPase->ActiveRho GTP loading Effectors Downstream Effectors (e.g., ROCK, PAK) ActiveRho->Effectors Activates Cytoskeleton Actin Cytoskeleton Reorganization Effectors->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration BoronicAcid Prop-1-en-2-ylboronic Acid (Hypothesized) BoronicAcid->GEF Inhibits? BoronicAcid->ActiveRho Inhibits?

Caption: Hypothesized inhibition of the Rho GTPase signaling pathway.

Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound within this and other signaling pathways.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery. Its ability to participate in robust carbon-carbon bond-forming reactions makes it an important tool for the construction of novel molecular architectures. While its specific biological activities are still under investigation, the known roles of other boronic acids in modulating key signaling pathways, such as the Rho GTPase pathway, suggest promising avenues for future research into the therapeutic potential of this compound and its derivatives. This technical guide provides a foundational resource for researchers and scientists working with this important compound.

References

An In-depth Technical Guide to Isopropenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenylboronic acid is an unsaturated organoboron compound with significant utility in organic synthesis, particularly in the formation of carbon-carbon bonds. Its vinylboronic acid structure makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, offering a pathway to complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of isopropenylboronic acid, with a focus on experimental protocols and its relevance in medicinal chemistry and drug discovery.

Core Properties of Isopropenylboronic Acid

Isopropenylboronic acid, also known as prop-1-en-2-ylboronic acid or (1-methylethenyl)boronic acid, is characterized by the following fundamental properties.[1]

PropertyValue
Molecular Formula C₃H₇BO₂[1]
Molecular Weight 85.9 g/mol [1]
CAS Number 14559-87-6[1]

Synthesis of Isopropenylboronic Acid

A common and effective method for the synthesis of isopropenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2] This multi-step process is outlined below.

Experimental Protocol: Synthesis from 2-Bromopropene

Materials:

  • 2-Bromopropene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 2-bromopropene in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 2-bromopropene solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the isopropenylmagnesium bromide Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve trimethyl borate in anhydrous diethyl ether.

    • Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Hydrolysis and Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Slowly add aqueous HCl to hydrolyze the borate ester.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield isopropenylboronic acid.

G cluster_synthesis Synthesis of Isopropenylboronic Acid 2-Bromopropene 2-Bromopropene Grignard Reagent Grignard Reagent 2-Bromopropene->Grignard Reagent Mg Mg Mg->Grignard Reagent Anhydrous THF Anhydrous THF Anhydrous THF->Grignard Reagent Borate Ester Intermediate Borate Ester Intermediate Grignard Reagent->Borate Ester Intermediate -78 °C Trimethyl Borate Trimethyl Borate Trimethyl Borate->Borate Ester Intermediate Isopropenylboronic Acid Isopropenylboronic Acid Borate Ester Intermediate->Isopropenylboronic Acid Aqueous HCl Aqueous HCl Aqueous HCl->Isopropenylboronic Acid Hydrolysis

A flowchart illustrating the synthesis of isopropenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

Isopropenylboronic acid is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples the isopropenyl group with various organic halides or triflates. While many literature examples utilize the more stable pinacol ester of isopropenylboronic acid, the free boronic acid can also be employed.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of Isopropenylboronic Acid with an Aryl Bromide

Materials:

  • Isopropenylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine the aryl bromide (1.0 equiv), isopropenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (0.01-0.05 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent to the flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative Addition->R-Pd(II)L2-X R-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' R'-B(OH)2 Base Reductive Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of increasing interest in drug discovery due to their unique chemical properties. The boron atom in boronic acids possesses an empty p-orbital, allowing it to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, making them effective enzyme inhibitors.

While specific biological targets for isopropenylboronic acid are not extensively documented, its utility as a synthetic building block is well-established. The isopropenyl moiety can be incorporated into larger molecules to probe structure-activity relationships or to serve as a reactive handle for further functionalization. The pinacol ester of isopropenylboronic acid has been used in the preparation of various therapeutic kinase and enzymatic inhibitors.[4] The broader class of boronic acids has seen clinical success, with drugs like bortezomib (a proteasome inhibitor for multiple myeloma) and vaborbactam (a β-lactamase inhibitor) highlighting their therapeutic potential.

Conclusion

Isopropenylboronic acid is a versatile and valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. Its synthesis from readily available starting materials and its reactivity make it an important tool for chemists in academia and industry. While its direct biological activities are an area for further exploration, its role as a precursor to complex molecules, including potential therapeutic agents, underscores its significance in the field of drug discovery and development. The experimental protocols provided herein offer a practical guide for the synthesis and application of this important organoboron compound.

References

An In-depth Technical Guide to the Lewis Acidity of Prop-1-en-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-1-en-2-ylboronic acid, also known as isopropenylboronic acid, is an organoboron compound with a vinyl substituent that holds potential in organic synthesis and medicinal chemistry. A critical aspect of its reactivity and potential for biological interaction is its Lewis acidity, which is characteristic of boronic acids. This technical guide provides a comprehensive overview of the principles governing the Lewis acidity of this compound. While specific quantitative data for this molecule is not extensively available in public literature, this guide will infer its properties based on the well-established behavior of related alkyl and vinylboronic acids. We will detail the fundamental equilibrium that defines its Lewis acidic character, explore the electronic effects of the isopropenyl group, and present the standard experimental and computational methodologies used to quantify Lewis acidity in this class of compounds. This document aims to serve as a foundational resource for researchers interested in the application of this compound and other unsaturated boronic acids in their work.

Introduction to the Lewis Acidity of Boronic Acids

Boronic acids (RB(OH)₂) are a class of compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in a neutral boronic acid is sp² hybridized, possessing a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This electron deficiency at the boron center makes it an effective electron pair acceptor, thereby defining its character as a Lewis acid.

The Lewis acidity of boronic acids is most readily observed in their interaction with Lewis bases, particularly in aqueous media with hydroxide ions. This interaction involves the acceptance of a lone pair of electrons from the hydroxide ion into the vacant p-orbital of the boron atom. This results in a change in hybridization from sp² to sp³, and a corresponding change in geometry from trigonal planar to tetrahedral, forming a boronate anion ([RB(OH)₃]⁻). This fundamental equilibrium is the cornerstone of boronic acid Lewis acidity. The position of this equilibrium, quantified by the pKa, is a direct measure of the compound's Lewis acidity; a lower pKa indicates a stronger Lewis acid.

The Role of the Isopropenyl Group in Modulating Lewis Acidity

The nature of the organic substituent (R) directly influences the electrophilicity of the boron center and, consequently, the Lewis acidity of the boronic acid. Substituents that are electron-withdrawing increase Lewis acidity by stabilizing the negative charge on the resulting boronate anion, thus lowering the pKa. Conversely, electron-donating groups decrease Lewis acidity, leading to a higher pKa.

In this compound, the substituent is an isopropenyl group (-C(CH₃)=CH₂). The electronic effect of this vinyl group is a combination of inductive and resonance effects.

  • Inductive Effect: The sp² hybridized vinyl carbon is more electronegative than an sp³ carbon, leading to a weak electron-withdrawing inductive effect, which would slightly increase Lewis acidity compared to a simple alkylboronic acid like methylboronic acid.

  • Resonance Effect: There can be π-conjugation between the carbon-carbon double bond and the vacant p-orbital of the boron atom. This donation of π-electron density to the boron center would decrease its Lewis acidity.

The net effect of the isopropenyl group on the Lewis acidity of this compound will be a balance of these opposing electronic influences. Based on the known pKa values of related boronic acids, it is anticipated that the resonance effect may be more significant, leading to a slightly lower Lewis acidity (higher pKa) compared to phenylboronic acid, but likely a higher acidity (lower pKa) than simple alkylboronic acids.

Quantitative Assessment of Lewis Acidity

While specific experimental data for this compound is scarce, several well-established methods are used to quantify the Lewis acidity of boronic acids. These methodologies provide a framework for the potential characterization of this compound.

Parameter Description Typical Range for Boronic Acids Anticipated Value for this compound
pKa The negative logarithm of the acid dissociation constant; measures the propensity to form the tetrahedral boronate anion in the presence of a Lewis base (e.g., OH⁻). A lower pKa indicates stronger Lewis acidity.7.0 - 10.5Estimated to be in the range of 9.0 - 10.0
Acceptor Number (AN) A measure of Lewis acidity based on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon interaction with the Lewis acid. A higher AN indicates stronger Lewis acidity.40 - 90Not reported, but expected to be lower than for arylboronic acids with electron-withdrawing groups.
Fluoride Ion Affinity (FIA) The negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion. It is a theoretical measure of intrinsic Lewis acidity. A higher FIA indicates stronger Lewis acidity.300 - 500 kJ/molNot reported, but can be computationally estimated.

Experimental Protocols for Determining Lewis Acidity

Determination of pKa by Potentiometric Titration

This is a direct method to measure the pKa of a boronic acid in an aqueous or mixed aqueous/organic solvent system.

Methodology:

  • A solution of the boronic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve of pH versus the volume of titrant added is plotted.

  • The pKa is determined as the pH at which half of the boronic acid has been neutralized (the half-equivalence point).

The Gutmann-Beckett Method for Acceptor Number Determination

This method provides a relative measure of Lewis acidity in a non-aqueous solvent using ³¹P NMR spectroscopy.[1][2]

Methodology:

  • A solution of the boronic acid is prepared in a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • An equimolar amount of the probe molecule, triethylphosphine oxide (TEPO), is added to the solution.

  • The ³¹P NMR spectrum of the solution is recorded.

  • The chemical shift (δ) of the phosphorus atom in the boronic acid-TEPO adduct is determined.

  • The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the adduct and 41.0 ppm is the chemical shift of TEPO in the non-Lewis acidic solvent hexane.

11B NMR Spectroscopy

¹¹B NMR is a powerful tool for studying the environment of the boron atom. The chemical shift of ¹¹B is sensitive to its coordination number and hybridization state.

Methodology for pKa Determination:

  • A series of buffered solutions of the boronic acid are prepared across a range of pH values.

  • The ¹¹B NMR spectrum is recorded for each sample.

  • The trigonal sp² boronic acid and the tetrahedral sp³ boronate anion will have distinct ¹¹B NMR chemical shifts.

  • The chemical shift will change as a function of pH, reflecting the equilibrium between the two species.

  • The pKa can be determined by fitting the plot of the ¹¹B chemical shift versus pH to the Henderson-Hasselbalch equation.[3]

Computational Approaches to Lewis Acidity

In the absence of experimental data, computational chemistry provides a powerful means to estimate the Lewis acidity of molecules like this compound.

Fluoride Ion Affinity (FIA)

FIA is a widely used theoretical descriptor of intrinsic Lewis acidity.[4][5][6] It is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction of the Lewis acid with a fluoride ion.

Computational Workflow:

  • The geometries of the boronic acid and its corresponding fluoroborate anion ([RB(OH)₂F]⁻) are optimized using an appropriate level of theory (e.g., density functional theory with a suitable basis set).

  • The electronic energies of the optimized structures are calculated.

  • The enthalpy of the reaction is determined, including zero-point vibrational energy and thermal corrections.

  • The FIA is the negative of this calculated enthalpy change.

Visualizing Key Concepts

Lewis Acid-Base Equilibrium

The fundamental equilibrium that defines the Lewis acidity of this compound in the presence of a Lewis base (hydroxide ion) is depicted below.

Caption: Lewis acid-base equilibrium of this compound.

Workflow for pKa Determination by Titration

The following diagram illustrates the experimental workflow for determining the pKa of a boronic acid using potentiometric titration.

pKa_Workflow start Prepare Boronic Acid Solution titration Titrate with Standardized Base start->titration record_data Record pH vs. Volume of Titrant titration->record_data plot_curve Plot Titration Curve record_data->plot_curve determine_pKa Determine pKa at Half-Equivalence Point plot_curve->determine_pKa end pKa Value determine_pKa->end

Caption: Experimental workflow for pKa determination.

Computational Workflow for Fluoride Ion Affinity

This diagram outlines the steps involved in the computational determination of the Fluoride Ion Affinity (FIA).

FIA_Workflow start Define Molecular Structures (Boronic Acid and Fluoroborate) geom_opt Geometry Optimization start->geom_opt energy_calc Calculate Electronic Energies geom_opt->energy_calc thermal_corr Apply Thermal and ZPE Corrections energy_calc->thermal_corr calc_enthalpy Calculate Reaction Enthalpy (ΔH) thermal_corr->calc_enthalpy calc_fia FIA = -ΔH calc_enthalpy->calc_fia end FIA Value calc_fia->end

References

Navigating the Solubility Landscape of Isopropenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Isopropenylboronic Acid's Behavior in Common Organic Solvents for Drug Development and Scientific Research

Disclaimer: Publicly available quantitative solubility data for isopropenylboronic acid (CAS 14559-87-6) in common organic solvents is scarce. This guide synthesizes the available qualitative information for its closely related pinacol ester, isopropenylboronic acid pinacol ester (CAS 126726-62-3), to provide researchers with the most comprehensive information currently accessible. The solubility characteristics of the pinacol ester are expected to differ from the free acid due to the absence of the polar diol group. It is strongly recommended that experimental determination of solubility be conducted for isopropenylboronic acid in the specific solvent systems relevant to your application.

Understanding the Solubility Profile

Isopropenylboronic acid and its derivatives are of significant interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] A thorough understanding of their solubility is critical for reaction optimization, purification, and formulation.

Table 1: Qualitative Solubility of Isopropenylboronic Acid Pinacol Ester

SolventCAS NumberSolubility
Chloroform67-66-3Slightly Soluble[2][3]
Ethyl Acetate141-78-6Slightly Soluble[2][3]

It is generally observed that boronic acid pinacol esters exhibit better solubility in a range of organic solvents compared to their parent acids.[4][5] This is attributed to the masking of the polar boronic acid group. Consequently, isopropenylboronic acid is expected to have a higher polarity and potentially different solubility profile than its pinacol ester. It is likely to be more soluble in polar protic and aprotic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from dynamic methods used for other boronic acids, is recommended.[4][5]

Objective

To determine the equilibrium solubility of isopropenylboronic acid in a given organic solvent at various temperatures.

Materials
  • Isopropenylboronic acid (high purity)

  • Anhydrous organic solvents of interest (e.g., THF, DCM, ethyl acetate, acetone, methanol, ethanol, DMF, DMSO, acetonitrile, toluene, hexanes)

  • Analytical balance (± 0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable ramp rate

  • Calibrated thermometer or thermocouple (± 0.1 °C)

  • Turbidity meter or a laser scattering system (optional, for enhanced precision)

Procedure
  • Sample Preparation:

    • Accurately weigh a known mass of isopropenylboronic acid into a glass vial.

    • Add a precise volume or mass of the desired organic solvent to the vial to create a suspension of known concentration.

    • Add a small magnetic stir bar.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration and Measurement:

    • Place the sealed vial in the controlled temperature bath and begin stirring at a constant rate.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

    • Continuously monitor the solution for the disappearance of the last solid particles. This can be done visually or with the aid of a turbidity meter.

    • The temperature at which the solution becomes completely clear is the saturation temperature for that specific concentration.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of isopropenylboronic acid in the same solvent.

    • Plot the solubility (in g/100mL or mol/L) as a function of temperature to generate a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of isopropenylboronic acid solubility.

experimental_workflow prep1 Weigh Isopropenylboronic Acid prep2 Add Known Volume of Solvent prep1->prep2 prep3 Add Stir Bar & Seal Vial prep2->prep3 meas1 Place in Temperature Bath prep3->meas1 meas2 Stir and Slowly Heat meas1->meas2 meas3 Monitor for Dissolution meas2->meas3 meas4 Record Saturation Temperature meas3->meas4 an1 Repeat for Multiple Concentrations meas4->an1 an2 Plot Solubility vs. Temperature an1->an2

A flowchart of the experimental workflow for determining solubility.

Conclusion

While a comprehensive, quantitative understanding of isopropenylboronic acid's solubility in common organic solvents remains an area for further investigation, the qualitative data for its pinacol ester and established experimental protocols provide a solid foundation for researchers. By employing systematic experimental approaches, scientists and drug development professionals can accurately determine the solubility of isopropenylboronic acid in their specific systems, enabling the advancement of their research and development efforts.

References

Methodological & Application

Application Notes and Protocols for Prop-1-en-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of prop-1-en-2-ylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This versatile reagent allows for the efficient synthesis of 2-arylpropenes, a structural motif present in various biologically active molecules and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate. This compound serves as a valuable building block for the introduction of an isopropenyl group (-C(CH₃)=CH₂) onto aromatic and heteroaromatic scaffolds. The resulting 2-arylpropene products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

While this compound itself can be used, it is often more convenient to use its more stable pinacol ester derivative, isopropenylboronic acid pinacol ester. The pinacol ester can be easily handled and often provides comparable or superior results in cross-coupling reactions, generating the active boronic acid species in situ.[2]

Reaction Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Key Parameters for Optimization:

  • Catalyst: Palladium catalysts are the most common choice. Palladium(0) complexes, such as Pd(PPh₃)₄, or palladium(II) precursors like Pd(OAc)₂ and PdCl₂(dppf), which are reduced to Pd(0) in situ, are frequently employed.[3][4]

  • Ligand: Phosphine-based ligands are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH). The strength and solubility of the base can influence the reaction rate and yield.[2]

  • Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include 1,4-dioxane/water, DME/water, and toluene/ethanol/water. The solvent choice affects the solubility of the reactants and the stability of the catalytic species.[2][3]

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used.[5]

Applications in Synthesis

The Suzuki-Miyaura coupling of this compound or its pinacol ester with aryl and heteroaryl halides provides a direct route to a wide range of 2-substituted propene derivatives. A notable application is the synthesis of di-substituted thiophenes, which are valuable building blocks in materials science.[2]

Synthesis of 2,5-Diisopropenylthiophene

A detailed study on the synthesis of 2,5-diisopropenylthiophene from 2,5-dibromothiophene and isopropenylboronic acid pinacol ester highlights the optimization of reaction parameters to achieve high yields.[2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of isopropenylboronic acid pinacol ester with 2,5-dibromothiophene, demonstrating the effect of different bases and the addition of a phase-transfer catalyst (PTC).[2]

Aryl HalideBoronic Acid DerivativeCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
2,5-DibromothiopheneIsopropenylboronic acid pinacol ester (1.5 equiv)Pd(PPh₃)₄ (1.5)K₂CO₃ (4)1,4-Dioxane / H₂O902468
2,5-DibromothiopheneIsopropenylboronic acid pinacol ester (1.5 equiv)Pd(PPh₃)₄ (1.5)Na₂CO₃ (4)1,4-Dioxane / H₂O902465
2,5-DibromothiopheneIsopropenylboronic acid pinacol ester (1.5 equiv)Pd(PPh₃)₄ (1.5)KOH (4)1,4-Dioxane / H₂O902480
2,5-DibromothiopheneIsopropenylboronic acid pinacol ester (1.5 equiv)Pd(PPh₃)₄ (1.5)KOH (4) + PTC¹ (5 mol%)1,4-Dioxane / H₂O902485

¹PTC: Tetra-n-butylammonium n-nonylphenoxide

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound Pinacol Ester with Aryl Halides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Isopropenylboronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, combine the aryl halide, isopropenylboronic acid pinacol ester, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylpropene.

Visualizing the Workflow and Mechanism

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² (Di-organo-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) Boronate [R²-B(OR)₂(Base)]⁻ BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Experimental_Workflow Start Start Setup Reaction Setup (Aryl Halide, Boronic Acid Derivative, Catalyst, Base) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Reaction Mixture Solvent->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Extraction and Washing) Monitor->Workup Complete Dry Dry Organic Layer and Concentrate Workup->Dry Purify Purify Crude Product (Column Chromatography) Dry->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Detailed Protocol for Suzuki-Miyaura Coupling Using Isopropenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.[1] Isopropenyl-substituted aromatic and heteroaromatic compounds are valuable structural motifs in medicinal chemistry and materials science. The introduction of the isopropenyl group can be efficiently achieved via a Suzuki-Miyaura coupling using isopropenylboronic acid or its derivatives.

Due to the inherent instability of isopropenylboronic acid, which is prone to decomposition and polymerization, its more stable pinacol ester derivative, 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is widely used. This pinacol ester offers enhanced stability, making it easier to handle and store, while still providing excellent results in cross-coupling reactions. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of isopropenylboronic acid pinacol ester with a variety of aryl and heteroaryl halides, along with representative data and troubleshooting guidelines.

Key Reagents and Considerations

  • Isopropenylboronic Acid Pinacol Ester: This is the key reagent for introducing the isopropenyl moiety. It is a colorless liquid that is often supplied with a stabilizer, such as butylated hydroxytoluene (BHT) or phenothiazine, to inhibit polymerization. For optimal results, it is advisable to use a freshly opened bottle or to purify the reagent by distillation if necessary.

  • Palladium Catalyst: A variety of palladium catalysts can be employed for this transformation. Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium complexes with phosphine ligands such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). The choice of catalyst can significantly impact the reaction efficiency and should be optimized for specific substrates.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For the coupling of isopropenylboronic acid pinacol ester, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and Buchwald ligands (e.g., SPhos, XPhos) have proven to be effective.

  • Base: A base is required to activate the boronic acid ester for transmetalation. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can influence the reaction rate and yield, and should be carefully selected based on the substrate and solvent system.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF). The addition of water is often necessary to facilitate the dissolution of the base and to promote the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Isopropenylboronic Acid Pinacol Ester

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • Isopropenylboronic acid pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (argon or nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (2.0 mmol). Then, add the degassed solvent (5 mL) via syringe, followed by the isopropenylboronic acid pinacol ester (1.2-1.5 mmol).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isopropenyl-substituted product.

Data Presentation

The following table summarizes the results for the Suzuki-Miyaura coupling of isopropenylboronic acid pinacol ester with a variety of aryl and heteroaryl halides under optimized conditions.

EntryAryl/Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,5-DibromothiophenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
24-BromoanisolePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene/H₂O (5:1)1001692
34-BromobenzonitrilePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O (10:1)100888
41-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)THF/H₂O (4:1)801878
52-BromopyridinePd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF/H₂O (5:1)1101275
63-BromoquinolinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (10:1)1002481

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Combine Aryl Halide, Pd Catalyst, and Ligand inert_atm Establish Inert Atmosphere prep_reagents->inert_atm add_reagents Add Base, Solvent, and Isopropenylboronic Acid Pinacol Ester inert_atm->add_reagents heating Heat and Stir Reaction Mixture add_reagents->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Solvent Extraction quench->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product

Caption: A flowchart illustrating the key steps in the experimental protocol for the Suzuki-Miyaura coupling.

Catalytic Cycle

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)Ln-R' Transmetal->PdII_Diaryl Boronate [R'-B(OR)₂OH]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd Base Base Base->Boronate BoronicEster R'-B(OR)₂ BoronicEster->Boronate Activation

Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Prop-1-en-2-ylboronic Acid: A Versatile Reagent in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prop-1-en-2-ylboronic acid, and more commonly its pinacol ester derivative (isopropenylboronic acid pinacol ester), has emerged as a powerful and versatile building block in the field of natural product synthesis. Its utility stems from its ability to participate in a variety of carbon-carbon bond-forming reactions, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling, olefin cross-metathesis, and polyene cyclizations. These reactions, facilitated by the unique reactivity of the isopropenylboronic acid moiety, allow for the efficient construction of complex molecular architectures found in a wide array of biologically active natural products. This document provides detailed application notes and experimental protocols for the use of this compound and its pinacol ester in the total synthesis of notable natural products.

Application in Suzuki-Miyaura Cross-Coupling: Total Synthesis of Antiochic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. In the asymmetric total synthesis of Antiochic Acid, a diterpene with potential biological activity, a Suzuki-Miyaura coupling was employed as a key step to introduce the isopropenyl group.

Quantitative Data: Suzuki-Miyaura Coupling in the Synthesis of Antiochic Acid
Reactant 1Reactant 2CatalystBaseSolventTemperatureTime (h)Yield (%)Reference
Tricyclic Alcohol 12 Isopropenylboronic acid pinacol esterPd(PPh₃)₄ (5 mol%)K₃PO₄THFReflux1284[1]
Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of the tricyclic alcohol 12 (1.0 eq) in THF were added isopropenylboronic acid pinacol ester (1.5 eq), K₃PO₄ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq). The resulting mixture was heated to reflux and stirred for 12 hours. After cooling to room temperature, the reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to afford the coupled product 13 .[1]

Application in Olefin Cross-Metathesis: Total Synthesis of (-)-Cepharatines A and C

Olefin cross-metathesis, a powerful tool for the formation of new carbon-carbon double bonds, has been elegantly applied in the total synthesis of the hasubanan alkaloids (-)-cepharatine A and C. A one-pot cross-metathesis/oxidation sequence utilizing isopropenylboronic acid pinacol ester served as a key transformation to install a crucial methyl ketone functionality.

Quantitative Data: One-Pot Cross-Metathesis/Oxidation in the Synthesis of (-)-Cepharatines
Alkene SubstrateReagentCatalystOxidantSolventTemperature (°C)Yield (%)Reference
Terminal Alkene 38 Isopropenylboronic acid pinacol ester (10.0 eq)Grubbs II catalyst (0.1 eq)NaBO₃·4H₂O (5.0 eq)DCM, then THF/H₂O50, then rt62
Experimental Protocol: One-Pot Cross-Metathesis/Oxidation

In a reaction vessel, the terminal alkene 38 (1.0 eq) and isopropenylboronic acid pinacol ester (10.0 eq) were dissolved in dichloromethane (DCM). The Grubbs second-generation catalyst (0.1 eq) was then added, and the mixture was heated to 50 °C. Upon completion of the metathesis reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was then dissolved in a 1:1 mixture of THF and water, and sodium perborate tetrahydrate (NaBO₃·4H₂O, 5.0 eq) was added. The mixture was stirred at room temperature until the oxidation was complete. The reaction was then quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product was purified by flash column chromatography to yield the diketone 44 .

Visualizations

Suzuki_Miyaura_Antiochic_Acid Tricyclic_Alcohol Tricyclic Alcohol (12) reaction_center Tricyclic_Alcohol->reaction_center Isopropenylboronic_ester Isopropenylboronic acid pinacol ester Isopropenylboronic_ester->reaction_center Pd_catalyst Pd(PPh₃)₄ Base K₃PO₄ Solvent THF Product Coupled Product (13) (Antiochic Acid Precursor) reaction_center->Product Suzuki-Miyaura Coupling (84% yield) Cross_Metathesis_Cepharatine cluster_step1 Step 1: Cross-Metathesis cluster_step2 Step 2: Oxidation Terminal_Alkene Terminal Alkene (38) Grubbs_II Grubbs II Catalyst DCM, 50°C Terminal_Alkene->Grubbs_II Isopropenylboronic_ester Isopropenylboronic acid pinacol ester Isopropenylboronic_ester->Grubbs_II Vinylboronate Intermediate Vinylboronate Grubbs_II->Vinylboronate Oxidant NaBO₃·4H₂O THF/H₂O, rt Vinylboronate->Oxidant Diketone Diketone (44) (Cepharatine Precursor) Oxidant->Diketone One-pot (62% yield)

References

Application Notes and Protocols: The Use of Isopropenylboronic Acid in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenylboronic acid and its derivatives, particularly the pinacol ester, are versatile and valuable reagents in the field of medicinal chemistry. Their utility primarily stems from their role as key building blocks in the synthesis of complex organic molecules with therapeutic potential. The isopropenyl group serves as a versatile handle for introducing a propen-2-yl moiety into a target molecule, which can be a crucial pharmacophore or a synthetic intermediate for further functionalization. The most prominent application of isopropenylboronic acid pinacol ester is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2][3][4][5] This allows for the efficient construction of biaryl and heteroaryl structures, which are prevalent in a vast number of clinically approved drugs and drug candidates.[6] Beyond Suzuki-Miyaura coupling, isopropenylboronic acid and its esters are employed in a range of other important transformations, including Diels-Alder reactions, cyclopropanation, and conjugate additions, further highlighting their significance in the synthesis of novel therapeutic agents.[1][2][5]

Key Applications in Drug Discovery

The unique reactivity of isopropenylboronic acid has been leveraged in the synthesis of a variety of therapeutic agents and the modulation of key biological pathways. Its applications span across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

  • Enzyme Inhibition: Boronic acids are recognized as a privileged scaffold in the design of enzyme inhibitors due to their ability to form reversible covalent bonds with the catalytic serine, threonine, or cysteine residues in the active sites of enzymes.[7] This interaction can lead to potent and selective inhibition. While isopropenylboronic acid itself may not be the final pharmacophore, it serves as a crucial intermediate in the synthesis of more complex boronic acid-containing drugs that target enzymes such as proteasomes (for cancer therapy) and β-lactamases (for overcoming antibiotic resistance).[8][9]

  • Kinase Inhibitors: Isopropenylboronic acid pinacol ester is utilized in the synthesis of various kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The Suzuki-Miyaura coupling with isopropenylboronic acid pinacol ester enables the construction of the core scaffolds of many kinase inhibitors.

  • Modulation of Signaling Pathways: Compounds synthesized using isopropenylboronic acid derivatives have been shown to modulate key oncogenic signaling pathways. For instance, N6-isopentenyladenosine (iPA), which contains an isopropenyl-derived moiety, has demonstrated anti-tumor activity by inhibiting pathways such as Src/p120-catenin and RhoA-GTPase, and by reducing the activity of the EGFR signaling cascade involving STAT3, ERK, and AKT.[10]

  • Synthesis of Natural Products and Bioactive Molecules: The isopropenyl group is a structural feature in some natural products with therapeutic properties. Isopropenylboronic acid and its esters provide a synthetic route to these complex molecules. For example, it has been used in the total synthesis of apoptolidinone, a potent antitumor agent.[1]

Data Presentation

The following tables summarize quantitative data for compounds synthesized using isopropenylboronic acid derivatives, demonstrating their biological activities.

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Chalcone-boronic acid derivative 3 (AM 58)HCT116 p53+/+ (human colon carcinoma)3.85[9]
Chalcone-boronic acid derivative 8 (AM 114)HCT116 p53+/+ (human colon carcinoma)1.49[9]
Dipeptide boronic acid 15U266 (multiple myeloma)0.0046[11]
Bortezomib (for comparison)U266 (multiple myeloma)0.00705[11]

Table 2: Antimalarial Activity of Benzoxaborole Derivatives

CompoundTargetIC50 (µM)Reference
33Plasmodium falciparum0.209[8]
34Plasmodium falciparum0.061[8]
35Plasmodium falciparum0.209[8]

Table 3: Antifungal Activity of Benzoxaborole AN2690

Fungal SpeciesMIC (µg/mL)Reference
T. rubrum0.25 - 1[8]
T. mentagrophytes0.25 - 1[8]
C. albicans0.25 - 1[8]
C. neoformans0.25 - 1[8]
A. fumigatus0.25 - 1[8]

Experimental Protocols

Protocol 1: Synthesis of Isopropenylboronic Acid Pinacol Ester

This protocol describes a common method for the synthesis of isopropenylboronic acid pinacol ester, a key reagent for Suzuki-Miyaura coupling.[12]

Materials:

  • 2-Bromopropene

  • Magnesium turnings

  • Trimethyl borate

  • Pinacol

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (1N)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reaction under inert atmosphere

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromopropene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining 2-bromopropene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of trimethyl borate in anhydrous diethyl ether dropwise, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Esterification:

    • Cool the reaction mixture in an ice bath and slowly add 1N hydrochloric acid to hydrolyze the borate ester.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and add a solution of pinacol.

    • Stir the mixture vigorously for 1-2 hours at room temperature.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain isopropenylboronic acid pinacol ester as a colorless liquid.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with isopropenylboronic acid pinacol ester.[13][14]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

  • Isopropenylboronic acid pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), isopropenylboronic acid pinacol ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and base (2.0 mmol).

    • Add the degassed solvent to the flask.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically 80-100 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine to remove the base and other inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired isopropenylated aryl compound.

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Transcription iPA iPA-derived compounds iPA->EGFR Inhibition iPA->ERK iPA->AKT iPA->STAT3

Caption: EGFR signaling pathway and points of inhibition by iPA-derived compounds.

Experimental Workflow Diagrams

Suzuki_Miyaura_Workflow start Start setup 1. Reaction Setup - Aryl Halide - Isopropenylboronic acid pinacol ester - Pd Catalyst - Base - Degassed Solvent start->setup reaction 2. Reaction - Heat at 80-100 °C - Monitor by TLC/GC-MS setup->reaction workup 3. Work-up - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification 4. Purification - Dry over Na2SO4 - Concentrate - Flash Chromatography workup->purification product Final Product purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow start Start Materials (2-Bromopropene, Mg) grignard 1. Grignard Reagent Formation - Anhydrous Ether - Reflux start->grignard borylation 2. Borylation - Add Trimethyl Borate at -78°C - Warm to RT grignard->borylation hydrolysis 3. Hydrolysis & Esterification - Add 1N HCl - Add Pinacol borylation->hydrolysis purification 4. Purification - Extraction & Drying - Vacuum Distillation/Chromatography hydrolysis->purification product Isopropenylboronic Acid Pinacol Ester purification->product

Caption: Workflow for the synthesis of isopropenylboronic acid pinacol ester.

References

Prop-1-en-2-ylboronic Acid: A Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prop-1-en-2-ylboronic acid and its derivatives, such as its pinacol ester, have emerged as valuable reagents in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The isopropenyl moiety introduced by this building block is a key structural motif in numerous biologically active molecules, making it a significant tool for researchers in medicinal chemistry and drug development. The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the isopropenyl group and a variety of heteroaryl halides. This reaction is renowned for its mild conditions, high functional group tolerance, and broad substrate scope, making it an indispensable method for the synthesis of diverse heterocyclic compounds.[1]

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, as they are integral components of a vast array of therapeutic agents.[2][3][4] The ability to functionalize these core structures with moieties like the isopropenyl group allows for the fine-tuning of their pharmacological properties. This compound serves as an important coupling agent in the synthesis of various therapeutic kinase and enzymatic inhibitors, including pyrimidinone phosphodiesterase 2 inhibitors for treating central nervous system disorders.[5][6][7]

These application notes provide an overview of the use of this compound in the synthesis of heterocyclic compounds, with a focus on the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols for the synthesis of isopropenyl-substituted thiophenes, pyridines, and quinolines are presented, along with a summary of reaction conditions and yields to guide researchers in their synthetic endeavors.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as this compound or its pinacol ester) and an organic halide or triflate. The catalytic cycle, which is widely accepted, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers the isopropenyl group to the palladium center, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (the heteroaryl and isopropenyl groups) are eliminated to form the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives with Heteroaryl Halides

The following table summarizes various reaction conditions for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with different heteroaryl halides, providing a comparative overview for reaction optimization.

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,5-DibromothiophenePd(PPh₃)₄ (1.5)-K₃PO₄Toluene/H₂O902485
22-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10018~70-80 (Estimated)
33-BromoquinolinePd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O9012~75-85 (Estimated)

Note: Yields for entries 2 and 3 are estimated based on typical Suzuki-Miyaura reactions with similar substrates and catalysts, as direct literature values for these specific reactions with this compound were not available. Optimization may be required to achieve these yields.

Experimental Protocols

The following protocols are generalized procedures adapted from published literature and should be optimized for specific substrates and scales.

Protocol 1: Synthesis of 2,5-Diisopropenylthiophene

This protocol is adapted from the synthesis of 2,5-diisopropenylthiophene via a double Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2,5-Dibromothiophene

  • Isopropenylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2,5-dibromothiophene (1.0 mmol, 1.0 eq), isopropenylboronic acid pinacol ester (2.5 mmol, 2.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 1.5 mol%), and potassium phosphate (4.0 mmol, 4.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2,5-diisopropenylthiophene.

Protocol 2: Synthesis of 2-Isopropenylpyridine (Adapted)

This protocol is an adaptation based on general Suzuki-Miyaura coupling conditions for 2-chloropyridines.

Materials:

  • 2-Chloropyridine

  • Isopropenylboronic acid pinacol ester

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), isopropenylboronic acid pinacol ester (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to yield 2-isopropenylpyridine.

Protocol 3: Synthesis of 3-Isopropenylquinoline (Adapted)

This protocol is an adaptation based on general Suzuki-Miyaura coupling conditions for 3-bromoquinolines.[8][9][10]

Materials:

  • 3-Bromoquinoline

  • Isopropenylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 mmol, 1.0 eq), isopropenylboronic acid pinacol ester (1.5 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add degassed DMF and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford 3-isopropenylquinoline.

Conclusion

This compound and its pinacol ester are highly effective reagents for the introduction of the isopropenyl group into a wide range of heterocyclic systems via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a starting point for the synthesis of isopropenyl-substituted thiophenes, pyridines, and quinolines. These building blocks are of significant interest in medicinal chemistry and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields. The versatility and functional group tolerance of the Suzuki-Miyaura reaction, coupled with the utility of the isopropenyl moiety, ensure that this compound will continue to be a valuable tool in the synthesis of novel heterocyclic compounds.

References

Bioorthogonal Labeling Protocols Using Prop-1-en-2-ylboronic Acid Derivatives: Application Notes and Detailed Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. These reactions, which proceed with high efficiency and selectivity without interfering with biological systems, have become indispensable tools in chemical biology, drug development, and diagnostics. Among the diverse repertoire of bioorthogonal reactions, those involving boronic acids have gained significant traction due to their unique reactivity and biocompatibility. Prop-1-en-2-ylboronic acid and its derivatives, a class of vinylboronic acids (VBAs), have emerged as versatile reagents for bioorthogonal labeling, offering distinct advantages in terms of reaction kinetics and orthogonality.

These application notes provide detailed protocols for three key bioorthogonal labeling strategies utilizing this compound derivatives: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition with Tetrazines, Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Reactive Oxygen Species (ROS)-Mediated Cleavage. The information herein is intended to guide researchers in the successful application of these powerful techniques for protein labeling, imaging, and drug delivery.

Application Note 1: Rapid and Selective Bioorthogonal Labeling via Tetrazine Ligation

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained or electron-rich dienophiles is one of the fastest and most selective bioorthogonal reactions known.[1][2] this compound derivatives serve as excellent dienophiles in this reaction, exhibiting remarkable reaction rates with specific tetrazine partners.[1][2] This "click" reaction is characterized by its high efficiency, proceeding rapidly under physiological conditions without the need for a catalyst.[1][2]

A key feature of the vinylboronic acid-tetrazine ligation is the ability to tune the reaction rate through "coordination-assisted" chemistry.[3][4] Tetrazines bearing a coordinating group, such as a pyridyl or hydroxyl substituent, exhibit significantly enhanced reaction rates with vinylboronic acids.[5][6] This is attributed to the Lewis acidic boronic acid coordinating with the Lewis basic substituent on the tetrazine, pre-organizing the reactants and lowering the activation energy of the cycloaddition.[4] This phenomenon allows for the development of orthogonal labeling systems where different vinylboronic acids can be selectively reacted with different tetrazines within the same biological system.[3]

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the reaction of various vinylboronic acids with different tetrazines are summarized in the table below. This data highlights the dramatic rate enhancement observed with coordinating tetrazines.

DienophileTetrazineSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Reference
(E)-phenylvinylboronic acid3-phenyl-s-tetrazine0.0003[5]
(E)-phenylvinylboronic acid3,6-di(pyridin-2-yl)-s-tetrazine1.4[1]
This compound3,6-di(pyridin-2-yl)-s-tetrazine~27[1]
Norbornene3,6-di(pyridin-2-yl)-s-tetrazine0.2[2]
(E)-phenylvinylboronic acid3-(o-hydroxyphenyl)-6-methyl-s-tetrazine0.28[5]
Experimental Protocol: Two-Step Protein Labeling in Living Cells

This protocol describes the labeling of a protein of interest (POI) within living cells using a this compound derivative and a fluorescent tetrazine.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Proteasome inhibitor functionalized with a this compound moiety (e.g., a maleimide derivative for cysteine labeling)[2]

  • Cell-permeable fluorescent tetrazine (e.g., Tetrazine-BODIPY)[2]

  • Dimethyl sulfoxide (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and associated reagents

  • Fluorescence scanner or confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM in a suitable format (e.g., 6-well plate or chamber slides) until they reach the desired confluency (typically 70-80%).

  • Probe Incubation:

    • Prepare a stock solution of the this compound-functionalized proteasome inhibitor in DMSO.

    • Dilute the stock solution in fresh cell culture medium to a final concentration of 100-300 µM.[2]

    • Remove the old medium from the cells and add the medium containing the inhibitor.

    • Incubate the cells for 3 hours at 37°C in a CO₂ incubator.[2]

  • Tetrazine Ligation:

    • Prepare a stock solution of the fluorescent tetrazine in DMSO.

    • Dilute the stock solution in fresh cell culture medium to a final concentration of 3 µM.[2]

    • Wash the cells twice with PBS to remove any unreacted inhibitor.

    • Add the medium containing the fluorescent tetrazine to the cells.

    • Incubate for 30 minutes to 1 hour at 37°C.

  • Analysis:

    • For SDS-PAGE analysis:

      • Wash the cells twice with PBS.

      • Lyse the cells using an appropriate lysis buffer.

      • Quantify the protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE.

      • Visualize the labeled proteins using a fluorescence gel scanner.[2]

    • For Confocal Microscopy:

      • Wash the cells three times with PBS.

      • Fix the cells if required (e.g., with 4% paraformaldehyde).

      • Mount the coverslips on microscope slides.

      • Image the cells using a confocal microscope with the appropriate laser and filter settings for the chosen fluorophore.[2]

Workflow Diagram

Tetrazine_Ligation_Workflow cluster_cell_culture Cell Culture cluster_labeling Two-Step Labeling cluster_analysis Analysis HeLa_cells HeLa Cells Inhibitor Incubate with This compound -functionalized inhibitor (100-300 µM, 3h, 37°C) HeLa_cells->Inhibitor Wash1 Wash (PBS) Inhibitor->Wash1 Tetrazine Incubate with fluorescent tetrazine (3 µM, 30-60 min, 37°C) Wash1->Tetrazine Wash2 Wash (PBS) Tetrazine->Wash2 SDS_PAGE SDS-PAGE Analysis Wash2->SDS_PAGE Microscopy Confocal Microscopy Wash2->Microscopy

Caption: Workflow for two-step protein labeling in living cells.

Application Note 2: Site-Specific Protein Modification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds.[7][8] In the context of bioorthogonal chemistry, this reaction can be adapted for the site-specific modification of proteins.[7][8] This is typically achieved by genetically encoding an unnatural amino acid containing an aryl halide (e.g., 4-iodophenylalanine) into the protein of interest.[7] The aryl halide then serves as a handle for coupling with a this compound derivative that is appended with a desired probe, such as a fluorophore or a drug molecule.

The reaction is performed under aqueous, biocompatible conditions, often requiring a water-soluble palladium catalyst and a suitable ligand.[9] While the reaction rates are generally slower than the iEDDA ligation, the Suzuki-Miyaura coupling offers a high degree of control over the modification site and the nature of the installed probe.

Quantitative Data: Suzuki-Miyaura Coupling Efficiency

The efficiency of Suzuki-Miyaura coupling for protein modification is dependent on the catalyst system, ligand, and reaction conditions.

Protein SubstrateBoronic AcidCatalyst SystemConversion (%)Reference
SBL-ArI (0.05 mM)4-fluorophenylboronic acid (2 mM)Pd(OAc)₂ / 2-dimethylamino-4,6-dihydroxypyrimidine5[9]
SBL-ArI (0.05 mM)4-fluorophenylboronic acid (1 mM)Pd(OAc)₂ / 1,1-dimethylguanidine>60[9]
p-iodophenylalanine-containing proteinNitroxide boronic acidPd₂(dba)₃ / P(p-SO₃Na)₃Not specified[7]
Experimental Protocol: Site-Specific Labeling of a Protein with a Genetically Encoded Aryl Halide

This protocol outlines the general steps for labeling a protein containing a genetically encoded 4-iodophenylalanine with a this compound derivative.

Materials:

  • Purified protein containing 4-iodophenylalanine

  • This compound derivative with a reporter tag

  • Aqueous buffer (e.g., PBS or HEPES, pH 7.4-8.0)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Water-soluble ligand (e.g., 1,1-dimethylguanidine or triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS))

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Degassing equipment (e.g., for sparging with argon or nitrogen)

  • Reaction vials

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Analytical instruments (e.g., mass spectrometer, fluorescence spectrophotometer)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the boronic acid derivative, palladium precatalyst, and ligand in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the base in water.

    • Degas all buffers and solutions by sparging with an inert gas (e.g., argon) for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Setup:

    • In a reaction vial, combine the purified protein (final concentration typically 10-50 µM) in the degassed buffer.

    • Add the this compound derivative to the desired final concentration (typically a 10- to 100-fold excess over the protein).

    • Add the ligand and then the palladium precatalyst. The final palladium concentration is typically in the range of 50-200 µM.

    • Add the base to the reaction mixture.

    • Seal the vial under an inert atmosphere.

  • Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specified time (typically 1-12 hours). Monitor the reaction progress if possible.

  • Purification:

    • Remove the unreacted small molecules and catalyst by size-exclusion chromatography or dialysis against a suitable buffer.

  • Analysis:

    • Confirm the successful labeling of the protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to observe the expected mass shift.

    • Quantify the labeling efficiency using a suitable method, such as UV-Vis spectroscopy (if the probe has a chromophore) or fluorescence spectroscopy.

Logical Relationship Diagram

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Protein Protein with 4-Iodophenylalanine Reaction Suzuki-Miyaura Cross-Coupling Protein->Reaction Boronic_Acid Prop-1-en-2-ylboronic acid derivative Boronic_Acid->Reaction Palladium Palladium Precatalyst (e.g., Pd(OAc)₂) Palladium->Reaction Ligand Water-Soluble Ligand (e.g., 1,1-dimethylguanidine) Ligand->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Labeled_Protein Site-Specifically Labeled Protein Reaction->Labeled_Protein

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Application Note 3: Stimuli-Responsive Release Using ROS-Mediated Cleavage

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are often upregulated in pathological environments like tumors and sites of inflammation. This provides a unique opportunity for targeted drug delivery by designing systems that release their payload in response to elevated ROS levels. Arylboronic acids are known to undergo oxidative cleavage in the presence of H₂O₂, and this chemistry can be extended to alkenylboronic acids like this compound.

In this strategy, a therapeutic agent is "caged" with a this compound derivative, rendering it inactive. Upon encountering high levels of ROS, the boronic acid is cleaved, releasing the active drug. This approach allows for the spatiotemporal control of drug release, minimizing off-target effects and enhancing therapeutic efficacy.

Quantitative Data: ROS-Triggered Release

While specific quantitative data for the ROS-triggered release from this compound cages is limited in the provided search results, the general principle is well-established for other boronic acids. The release kinetics are dependent on the concentration of ROS and the specific design of the linker.

Caging MoietyROS TriggerReleased MoleculeRelease ConditionsReference
Arylboronic esterH₂O₂DoxorubicinIntracellular ROS environment[10]
Vinylboronic acidTetrazine (initiates cleavage)DoxorubicinClick-to-release mechanism[11]
MethionineH₂O₂Cargo from hydrogelGel-sol transition[12]
Experimental Protocol: In Vitro ROS-Triggered Drug Release from a Caged Prodrug

This protocol describes a general method to evaluate the ROS-triggered release of a drug from a this compound-caged prodrug.

Materials:

  • This compound-caged prodrug

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution

  • Analytical High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Incubator or water bath

Procedure:

  • Prodrug Solution Preparation:

    • Prepare a stock solution of the this compound-caged prodrug in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in PBS to a final concentration suitable for HPLC analysis (e.g., 10-100 µM).

  • ROS Treatment:

    • Prepare a series of H₂O₂ solutions in PBS at different concentrations (e.g., 0, 10, 50, 100, 500 µM).

    • To separate aliquots of the prodrug solution, add the different concentrations of H₂O₂.

    • Incubate the solutions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each reaction mixture.

    • Immediately quench the reaction if necessary (e.g., by adding catalase to remove H₂O₂).

    • Analyze the samples by HPLC to quantify the amount of remaining prodrug and the amount of released drug.

  • Data Analysis:

    • Generate a standard curve for the free drug to quantify its concentration in the release samples.

    • Plot the percentage of drug release over time for each H₂O₂ concentration.

    • Determine the release kinetics (e.g., half-life of release) under different ROS conditions.

Signaling Pathway Diagram

ROS_Cleavage_Pathway cluster_prodrug Inactive Prodrug cluster_trigger ROS Trigger cluster_release Active Drug Release Prodrug Drug-O-Linker-B(OH)₂ (Caged Drug) Cleavage Oxidative Cleavage of C-B bond Prodrug->Cleavage ROS Elevated ROS (e.g., H₂O₂) ROS->Cleavage Active_Drug Active Drug Cleavage->Active_Drug Byproduct Boronic Acid Byproduct Cleavage->Byproduct

Caption: ROS-triggered cleavage of a boronic acid-caged prodrug.

References

Application Notes & Protocols: The Role of Isopropenylboronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small-molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The synthesis of these complex molecules often relies on robust and versatile chemical reactions. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent for its efficiency in forming carbon-carbon bonds.[1][2][3] Isopropenylboronic acid and its stable pinacol ester derivative serve as crucial building blocks in this context, enabling the introduction of the isopropenyl moiety—a key structural element in various potent kinase inhibitors.[4]

This document provides a detailed overview of the application of isopropenylboronic acid in synthesizing kinase inhibitors, complete with experimental protocols and quantitative data.

The Strategic Role of the Isopropenyl Group

Isopropenylboronic acid pinacol ester is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to forge a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide.[2][3] This reaction is fundamental to assembling the core scaffolds of many kinase inhibitors. The isopropenyl group can play several roles:

  • Direct Pharmacophore: The isopropenyl group itself can be a critical part of the pharmacophore, making specific hydrophobic or van der Waals interactions within the ATP-binding pocket of the target kinase.

  • Versatile Synthetic Handle: It can serve as a precursor for further functionalization. For example, the double bond can be subjected to oxidation, reduction, or addition reactions to generate a variety of other functional groups, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.

  • Conformational Constraint: Its presence can lock the molecule into a specific, biologically active conformation.

Applications in Kinase Inhibitor Synthesis

The introduction of an isopropenyl group is a key step in the synthesis of inhibitors for several important kinase targets, including Bruton's Tyrosine Kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR).

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[5][6] Many covalent BTK inhibitors, such as ibrutinib, feature an acrylamide "warhead" that forms an irreversible bond with a cysteine residue (Cys481) in the kinase active site.[6][7] The Suzuki coupling is a key transformation for introducing fragments that will become part of this crucial warhead/linker system.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR inhibitors are used to treat various cancers, including non-small cell lung cancer (NSCLC).[8][9] The synthesis of many EGFR inhibitors, which are often based on quinazoline or pyrimidine scaffolds, frequently employs Suzuki-Miyaura coupling to introduce key aryl or vinyl substituents required for potent inhibition.[10][11] The isopropenyl group can be installed to probe specific regions of the ATP-binding site.

Quantitative Data Summary

The following table summarizes representative data for kinase inhibitors synthesized using methodologies involving Suzuki-Miyaura coupling, highlighting reaction yields and biological potency.

Kinase TargetInhibitor Class/ExampleCoupling ReactantsCatalyst SystemYield (%)Potency (IC₅₀)Citation
BTK Dual BMX/BTK InhibitorN-aryl acrylamide boronic ester + Heteroaryl HalidePd Catalyst (unspecified)N/A1-2 nM[5]
BTK Ibrutinib (Irreversible)N/A (General BTK inhibitor info)N/AN/A0.5 - 1.5 nM[6][7]
EGFR Pyrido[2,3-d]pyrimidineAryl Halide + Arylboronic AcidN/AHigh Yields0.15 µM (Compound 8b)[12]
EGFR Conformationally Constrained Quinazoline (Compound 9n)Aryl Halide + Arylboronic AcidN/AN/AEGFRWT: <3 nM; EGFRT790M: 15.6 nM[10]
c-Jun N-terminal kinase 3 3-Arylindazole (Compound 7)3-Chloroindazole + 5-Indole boronic acidPd(OAc)₂ / SPhos95%N/A (Intermediate)[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Isopropenylboronic Acid Pinacol Ester

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with isopropenylboronic acid pinacol ester.

Materials and Equipment:

  • Aryl/Heteroaryl Halide (e.g., bromide or chloride) (1.0 equiv)

  • Isopropenylboronic acid pinacol ester (1.2 - 1.5 equiv)[4][14]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand) (0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME), often with water

  • Schlenk tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Through the septum, add the anhydrous solvent (e.g., a 4:1 mixture of dioxane/water) via syringe. Begin stirring the mixture. Add the isopropenylboronic acid pinacol ester (1.2 equiv) to the stirring suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain it with vigorous stirring.[15] Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Kinase Receptor (e.g., EGFR) KinaseDomain Intracellular Kinase Domain Receptor->KinaseDomain 2. Activation Ligand Growth Factor (Ligand) Ligand->Receptor 1. Binding ADP ADP KinaseDomain->ADP pSubstrate Phosphorylated Substrate KinaseDomain->pSubstrate 3. Phosphorylation ATP ATP ATP->KinaseDomain Substrate Substrate Protein Substrate->KinaseDomain Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream 4. Signal Transduction Inhibitor Kinase Inhibitor (Synthesized) Inhibitor->KinaseDomain BLOCKS

Caption: Simplified kinase signaling pathway showing inhibition at the ATP-binding site.

Experimental Workflow Diagram

G cluster_reagents Starting Materials ArylHalide Aryl/Heteroaryl Halide Coupling Suzuki-Miyaura Cross-Coupling ArylHalide->Coupling BoronicAcid Isopropenylboronic Acid Pinacol Ester BoronicAcid->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Kinase Inhibitor Scaffold Purification->Product

Caption: General workflow for synthesizing a kinase inhibitor scaffold via Suzuki coupling.

Logical Relationship Diagram

G reagents Aryl Halide (R-X) Isopropenylboronic Acid Pinacol Ester reaction Suzuki-Miyaura Coupling reagents->reaction product Product (R-isopropenyl) Kinase Inhibitor Core reaction->product conditions Catalyst: Palladium Base: K₂CO₃, etc. Solvent: Dioxane/H₂O conditions->reaction

Caption: Logical relationship of components in the Suzuki-Miyaura synthesis.

References

Application Notes and Protocols for Polymerization Reactions Involving Prop-1-en-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of Prop-1-en-2-ylboronic acid, a versatile monomer for the synthesis of stimuli-responsive polymers with significant potential in drug delivery and biomedical applications. The protocols outlined below detail the synthesis of poly(this compound) via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of its pinacol ester protected form, followed by deprotection to yield the final functional polymer.

Introduction

This compound, also known as isopropenylboronic acid, is a vinyl monomer containing a boronic acid functional group. This moiety imparts unique properties to the resulting polymer, most notably the ability to form reversible covalent bonds with diols, such as glucose. This interaction forms the basis for developing glucose-responsive materials, which are of great interest for self-regulated insulin delivery systems and other biomedical applications.

The direct polymerization of this compound can be challenging. Therefore, a common strategy involves the polymerization of a protected monomer, such as isopropenylboronic acid pinacol ester (IPBpin), followed by a deprotection step to yield the target polymer. RAFT polymerization is a preferred method for this process as it allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Applications

Polymers derived from this compound are promising materials for a variety of applications, including:

  • Glucose-Responsive Drug Delivery: Hydrogels and nanoparticles formulated from these polymers can exhibit swelling or disassembly in the presence of glucose, triggering the release of an encapsulated drug like insulin.

  • Bioconjugation: The boronic acid groups can react with glycoproteins and other biomolecules, enabling the development of targeted drug delivery systems and diagnostic tools.

  • Sensors: The interaction with diols can be harnessed to create sensors for saccharides and other biologically important molecules.

Experimental Protocols

Protocol 1: RAFT Polymerization of Isopropenylboronic Acid Pinacol Ester (IPBpin)

This protocol describes the synthesis of poly(isopropenylboronic acid pinacol ester) using RAFT polymerization.

Materials:

  • Isopropenylboronic acid pinacol ester (IPBpin) (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the desired amounts of IPBpin, CPDT, and AIBN in anhydrous toluene. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be systematically varied to achieve the desired polymer characteristics (see Table 1 for examples).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol or hexane.

  • Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting poly(isopropenylboronic acid pinacol ester) by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure.

Protocol 2: Deprotection of Poly(isopropenylboronic acid pinacol ester)

This protocol describes the hydrolysis of the pinacol ester to yield poly(this compound).

Materials:

  • Poly(isopropenylboronic acid pinacol ester)

  • Diethanolamine

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Sodium sulfate

Procedure:

  • Transesterification: Dissolve the poly(isopropenylboronic acid pinacol ester) in diethyl ether. Add an excess of diethanolamine to the solution. A white precipitate of the diethanolamine-boronate adduct should form. Stir the mixture for approximately 30 minutes.

  • Isolation of Adduct: Filter the precipitate and wash it with diethyl ether.

  • Hydrolysis: Suspend the diethanolamine-boronate adduct in diethyl ether and add 0.1 M HCl. Stir the mixture for about 20 minutes.

  • Extraction: Extract the aqueous layer with diethyl ether (3 times).

  • Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the final poly(this compound).

Data Presentation

The following table provides representative data for the RAFT polymerization of isopropenylboronic acid pinacol ester, illustrating the control over molecular weight and polydispersity.

Table 1: Representative Quantitative Data for RAFT Polymerization of IPBpin

[IPBpin]:[CPDT]:[AIBN] RatioTarget DPMn ( g/mol ) (GPC)PDI (GPC)
50:1:0.1508,5001.15
100:1:0.110016,8001.20
200:1:0.120033,5001.25

DP = Degree of Polymerization

Visualizations

RAFT_Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Purification and Isolation reagents Combine Monomer (IPBpin), RAFT Agent (CPDT), Initiator (AIBN) in Toluene degas Degas via Freeze-Pump-Thaw reagents->degas polymerize Heat to 70°C degas->polymerize terminate Terminate Reaction polymerize->terminate precipitate Precipitate in Non-solvent terminate->precipitate isolate Filter and Dry Polymer precipitate->isolate characterize characterize isolate->characterize Characterize (GPC, NMR)

Caption: Workflow for RAFT Polymerization of IPBpin.

Deprotection_Workflow cluster_transesterification Transesterification cluster_hydrolysis Hydrolysis start Poly(IPBpin) in Ether add_dea Add Diethanolamine start->add_dea filter_adduct Filter Precipitate add_dea->filter_adduct add_hcl Add 0.1 M HCl filter_adduct->add_hcl extract Extract with Ether add_hcl->extract dry Dry and Isolate Final Polymer extract->dry

Caption: Deprotection of Poly(IPBpin) to Poly(this compound).

Glucose_Response_Pathway cluster_polymer Poly(this compound) Hydrogel cluster_response Glucose Binding hydrogel Crosslinked Hydrogel drug Encapsulated Drug glucose Glucose binding Boronic Acid-Glucose Complexation glucose->binding swelling Hydrogel Swelling/ Disassembly binding->swelling release Drug Release swelling->release

Caption: Glucose-Responsive Drug Release Mechanism.

Application Notes and Protocols for Palladium-Catalyzed Reactions of Isopropenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of isopropenylboronic acid, primarily in the form of its pinacol ester, in palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block for the synthesis of complex organic molecules, including substituted styrenes and 1,3-dienes, which are important motifs in pharmaceuticals and materials science.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylpropenes

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The palladium-catalyzed cross-coupling of isopropenylboronic acid pinacol ester with aryl halides or triflates provides an efficient route to 2-arylpropenes (substituted styrenes). These products are valuable intermediates in the synthesis of various biologically active molecules and polymers.

The general transformation is as follows:

Key Advantages:

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, tolerating a wide range of functional groups.

  • High Yields: Good to excellent yields can be achieved with a variety of aryl halides.

  • Commercial Availability: Both the boronic acid pinacol ester and a wide array of palladium catalysts and ligands are commercially available.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of Isopropenylboronic Acid Pinacol Ester with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Isopropenylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, isopropenylboronic acid pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of isopropenylboronic acid pinacol ester with various aryl bromides.

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane901692
1-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)DMF/H₂O1001078
2-BromonaphthalenePdCl₂(dppf) (2)-Na₂CO₃ (3)Toluene/EtOH/H₂O851888
3-BromopyridinePd(OAc)₂ (2.5)RuPhos (5)K₃PO₄ (2.2)Dioxane/H₂O1102475

Note: The data in this table is compiled from typical results found in the chemical literature and should be considered representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Isopropenylboronic Acid Pinacol Ester, Catalyst, Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir B->C D Monitor Progress (TLC/GC-MS) C->D E Cool to RT D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I I H->I Final Product: 2-Arylpropene

Suzuki-Miyaura cross-coupling workflow.

Application 2: Synthesis of 1,3-Dienes via Cross-Coupling with Vinyl Halides

Isopropenylboronic acid pinacol ester can also be coupled with vinyl halides in a palladium-catalyzed reaction to synthesize substituted 1,3-dienes.[1] These structural motifs are present in numerous natural products and are valuable precursors in various organic transformations, such as the Diels-Alder reaction.

The general reaction is as follows:

Workflow for 1,3-diene synthesis.

Signaling Pathway Analogy: The Catalytic Cycle

The palladium-catalyzed cross-coupling reaction can be visualized as a cyclic pathway, analogous to a signaling cascade, where the palladium catalyst is the central signaling molecule that is regenerated after each productive cycle.

Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L_n pd2_halide R-Pd(II)-X(L_n) pd0->pd2_halide Oxidative Addition pd2_isopropenyl R-Pd(II)-Isopropenyl(L_n) pd2_halide->pd2_isopropenyl Transmetalation pd2_isopropenyl->pd0 Reductive Elimination product R-Isopropenyl pd2_isopropenyl->product aryl_halide R-X (Aryl/Vinyl Halide) aryl_halide->pd2_halide boronic_ester Isopropenyl-B(pin) boronic_ester->pd2_isopropenyl byproducts X-B(pin)

Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Application Notes: Synthesis of Substituted α-Methylstyrenes via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application data for the synthesis of substituted α-methylstyrenes using prop-1-en-2-ylboronic acid or its derivatives via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and versatile pathway to construct carbon-carbon bonds, yielding a variety of functionalized styrenes which are pivotal building blocks in medicinal chemistry and materials science. Included are the reaction mechanism, a general experimental protocol, a summary of reaction parameters, and visual diagrams of the catalytic cycle and experimental workflow.

Introduction

Substituted styrenes, particularly α-methylstyrene derivatives, are valuable intermediates in the synthesis of fine chemicals, polymers, and pharmacologically active molecules. Their synthesis is a key step in the development of new therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the organoboron reagents.[1][2]

This application note focuses on the specific use of this compound (also known as isopropenylboronic acid) and its common pinacol ester derivative as the organoboron nucleophile for coupling with various aryl and heteroaryl halides. This reaction provides a direct and efficient route to α-methylstyrene scaffolds.

General Reaction Scheme:

General Reaction Scheme

Figure 1. General scheme for the Suzuki-Miyaura coupling of an aryl halide with an isopropenylboron reagent.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (isopropenylboronic acid), activated by a base, transfers its organic group (the isopropenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (the aryl and isopropenyl groups) couple and are expelled from the coordination sphere, forming the final α-methylstyrene product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for α-Methylstyrene Synthesis Pd0 Pd(0) Catalyst ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (α-Methylstyrene) ArPdR->Product Waste_output X⁻ + B(OR)₂(OH) ArPdR->Waste_output ArX_input Aryl Halide (Ar-X) ArX_input->ArPdX Boronic_input Isopropenyl-B(OR)₂ + Base Boronic_input->ArPdR

Suzuki-Miyaura Catalytic Cycle.

Application Data

The Suzuki-Miyaura coupling of isopropenylboronic acid pinacol ester with various aryl bromides demonstrates broad functional group tolerance. The following table summarizes representative outcomes for this transformation.

EntryAryl Bromide (Ar-Br)Product (α-Methylstyrene)Typical Yield (%)
14-Bromoacetophenone4-Isopropenylacetophenone85-95
2Methyl 4-bromobenzoateMethyl 4-isopropenylbenzoate80-92
34-Bromobenzonitrile4-Isopropenylbenzonitrile75-90
41-Bromo-4-nitrobenzene1-Isopropenyl-4-nitrobenzene70-85
51-Bromo-4-methoxybenzene1-Isopropenyl-4-methoxybenzene88-98
63-Bromopyridine3-Isopropenylpyridine65-80
72-Bromonaphthalene2-Isopropenylnaphthalene85-95
81-Bromo-3,5-dimethylbenzene1-Isopropenyl-3,5-dimethylbenzene90-99

Experimental Protocols

This section provides a general, representative protocol for the synthesis of a substituted α-methylstyrene.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Isopropenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O mixture, 4:1 ratio, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), isopropenylboronic acid pinacol ester (1.2 mmol), palladium catalyst (3 mol%), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL Toluene and 1 mL H₂O) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for the required reaction time (typically 2-12 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted α-methylstyrene.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Combine Reactants (Aryl Halide, Boronic Ester, Catalyst, Base) inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 90°C, 6h) solvent->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify char 9. Characterization (NMR, MS) purify->char product Pure α-Methylstyrene char->product

A typical experimental workflow.

Influence of Key Reaction Parameters

The success and efficiency of the Suzuki-Miyaura coupling are dependent on several key parameters. The choice of catalyst, ligand, base, and solvent system can significantly impact reaction yield, rate, and selectivity.

  • Palladium Catalyst/Ligand: The choice of palladium source and phosphine ligand is critical. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields, especially with less reactive aryl chlorides.[4]

  • Base: The base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can influence the reaction rate.

  • Solvent: A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is often employed to dissolve both the organic substrates and the inorganic base. The choice of solvent can affect reaction temperature and reagent solubility.

Key parameters influencing the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound or its pinacol ester is a highly effective and versatile method for the synthesis of a wide array of substituted α-methylstyrenes. The reaction's tolerance for various functional groups, coupled with generally high yields, makes it an invaluable tool for researchers in organic synthesis and drug development. Careful optimization of the catalyst system, base, and solvent is crucial for achieving high efficiency, particularly with challenging substrates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isopropenylboronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of isopropenylboronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with isopropenylboronic acid is giving low to no yield. What are the first things I should check?

A1: When encountering low or no yield, a systematic check of the reaction components and conditions is crucial. Start with the following:

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.

  • Base Selection: The choice of base is critical for activating the boronic acid. Ensure the base is strong enough and sufficiently soluble in the reaction medium. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent Purity: Use dry, high-purity solvents. Water content can be critical; while some Suzuki couplings benefit from a small amount of water, excess water can lead to protodeboronation.

  • Isopropenylboronic Acid Stability: Isopropenylboronic acid can be prone to decomposition. Consider using its more stable pinacol ester derivative.

Q2: I am observing a significant amount of homocoupling of my aryl halide and/or isopropenylboronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction. To minimize it:

  • Improve Degassing: The primary cause of homocoupling is often the presence of oxygen. Enhance your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas for a longer duration).

  • Catalyst Choice: Using a well-defined Pd(0) precatalyst can sometimes be advantageous over generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.

  • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the reaction outcome. An optimal ratio can help stabilize the catalytic species and minimize side reactions.

Q3: What is protodeboronation and how can I prevent it with isopropenylboronic acid?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Vinyl boronic acids can be susceptible to this side reaction.[1] To mitigate protodeboronation:

  • Use of Boronic Esters: Isopropenylboronic acid pinacol ester is generally more stable and less prone to protodeboronation than the free boronic acid.[2]

  • Anhydrous Conditions: In some cases, rigorously anhydrous conditions can suppress protodeboronation.

  • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. It may be necessary to screen different bases to find the optimal one for your specific substrate.

Q4: Which catalyst and ligand system is best for the Suzuki coupling of isopropenylboronic acid?

A4: The optimal catalyst and ligand system is highly substrate-dependent. However, for many Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), have shown excellent performance, particularly for challenging substrates.[1] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[3] It is often necessary to screen a few catalyst/ligand combinations to identify the best one for your specific aryl halide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
No reaction or very low conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider a precatalyst for more reliable activation.
Insufficiently inert atmosphereImprove degassing of solvents and ensure the reaction is maintained under a positive pressure of inert gas.
Improper baseScreen alternative bases such as K₃PO₄, Cs₂CO₃, or organic bases. Ensure the base is finely powdered for better solubility.
Low reaction temperatureGradually increase the reaction temperature.
Formation of significant byproducts HomocouplingEnhance degassing procedures. Use a well-defined Pd(0) source.
Protodeboronation of isopropenylboronic acidSwitch to isopropenylboronic acid pinacol ester. Use anhydrous solvents. Screen different bases.
Dehalogenation of aryl halideUse dry, high-purity solvents. Consider a different, non-protic solvent or a milder base.
Reaction stalls before completion Catalyst decompositionIncrease catalyst loading slightly. Use a more robust ligand that better stabilizes the palladium center.
Substrate or product inhibitionDilute the reaction mixture.

Data on Catalyst and Ligand Performance in Suzuki-Miyaura Couplings

Disclaimer: The following data is from Suzuki-Miyaura coupling reactions with various aryl halides and boronic acids to illustrate general trends. Specific results with isopropenylboronic acid may vary and require optimization.

Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of Aryl Halides with Phenylboronic Acid

Catalyst Precursor (mol%)Ligand (mol%)Aryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)4-ChlorotolueneK₃PO₄Toluene/H₂O1001898
Pd₂(dba)₃ (1)XPhos (3)2-BromotolueneK₃PO₄Dioxane801295
Pd(PPh₃)₄ (5)-4-IodoanisoleNa₂CO₃Toluene/EtOH/H₂O80492
PdCl₂(dppf) (3)-4-BromoacetophenoneK₂CO₃DMF80689

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

Catalyst SystemAryl HalideBoronic AcidBaseSolventYield (%)
Pd(OAc)₂/SPhos4-ChlorobenzonitrilePhenylboronic AcidK₃PO₄Toluene/H₂O96
Pd(OAc)₂/SPhos4-ChlorobenzonitrilePhenylboronic AcidCs₂CO₃Dioxane94
Pd(OAc)₂/SPhos4-ChlorobenzonitrilePhenylboronic AcidK₂CO₃THF/H₂O85
Pd(OAc)₂/SPhos4-ChlorobenzonitrilePhenylboronic AcidNaOtBuToluene78

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of an Aryl Bromide with Isopropenylboronic Acid Pinacol Ester

This is a general procedure and may require optimization for your specific substrates and equipment.

Materials:

  • Aryl bromide (1.0 equiv)

  • Isopropenylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1 mixture)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, isopropenylboronic acid pinacol ester, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid Ester, & Base B Evacuate & Backfill with Inert Gas A->B C Add Catalyst, Ligand, & Degassed Solvent B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, GC, LC-MS) D->E F Cool & Quench E->F Reaction Complete G Extraction F->G H Purification (Column Chromatography) G->H I Product H->I Troubleshooting_Suzuki start Low or No Yield catalyst Check Catalyst/Ligand Activity (Use fresh reagents) start->catalyst inert Improve Inert Atmosphere (Degas solvents thoroughly) start->inert base Screen Different Bases (K₃PO₄, Cs₂CO₃) start->base boronic_acid Consider Boronic Acid Stability start->boronic_acid side_reactions Significant Side Reactions? catalyst->side_reactions inert->side_reactions base->side_reactions ester Use Isopropenylboronic Acid Pinacol Ester boronic_acid->ester ester->side_reactions homocoupling Homocoupling? (Improve degassing) side_reactions->homocoupling Yes protodeboronation Protodeboronation? (Use ester, anhydrous conditions) side_reactions->protodeboronation Yes success Improved Yield side_reactions->success No homocoupling->success protodeboronation->success

References

Technical Support Center: Preventing Protodeboronation of Prop-1-en-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using Prop-1-en-2-ylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. In the case of this compound, this results in the formation of isopropylene, consuming your starting material and reducing the yield of your desired product. This reaction is often catalyzed by residual palladium catalysts and is influenced by the reaction conditions, especially the choice of base and the presence of water.

Q2: How susceptible is this compound to protodeboronation compared to other boronic acids?

A2: Generally, vinylboronic acids like this compound are considered to be relatively stable towards protodeboronation compared to many electron-rich or heteroaromatic boronic acids.[1][2][3][4] Studies have shown that under basic conditions, the half-life of some vinylboronic acids can be greater than a week, even at elevated temperatures.[1][2][3][4] However, the specific reaction conditions, particularly the choice of base and palladium catalyst, can significantly influence the rate of this side reaction.

Q3: What are the primary factors that promote protodeboronation in my reactions?

A3: The main factors that can accelerate the protodeboronation of this compound include:

  • High pH (Strong Bases): The formation of the boronate anion at high pH makes the C-B bond more susceptible to cleavage.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.

  • Palladium Catalyst: The palladium catalyst itself can participate in and catalyze the protodeboronation process. Studies have shown that bulky phosphine ligands on the palladium catalyst can promote this undesired side reaction.[5][6][7][8][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with protodeboronation of this compound in your experiments.

Problem: Significant formation of isopropylene byproduct is observed.

Logical Workflow for Troubleshooting:

troubleshooting_workflow start Start: Significant Protodeboronation Observed check_base Step 1: Evaluate Base start->check_base check_temp Step 2: Assess Reaction Temperature check_base->check_temp If still an issue check_water Step 3: Examine Water Content check_temp->check_water If still an issue check_catalyst Step 4: Analyze Catalyst System check_water->check_catalyst If still an issue use_stable_derivative Step 5: Consider a More Stable Boron Reagent check_catalyst->use_stable_derivative If still an issue end End: Protodeboronation Minimized use_stable_derivative->end

Troubleshooting Workflow for Protodeboronation

Step 1: Evaluate the Base

The choice of base is critical in controlling the pH of the reaction and, consequently, the rate of protodeboronation.

  • Recommendation: Switch to a milder base. Strong bases like sodium hydroxide (NaOH) can significantly accelerate protodeboronation. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.

Quantitative Comparison of Bases (Hypothetical Data for a Vinylboronic Acid):

Base (3 equiv.)SolventTemperature (°C)Half-life of Boronic Acid (hours)
NaOHDioxane/H₂O (4:1)802
K₂CO₃Dioxane/H₂O (4:1)8024
K₃PO₄Dioxane/H₂O (4:1)80> 48
CsFDioxane80> 72

Step 2: Assess the Reaction Temperature

Higher temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.

  • Recommendation: Lower the reaction temperature. Determine the lowest temperature at which the Suzuki-Miyaura coupling proceeds at a reasonable rate. This can often be achieved by screening temperatures in increments of 10-20°C.

Step 3: Examine the Water Content

While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation.

  • Recommendation: Use anhydrous solvents and reagents where possible. If water is required, use the minimum amount necessary for the reaction to proceed efficiently. Alternatively, consider using a phase-transfer catalyst in a biphasic system to control the interaction with water. For highly sensitive substrates, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be employed.[10]

Step 4: Analyze the Catalyst System

The nature of the palladium catalyst and its ligands can influence the relative rates of the desired coupling and protodeboronation.

  • Recommendation: Avoid overly bulky phosphine ligands, as these have been shown to promote palladium-catalyzed protodeboronation.[5][6][7][8][9] Consider using less sterically demanding ligands or pre-catalysts known for their high activity, which can lead to faster desired coupling and less time for the side reaction to occur.

Step 5: Consider a More Stable Boron Reagent

If protodeboronation remains a significant issue, using a more stable derivative of this compound can be a highly effective strategy. These derivatives act as a "slow-release" source of the boronic acid under the reaction conditions.

  • Recommendation: Convert this compound to its corresponding N-methyliminodiacetic acid (MIDA) boronate or potassium trifluoroborate salt.[11][12][13][14][15][16][17][18] These derivatives are generally crystalline, air-stable solids that are more resistant to protodeboronation.

Signaling Pathway for Slow Release of Boronic Acid from MIDA Boronate:

slow_release_pathway MIDA_Boronate Prop-1-en-2-yl-MIDA boronate (Stable) Boronic_Acid This compound (Reactive) MIDA_Boronate->Boronic_Acid Slow Hydrolysis Base Aqueous Base (e.g., K3PO4) Base->MIDA_Boronate Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Product Desired Coupled Product Suzuki_Cycle->Product

Slow release of boronic acid from its MIDA ester.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Experimental Workflow Diagram:

experimental_workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents - Aryl halide - Boronic acid - Base - Catalyst setup->reagents solvent 3. Add Degassed Solvents reagents->solvent reaction 4. Heat Reaction Mixture (e.g., 80 °C) solvent->reaction monitoring 5. Monitor Progress (TLC, GC/MS, LC/MS) reaction->monitoring workup 6. Aqueous Workup monitoring->workup Upon Completion purification 7. Purification (Column Chromatography) workup->purification

General workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC/MS, or LC/MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

By following these guidelines and protocols, researchers can effectively minimize the undesired protodeboronation of this compound and achieve higher yields of their desired cross-coupled products.

References

Technical Support Center: Isopropenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing isopropenylboronic acid and its derivatives (e.g., pinacol esters) in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with isopropenylboronic acid, focusing on identifying and mitigating side reactions.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

If you are experiencing low or no yield of your target molecule, several factors could be at play. The primary culprits are often inactive catalysts, suboptimal reaction conditions, or degradation of the boronic acid.

Potential CauseRecommended Action
Inactive Palladium Catalyst Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more air-stable precatalyst.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature is critical. These factors are often interdependent. The base must be sufficiently strong to facilitate transmetalation without causing degradation of your starting materials or product. Ensure anhydrous conditions if water-sensitive reagents are used, and maintain a properly degassed reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).
Degradation of Isopropenylboronic Acid Isopropenylboronic acid can be susceptible to degradation, particularly through protodeboronation. Verify the purity of your boronic acid before use.

Issue 2: Significant Formation of Protodeboronation Byproduct (Propene)

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. For isopropenylboronic acid, this results in the formation of propene gas. Vinyl boronic acids can be particularly susceptible to this side reaction.[1][2]

Potential CauseRecommended Action
Presence of Protic Solvents (especially water) Water is a common proton source for protodeboronation. Switching to anhydrous reaction conditions can significantly reduce this side reaction.
Inappropriate Base Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder, non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).
High Reaction Temperature Elevated temperatures can promote protodeboronation. Attempt the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system.
pH of the Reaction Mixture The rate of protodeboronation is often pH-dependent.[2] The stability of the boronic acid can be influenced by the acidity or basicity of the medium. Careful selection of the base can help maintain an optimal pH range.

Issue 3: Observation of Homocoupling Byproduct (2,3-Dimethyl-1,3-butadiene)

Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical dimer. In the case of isopropenylboronic acid, this side reaction produces 2,3-dimethyl-1,3-butadiene.

Potential CauseRecommended Action
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids, often through the oxidation of the active Pd(0) catalyst to Pd(II), which can facilitate this undesired pathway.[3][4] It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction.
Use of a Pd(II) Precatalyst Some Pd(II) precatalysts can directly promote homocoupling during their in-situ reduction to Pd(0). If homocoupling is a significant issue, consider using a Pd(0) source directly.
High Concentration of Boronic Acid A high initial concentration of isopropenylboronic acid can favor the bimolecular homocoupling reaction. Slow addition of the boronic acid to the reaction mixture via a syringe pump can help to minimize its instantaneous concentration and thus reduce the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with isopropenylboronic acid is not working. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, begin by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active.

  • Oxygen Contamination: The presence of oxygen can lead to homocoupling and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere.

  • Reagent Purity: Verify the purity of your aryl/vinyl halide and isopropenylboronic acid. Boronic acids can degrade over time.

  • Base and Solvent: The choice of base and solvent is critical. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring.

Q2: How can I minimize the protodeboronation of my isopropenylboronic acid?

A2: Protodeboronation is a common side reaction for vinyl boronic acids.[1][2] To minimize it:

  • Use Anhydrous Conditions: Water is the primary proton source for this side reaction.

  • Employ a Milder Base: Switch to a weaker, non-hydroxide base like K₂CO₃, Cs₂CO₃, or KF.

  • Use a Boronic Ester: Isopropenylboronic acid pinacol ester is often more stable and less prone to protodeboronation than the free boronic acid.

Q3: What causes the formation of a dimeric byproduct from my isopropenylboronic acid?

A3: The formation of 2,3-dimethyl-1,3-butadiene is due to the homocoupling of two molecules of isopropenylboronic acid. This is primarily caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[3][4] Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere.

Q4: Is it better to use isopropenylboronic acid or its pinacol ester?

A4: Isopropenylboronic acid pinacol ester is generally more stable and easier to handle than the free boronic acid. It is often less susceptible to side reactions like protodeboronation and can be purified by chromatography. The free boronic acid can sometimes be more reactive, but its stability can be a concern. For reproducibility and to minimize side reactions, the pinacol ester is often the preferred reagent.

Data on Reaction Condition Optimization

The following table provides illustrative data on how reaction parameters can influence the outcome of a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and isopropenylboronic acid. The yields are representative and intended to demonstrate general trends.

EntryBaseSolventAtmosphereDesired Product Yield (%)Protodeboronation (%)Homocoupling (%)
1K₃PO₄Dioxane/H₂O (4:1)Air453020
2K₃PO₄Dioxane/H₂O (4:1)Nitrogen75155
3K₂CO₃Anhydrous TolueneArgon8555
4Cs₂CO₃Anhydrous THFArgon90<5<5
5NaOHEthanol/H₂O (3:1)Nitrogen305010

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling with Isopropenylboronic Acid Pinacol Ester

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Isopropenylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide, the base, and the palladium catalyst.

  • Add the degassed solvent via syringe.

  • In a separate flask, dissolve the isopropenylboronic acid pinacol ester in a minimal amount of the degassed solvent.

  • Add the boronic ester solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in cross-coupling reactions involving isopropenylboronic acid.

TroubleshootingWorkflow Troubleshooting Isopropenylboronic Acid Cross-Coupling start Low or No Product Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure proper precatalyst activation start->check_catalyst Step 1 check_conditions Review Reaction Conditions - Base, solvent, temperature - Degassing & inert atmosphere start->check_conditions Step 2 analyze_byproducts Analyze Byproducts by GC-MS / NMR check_catalyst->analyze_byproducts check_conditions->analyze_byproducts protodeboronation Protodeboronation Detected (Propene byproduct) analyze_byproducts->protodeboronation If propene observed homocoupling Homocoupling Detected (Dimer byproduct) analyze_byproducts->homocoupling If dimer observed solve_proto Mitigate Protodeboronation: - Use anhydrous solvent - Switch to milder base (e.g., K2CO3) - Use pinacol ester protodeboronation->solve_proto solve_homo Mitigate Homocoupling: - Rigorous degassing - Use Pd(0) catalyst - Slow addition of boronic ester homocoupling->solve_homo optimize Re-run Optimized Reaction solve_proto->optimize solve_homo->optimize success Successful Coupling optimize->success

Caption: A flowchart for troubleshooting common side reactions in isopropenylboronic acid cross-coupling.

References

Technical Support Center: Purification of Crude Prop-1-en-2-ylboronic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude Prop-1-en-2-ylboronic acid using recrystallization. Below, you will find troubleshooting guides for common issues, frequently asked questions, and a detailed experimental protocol.

Troubleshooting Guide

Encountering issues during recrystallization is common. The following table outlines potential problems, their likely causes, and actionable solutions to optimize your purification process.

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.- The cooling process was too rapid.- Reheat the solution to evaporate some of the solvent and concentrate the solution. Then, allow it to cool slowly again.- Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.[1]
"Oiling Out" of the Product - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too saturated, causing the solute to come out of solution above its melting point.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[1] - Consider using a lower-boiling point solvent or a different solvent system.
Low Yield of Purified Product - Too much solvent was used during dissolution.- The crystals were washed with an excessive amount of solvent or with solvent that was not sufficiently cold.- Incomplete crystallization due to insufficient cooling time or temperature.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1][2]- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.[1]
Product is Still Impure After Recrystallization - The cooling process was too fast, leading to the trapping of impurities within the crystal lattice.- An inappropriate solvent was chosen, which does not effectively differentiate between the product and impurities in terms of solubility.- The presence of boroxine anhydrides, which may co-crystallize.- Allow the solution to cool slowly and remain undisturbed to promote the formation of pure crystals.[1]- Experiment with different solvent systems. A mixed solvent system may provide better selectivity.[1] For boronic acids, solvents like water, ethanol/water, or ethyl acetate have been used.[3][4]- Recrystallizing from a solvent system containing water can help hydrolyze the boroxine back to the desired boronic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude boronic acids can include boroxines, which are cyclic trimers formed from the dehydration of the boronic acid, and boric acid, which can result from protodeboronation.[1] Depending on the synthetic route, unreacted starting materials and byproducts from side reactions may also be present.

Q2: Why is recrystallization a suitable purification method for this compound?

A2: Recrystallization is an effective technique for purifying solid compounds based on differences in solubility between the desired compound and impurities at different temperatures.[1] this compound is a solid at room temperature, making it a good candidate for this purification method.[5] The process allows for the selective crystallization of the pure product while leaving impurities dissolved in the solvent.[1]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: While a specific solvent for this compound is not extensively documented, general guidance for boronic acids suggests that water or a mixture of alcohol (like ethanol) and water are often effective.[1] Other solvents mentioned for boronic acid recrystallization include benzene, dichloroethane, and ethyl acetate.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: What should I do if my this compound "oils out" instead of crystallizing?

A4: "Oiling out" happens when the solid melts and separates from the solution as a liquid. To resolve this, you can try reheating the solution and adding a small amount of extra solvent to ensure the compound stays dissolved until the solution has cooled further. A slower cooling rate can also help prevent this issue.[1]

Q5: How can I improve the recovery yield of my recrystallization?

A5: To maximize your yield, dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.[1] Ensure the solution is cooled thoroughly, potentially using an ice bath after it has first cooled to room temperature, to induce maximum crystallization. When washing the collected crystals, use a very small amount of ice-cold solvent to minimize the loss of your purified product.[1][2]

Q6: Are there alternative methods for purifying boronic acids if recrystallization is not effective?

A6: Yes, if recrystallization proves challenging, other purification techniques can be employed. One common method is to form a diethanolamine adduct, which is often crystalline and can be easily separated, followed by hydrolysis back to the pure boronic acid.[4] Another approach is an extraction with a sorbitol solution, which can selectively pull the boronic acid into the aqueous phase.[4] In some cases, chromatography on silica gel or neutral alumina can be used, although it can be difficult for some boronic acids.[3] A base wash can also be used to extract the acidic boronic acid into an aqueous layer, which is then acidified and extracted with an organic solvent.[6][7]

Experimental Protocol: Recrystallization of this compound (General Guideline)

Disclaimer: This is a general protocol for the recrystallization of a boronic acid and may require optimization for this compound based on the specific impurities present and the scale of the reaction.

  • Solvent Selection: Choose an appropriate solvent or solvent system. Water or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the crude this compound sparingly or not at all at room temperature but completely at its boiling point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the crystallization process.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.[2]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a period.

    • For final drying, transfer the crystals to a watch glass and allow them to air-dry, or place them in a desiccator under vacuum.

Troubleshooting Workflow Diagram

G Troubleshooting Recrystallization of this compound Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Result Observe Outcome Cool->Result Crystals Pure Crystals Form Result->Crystals Success NoCrystals No Crystals Result->NoCrystals Problem OilingOut Product Oils Out Result->OilingOut Problem ImpureCrystals Crystals are Impure Result->ImpureCrystals Problem Filter Filter and Dry Crystals->Filter End Purified Product Filter->End Reheat Reheat to Reduce Solvent Volume NoCrystals->Reheat Reheat->Cool ReheatAddSolvent Reheat and Add More Solvent OilingOut->ReheatAddSolvent ReheatAddSolvent->Cool Redissolve Redissolve and Cool Slower ImpureCrystals->Redissolve Redissolve->Cool

Caption: A workflow diagram for troubleshooting common issues during the recrystallization process.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with Prop-1-en-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving prop-1-en-2-ylboronic acid.

Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Question: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

Answer: Low yields in Suzuki couplings, particularly with vinylboronic acids like this compound, can often be attributed to several key factors. A systematic approach to troubleshooting should involve evaluating the following:

  • Reagent Quality and Stability:

    • This compound Stability: Vinylboronic acids are known to be susceptible to decomposition through pathways like protodeboronation, oxidation, and polymerization, which can be accelerated by heat and basic conditions.[1] It is crucial to use fresh, high-purity this compound. Consider storing it under an inert atmosphere in a freezer at temperatures below -20°C.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[2] Aryl chlorides are more challenging and often necessitate more specialized and highly active catalyst systems.[2]

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[2] Ensure that your catalyst and any additional ligands are fresh and have been stored correctly.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is vital to prevent the oxidation of the Pd(0) active catalyst and any phosphine ligands.[2][3] Ensure your reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen.[2][4] The presence of oxygen can also lead to the undesirable homocoupling of the boronic acid.[3][5]

    • Solvent and Base Purity: Utilize anhydrous and properly degassed solvents.[2] Oxygen and other impurities in the solvent can poison the catalyst.[6] The purity of the base is also important.

Question: I suspect my this compound is decomposing under the reaction conditions. How can I minimize this?

Answer: Decomposition of the boronic acid is a frequent cause of low yields. Here are several strategies to mitigate this issue:

  • Choice of Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, but harsh basic conditions can promote its decomposition.[7][8][9] Consider using milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide or potassium carbonate.[7]

  • Anhydrous Conditions: Although some Suzuki protocols employ aqueous bases, water can act as a proton source for protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8] For sensitive substrates like this compound, employing strictly anhydrous conditions can be beneficial.[7]

  • Lower Reaction Temperature: Elevated temperatures can accelerate the rate of boronic acid decomposition.[7] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[7]

  • Protection of the Boronic Acid: A highly effective strategy is to convert the boronic acid to a more stable derivative. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be stored on the benchtop.[1] They undergo a slow release of the boronic acid under the reaction conditions, which can significantly improve yields with unstable boronic acids.[1]

Question: My reaction is sluggish, and the starting materials are being consumed very slowly. What can I do to improve the reaction rate?

Answer: A sluggish reaction can be due to several factors related to the catalytic cycle:

  • Inactive Catalyst: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[3][7] Ensure your reaction conditions are suitable for this reduction. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[7]

  • Poor Oxidative Addition: If you are using a less reactive aryl halide (e.g., an electron-rich or sterically hindered one), the oxidative addition step may be slow.[7] In such cases, using more electron-rich and bulky ligands, like the Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines, can facilitate this step.[7]

  • Inefficient Transmetalation: The transfer of the isopropenyl group from boron to palladium can be a rate-limiting step. Ensure your base is adequately activating the boronic acid.[7] The choice of solvent can also influence this step.[6]

  • Increased Temperature: Carefully increasing the reaction temperature can help overcome the activation barriers for both oxidative addition and transmetalation.[7] However, be mindful of the potential for boronic acid decomposition at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Suzuki couplings with this compound?

A1: The most common side reactions include:

  • Protodeboronation: Replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of isopropene. This is often promoted by harsh basic conditions and the presence of water.[7][8]

  • Homocoupling: The coupling of two molecules of the boronic acid to form 2,3-dimethyl-1,3-butadiene. This can be favored by the presence of oxygen.[3][5]

  • Dehalogenation: The removal of the halide from the aryl halide starting material.[10]

Q2: How do I choose the right solvent and base for my reaction?

A2: The choice of solvent and base is critical and often needs to be optimized for a specific set of substrates.[4][6]

  • Solvents: Common solvents include THF, dioxane, toluene, and DMF, often with a small amount of water to aid in dissolving the base.[6][7] For instance, a THF/water mixture can be effective.[4] The solvent can influence the reaction rate and selectivity by affecting reagent solubility and catalyst stability.[6]

  • Bases: The base activates the boronic acid.[9] Common choices include K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.[4][7] For sensitive boronic acids, milder bases like KF or K₃PO₄ are often preferred.[7]

Q3: Can I run the Suzuki coupling of this compound open to the air?

A3: It is strongly discouraged. The active Pd(0) catalyst and any phosphine ligands used are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low yields.[2][3] Additionally, oxygen can promote the unwanted homocoupling of the boronic acid.[3][5] Always perform the reaction under an inert atmosphere.

Data on Reaction Parameter Effects

ParameterCommon OptionsGeneral Impact on YieldKey Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)High impactUse fresh, active catalyst. Pd(0) is the active species.[3][7]
Ligand PPh₃, Buchwald ligands (XPhos, SPhos)High impactBulky, electron-rich ligands can improve yields with challenging substrates.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFHigh impactMilder bases (KF, K₃PO₄) are often better for unstable boronic acids.[7]
Solvent Dioxane/H₂O, THF/H₂O, TolueneMedium impactAffects solubility and reaction rates.[6] Anhydrous conditions can prevent protodeboronation.[7]
Temperature Room temp. to >100 °CMedium impactHigher temperatures can increase reaction rates but also promote boronic acid decomposition.[7]
Atmosphere Inert (Ar, N₂) vs. AirHigh impactAn inert atmosphere is crucial to prevent catalyst deactivation and homocoupling.[2][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[7]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[7]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2][7]

Protocol for the Preparation of a MIDA Boronate Ester

This protocol can be used to convert the less stable this compound into a more stable, air-stable MIDA boronate.

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[3]

  • Addition: Add N-methyliminodiacetic acid (1.0 equiv.) to the solution.[1]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the new precipitate appears.[3]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[3]

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This MIDA adduct can now be used directly in Suzuki coupling reactions.[3]

Visualizations

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D [R-B(OH)3]- E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A releases Ar-R G Ar-R Product F->G H R-B(OH)2 + Base I [R-B(OH)3]- M+ H->I I->D J Ar-X J->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yields Start Low Yield Observed CheckReagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temp, Solvent) CheckReagents->CheckConditions Reagents OK SideReactions Analyze for Side Reactions (Protodeboronation, Homocoupling) CheckConditions->SideReactions Conditions OK OptimizeBase Optimize Base (Try milder base, e.g., KF, K3PO4) SideReactions->OptimizeBase Protodeboronation Observed OptimizeLigand Optimize Ligand/Catalyst (Use Buchwald ligand, fresh catalyst) SideReactions->OptimizeLigand Slow Reaction ProtectBoronicAcid Protect Boronic Acid (Convert to MIDA ester) OptimizeBase->ProtectBoronicAcid Success Improved Yield OptimizeLigand->Success ProtectBoronicAcid->Success Structures Key Reaction Components cluster_0 This compound cluster_1 Aryl Halide cluster_2 Coupled Product a CH2=C(CH3)-B(OH)2 b Ar-X (X = I, Br, Cl) c Ar-C(CH3)=CH2

References

effect of base on the stability of isopropenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopropenylboronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, stability, and troubleshooting for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: My isopropenylboronic acid seems to be degrading upon storage. What are the optimal storage conditions?

Isopropenylboronic acid is sensitive to moisture and can be prone to decomposition. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.[1][2][3] Some suppliers also offer isopropenylboronic acid pinacol ester, which exhibits greater stability.[1][2]

Q2: I am observing low yields in my Suzuki-Miyaura coupling reactions using isopropenylboronic acid. Could the base be affecting its stability?

Yes, the choice and handling of the base are critical. While a base is necessary to activate the boronic acid for the catalytic cycle, strong bases or prolonged reaction times at elevated temperatures can lead to decomposition pathways such as protodeboronation, which consumes the boronic acid and reduces your yield.[4][5] If you suspect base-mediated decomposition, consider using a milder base (e.g., potassium carbonate, cesium fluoride) or running the reaction at a lower temperature.[6]

Q3: What are the common decomposition pathways for isopropenylboronic acid in the presence of a base?

In the presence of a base, isopropenylboronic acid can undergo several decomposition pathways. The most common is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, converting the isopropenylboronic acid into propene. This is often accelerated by aqueous basic conditions and higher temperatures. Homocoupling to form a dimer is another potential side reaction.

Q4: Should I use isopropenylboronic acid or its pinacol ester for my reaction?

For improved stability and easier handling, the pinacol ester of isopropenylboronic acid is often preferred.[4][7] Boronic esters, such as the pinacol derivative, are generally more resistant to protodeboronation and other decomposition pathways.[4][8] The pinacol ester can be used directly in many coupling reactions, where it is hydrolyzed in situ to the active boronic acid under the reaction conditions.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in Suzuki Coupling Decomposition of isopropenylboronic acid.- Use fresh or properly stored isopropenylboronic acid. - Switch to the more stable isopropenylboronic acid pinacol ester.[4] - Use anhydrous conditions and a mild base (e.g., CsF, K₂CO₃).[6] - Lower the reaction temperature.[4]
Formation of propene byproduct Protodeboronation of isopropenylboronic acid.- Minimize water content in the reaction. - Use a less nucleophilic base. - Reduce reaction time and temperature.
Inconsistent reaction outcomes Instability of the boronic acid.- Consider forming a more stable derivative, such as a diethanolamine adduct, which can be used directly in the coupling reaction.[9] - Ensure consistent quality of the starting material.
Difficulty in isolating the product Presence of boron-containing byproducts.- After the reaction, perform an acidic workup to hydrolyze any remaining boronic acid species, followed by an extraction. - Purification by flash column chromatography may be necessary.[4]

Experimental Protocols

General Protocol for Assessing the Stability of Isopropenylboronic Acid in the Presence of a Base

This protocol provides a general method to compare the stability of isopropenylboronic acid with different bases over time using NMR spectroscopy.

  • Preparation of Stock Solution: Prepare a stock solution of isopropenylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Sample Preparation:

    • To separate NMR tubes, add a defined volume of the isopropenylboronic acid stock solution.

    • Add a measured amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Add a stoichiometric equivalent of the base to be tested (e.g., K₂CO₃, Cs₂CO₃, Et₃N). Prepare a control sample without any base.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of each sample at time zero.

    • Integrate the characteristic peaks of isopropenylboronic acid relative to the internal standard.

    • Store the NMR tubes at a constant temperature (e.g., room temperature or the intended reaction temperature).

  • Monitoring Decomposition:

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Calculate the percentage of remaining isopropenylboronic acid at each time point by comparing the integration of its peaks to the internal standard.

  • Data Analysis: Plot the percentage of remaining isopropenylboronic acid versus time for each base to compare their effects on stability.

Visualizing the Effect of Base

The following diagram illustrates the central role of a base in the activation of boronic acids for Suzuki-Miyaura coupling, as well as its potential to lead to decomposition.

EffectOfBase IsopropenylboronicAcid Isopropenylboronic Acid R-B(OH)₂ Boronate Activated Boronate [R-B(OH)₃]⁻ IsopropenylboronicAcid->Boronate Activation Base Base (e.g., K₂CO₃, CsF) SuzukiCycle Suzuki-Miyaura Catalytic Cycle Boronate->SuzukiCycle Transmetalation Decomposition Decomposition (Protodeboronation) Boronate->Decomposition Side Reaction (e.g., excess base, H₂O, heat) CoupledProduct Desired Coupled Product SuzukiCycle->CoupledProduct Propene Propene (Byproduct) Decomposition->Propene

Caption: Role of base in activating and decomposing isopropenylboronic acid.

References

identifying and removing impurities from Prop-1-en-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and removal of impurities from Prop-1-en-2-ylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in boronic acids like this compound can arise from its synthesis, handling, or storage. These may include:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of the boronic acid. They are a very common impurity in solid boronic acids.

  • Starting Materials and Byproducts: Depending on the synthetic route, residual starting materials or byproducts from the reaction may be present. For instance, in Suzuki-Miyaura coupling reactions where this compound is used, homocoupling products of the boronic acid or the coupling partner can be significant impurities.[1][2]

  • Degradation Products: Alkenylboronic acids can be susceptible to oxidation and protodeboronation (cleavage of the C-B bond).[3] Exposure to air, moisture, and acidic conditions can facilitate these degradation pathways.

  • Pinacol Esters: If the boronic acid is prepared from its corresponding pinacol ester, residual ester may remain.

Q2: What are the recommended storage conditions for this compound to minimize impurity formation?

A2: To maintain the integrity of this compound, it is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) in a freezer, typically at or below -20°C. This helps to minimize degradation from atmospheric oxygen and moisture.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the main compound and potential impurities. The presence of boroxines can sometimes be inferred from broadened peaks or the appearance of new signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the main component and any impurities.

  • Mass Spectrometry (MS): Mass spectrometry can help to identify the molecular weights of the compound and any impurities present.

Troubleshooting Guides

Issue 1: My this compound appears to be of low purity based on NMR analysis, showing broad signals or unexpected peaks.

This issue often points to the presence of boroxines or other oligomeric species.

Workflow for Diagnosing and Resolving Low Purity Issues

cluster_diagnosis Diagnosis cluster_resolution Resolution cluster_verification Verification start Low Purity Detected by NMR check_boroxine Check for broad OH signals and other broad peaks start->check_boroxine check_impurities Compare with known impurity spectra (e.g., starting materials, solvents) start->check_impurities recrystallize Recrystallization check_boroxine->recrystallize Boroxine suspected chromatography Column Chromatography check_impurities->chromatography Multiple impurities extraction Acid-Base Extraction check_impurities->extraction Acidic/basic impurities verify_purity Re-analyze by NMR and/or HPLC recrystallize->verify_purity chromatography->verify_purity extraction->verify_purity

Caption: Troubleshooting workflow for low purity this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Recrystallization is an effective method for removing boroxine anhydrides and other less soluble impurities. The choice of solvent is critical.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for boronic acids include water, ethanol/water mixtures, or ethyl acetate/hexane.[4]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data (Illustrative Example):

Purification StepPurity (by HPLC)Recovery Yield
Crude Material85%-
After Recrystallization>98%75%
Protocol 2: Purification of this compound by Flash Column Chromatography

Flash column chromatography is useful for separating the desired product from impurities with different polarities.

Methodology:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase (Eluent) Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for boronic acids is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[4] For isopropenylboronic acid pinacol ester, a related compound, a mobile phase of petroleum ether and ethyl acetate has been used.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

  • Elution: Run the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC or another appropriate method to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Elution Profile

start Crude Sample Loaded elution Elution with Hexane/Ethyl Acetate Gradient start->elution fraction1 Fraction 1: Non-polar impurities elution->fraction1 fraction2 Fraction 2: this compound elution->fraction2 fraction3 Fraction 3: Polar impurities elution->fraction3

Caption: Elution profile for this compound purification.

Impurity Identification by NMR

The following table provides a general guide to identifying this compound and potential impurities by 1H NMR. Chemical shifts (δ) are reported in ppm and are approximate, as they can be influenced by the solvent and concentration.

Compound/ImpurityKey 1H NMR Signals (in CDCl3)
This compound ~5.5-6.5 ppm (vinyl protons, 2H), ~1.8-2.0 ppm (methyl protons, 3H), broad signal for B(OH)2
BoroxineBroadening of vinyl and methyl signals, additional broad signals
Pinacol~1.2 ppm (singlet, 12H)
Solvents (e.g., Diethyl ether)~3.5 ppm (quartet), ~1.2 ppm (triplet)

Note: For definitive identification, comparison with reference spectra is recommended.

References

managing the air and moisture sensitivity of isopropenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the air and moisture sensitivity of isopropenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this versatile reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is isopropenylboronic acid considered a challenging reagent to handle?

A1: Isopropenylboronic acid is sensitive to air and moisture. Its instability can lead to degradation, impacting the yield and reproducibility of your reactions. The primary degradation pathways include hydrolysis, oxidation, and the formation of a cyclic anhydride called boroxine.

Q2: How should I store isopropenylboronic acid?

A2: To minimize degradation, isopropenylboronic acid should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperatures, typically between 2-8°C. It is advisable to store it in a desiccator to protect it from moisture.

Q3: What are the signs of degradation?

A3: Visual inspection may not always be sufficient. The most reliable method to assess the quality of isopropenylboronic acid is through analytical techniques such as NMR spectroscopy (¹H, ¹¹B, ¹³C NMR) to check for the presence of impurities or degradation products. A change in physical appearance, such as clumping or discoloration, can also indicate degradation.

Q4: Can I use isopropenylboronic acid directly, or should I use a stabilized form?

A4: While it is possible to use isopropenylboronic acid directly with careful handling, it is often more practical to use a stabilized derivative, such as its pinacol ester (isopropenylboronic acid pinacol ester).[1][2] Pinacol esters are generally more stable to air and moisture and can be purified by column chromatography.[1] Other stabilizing protecting groups include N-methyliminodiacetic acid (MIDA) esters and diethanolamine adducts, which can offer enhanced stability and facilitate a "slow release" of the active boronic acid under reaction conditions.

Q5: What are the main degradation products of isopropenylboronic acid?

A5: The primary degradation products are acetone and boric acid resulting from hydrolysis and oxidation. Additionally, three molecules of isopropenylboronic acid can dehydrate to form the corresponding trimeric anhydride, a boroxine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in Suzuki-Miyaura coupling Degradation of isopropenylboronic acid before or during the reaction.- Use a fresh batch of isopropenylboronic acid or its pinacol ester. - Handle the reagent under an inert atmosphere. - Ensure all solvents and reagents are anhydrous and degassed. - Consider using a stabilized form like a MIDA boronate or a trifluoroborate salt for slow release.
Inconsistent reaction outcomes Partial degradation of the boronic acid, leading to variable concentrations of the active reagent.- Assess the purity of the isopropenylboronic acid by NMR before use. - Use a glovebox or Schlenk line for handling. - Consider in-situ generation of the boronic acid if possible.
Formation of side products (e.g., homocoupling) Presence of oxygen in the reaction mixture, leading to oxidative homocoupling of the boronic acid.- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. - Use a fresh, active palladium catalyst.
Difficulty in purification Presence of boronic acid-derived impurities.- Convert the crude boronic acid to its more stable pinacol ester before purification. - Use a modified workup, such as washing with a mild base to remove boronic acid residues.

Degradation Pathways of Isopropenylboronic Acid

The following diagram illustrates the primary degradation pathways of isopropenylboronic acid when exposed to air and moisture.

G cluster_0 Degradation Pathways A Isopropenylboronic Acid B Acetone + Boric Acid A->B Hydrolysis C Isopropenylboroxine A->C Dehydration (3 equiv.) D Oxidized Byproducts A->D Oxidation

Degradation of Isopropenylboronic Acid

Experimental Protocols

Protocol 1: Handling and Storage of Isopropenylboronic Acid
  • Storage: Store isopropenylboronic acid in a tightly sealed container under an argon or nitrogen atmosphere in a refrigerator at 2-8°C. For long-term storage, a freezer at -20°C is recommended. Place the container in a desiccator to provide an additional layer of protection against moisture.

  • Handling: All manipulations should be performed in a glovebox or on a Schlenk line under an inert atmosphere. Use dry, deoxygenated solvents and reagents.

  • Weighing: Weigh the required amount of isopropenylboronic acid rapidly in a dry, inert atmosphere. If a glovebox is not available, a nitrogen-purged glove bag can be used.

Protocol 2: Stabilization of Isopropenylboronic Acid as its Pinacol Ester

This protocol describes the conversion of potentially partially degraded isopropenylboronic acid to its more stable pinacol ester, which is easier to handle and purify.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve isopropenylboronic acid (1.0 eq) in anhydrous THF.

  • Addition of Pinacol: Add pinacol (1.1 eq) to the solution.

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or NMR until the starting material is consumed.

  • Workup and Purification: Filter off the dehydrating agent and concentrate the filtrate under reduced pressure. The resulting crude isopropenylboronic acid pinacol ester can be purified by flash column chromatography on silica gel.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

The following workflow can be used to diagnose and resolve common issues encountered when using isopropenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

G cluster_1 Troubleshooting Workflow start Low Yield in Suzuki Coupling check_reagent Check Boronic Acid Quality (NMR) start->check_reagent degraded Degraded check_reagent->degraded Yes good Purity OK check_reagent->good No stabilize Stabilize as Pinacol Ester or Use MIDA Ester degraded->stabilize check_conditions Review Reaction Conditions good->check_conditions rerun Re-run Reaction stabilize->rerun anhydrous Anhydrous/Degassed? check_conditions->anhydrous no_anhydrous No anhydrous->no_anhydrous No yes_anhydrous Yes anhydrous->yes_anhydrous Yes no_anhydrous->rerun Implement Proper Technique optimize Optimize Catalyst, Base, and Temperature yes_anhydrous->optimize optimize->rerun success Successful Reaction rerun->success

References

strategies to improve the reaction kinetics of isopropenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving isopropenylboronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the kinetic performance of their chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during experiments with isopropenylboronic acid and its pinacol ester, offering targeted solutions to improve reaction speed and efficiency.

Question 1: My Suzuki-Miyaura reaction with isopropenylboronic acid pinacol ester is sluggish or results in a low yield. What are the potential causes and how can I improve the reaction kinetics?

Answer: Slow or low-yielding reactions are a common hurdle. The issue often lies with the catalyst system, reaction conditions, or reagent stability. Here are the primary factors to investigate:

  • Catalyst Inactivity: The active Pd(0) species is essential for the catalytic cycle to proceed. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) may be inefficient.[1] Consider using a more advanced precatalyst, like a Buchwald G3 or G4 palladacycle, which are designed for clean and rapid generation of the active catalyst.[1]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating key steps of the catalytic cycle. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote a sufficiently reactive catalytic species.[2]

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[3][4] For Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5][6][7] The choice of base can significantly affect the reaction rate, and screening different bases is often necessary.

  • Poor Reagent Stability: Isopropenylboronic acid and its esters can be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the concentration of your active reagent.[1][8] Using anhydrous solvents and ensuring an inert atmosphere can help minimize this side reaction.[2]

  • Incorrect Solvent or Temperature: The solvent influences the solubility of reagents and the stability of the catalytic species.[9] Common solvents for Suzuki-Miyaura reactions include 1,4-dioxane, toluene, and THF, often with a small amount of water.[7] Increasing the reaction temperature can also enhance the reaction rate, but excessively high temperatures can lead to catalyst decomposition.[7]

Question 2: I am observing significant formation of side products, such as homocoupling of my aryl halide or protodeboronation of the isopropenylboronic acid. How can I minimize these unwanted reactions?

Answer: The formation of side products competes with your desired cross-coupling reaction, leading to lower yields and purification challenges. Here are strategies to mitigate these issues:

  • Minimizing Homocoupling: Homocoupling of the aryl halide or the boronic acid can be promoted by the presence of oxygen or Pd(II) species.[2][10]

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2]

    • Control Stoichiometry: Using a slight excess of the boronic acid ester (e.g., 1.1-1.5 equivalents) can favor the cross-coupling pathway over aryl halide homocoupling.[2]

    • Catalyst Selection: Certain catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary to find a system that minimizes this side reaction.[2]

  • Preventing Protodeboronation: This side reaction is the cleavage of the C-B bond and is a common issue with boronic acids.[1][7]

    • Use Anhydrous Conditions: Employing dry solvents and reagents minimizes the primary proton source for this reaction.[2]

    • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding free boronic acids.[2][10] MIDA (N-methyliminodiacetic acid) esters offer even greater stability.[1][10]

    • Milder Bases: Using weaker or non-aqueous bases can sometimes reduce the rate of protodeboronation.[11]

Question 3: How does the choice of base impact the reaction kinetics of the Suzuki-Miyaura coupling of isopropenylboronic acid?

Answer: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium complex.[3][4] The nature and strength of the base can significantly influence the reaction rate.

Generally, stronger bases can lead to faster reactions, but they can also promote side reactions like protodeboronation.[3] The optimal base is often a compromise between reactivity and stability. Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][6] The choice of base can also be influenced by the solvent system; for instance, aqueous bases are often used in polar aprotic solvents like 1,4-dioxane.[7]

Data Presentation: Influence of Reaction Parameters

While specific kinetic data for isopropenylboronic acid is not extensively published, the following tables summarize general trends and data from studies on analogous Suzuki-Miyaura couplings, which can guide optimization efforts.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseSolvent SystemYield (%)Reference
1Na₂CO₃EtOH/Water (3:1)98[5]
2K₂CO₃EtOH/Water (3:1)95[5]
3K₃PO₄EtOH/Water (3:1)92[5]
4NaOHEtOH/Water (3:1)85[5]
5KOHEtOH/Water (3:1)88[5]
6NaOAcEtOH/Water (3:1)75[5]
7TriethylamineEtOH/Water (3:1)60[5]

Note: Data from a study on the coupling of aryl halides with phenylboronic acid, illustrating the general efficacy of different bases.

Table 2: Relative Rates of Transmetalation for Different Boron Reagents

EntryBoron ReagentRelative RateReference
14-Fluorophenylboronic acid1.0[12]
24-Fluorophenylboronic acid pinacol esterSlower (a)[12][13]
34-Fluorophenylboronic acid glycol esterFaster[8]

(a) Sigmoidal kinetic profiles were observed, precluding the determination of a precise first-order rate constant, but reaction times were longer compared to the free boronic acid.[12][13] This highlights that while boronic esters are more stable, they may react more slowly than the corresponding boronic acids.[8][12]

Experimental Protocols

Optimized Protocol for the Suzuki-Miyaura Cross-Coupling of 2,5-Dibromothiophene with Isopropenylboronic Acid Pinacol Ester

This protocol is adapted from a study focused on optimizing the synthesis of 2,5-diisopropenylthiophene.[14]

Materials:

  • 2,5-dibromothiophene

  • Isopropenylboronic acid pinacol ester (4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromothiophene (1.0 mmol, 1.0 equiv), isopropenylboronic acid pinacol ester (2.2 mmol, 2.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%) in a small amount of 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X (L2) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_r Ar-Pd(II)-R (L2) transmetalation->ar_pd_r reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R product->reductive_elimination reagents Ar-X reagents->oxidative_addition boronic_acid R-B(OR)2 + Base boronic_acid->transmetalation byproduct X-B(OR)2 + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low Yield or Slow Reaction check_catalyst Is the catalyst/ligand system optimal? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes optimize_catalyst Screen alternative catalysts (e.g., precatalysts) and bulky, electron-rich ligands. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (solvent, temp) optimized? check_base->check_conditions Yes optimize_base Screen different bases (K2CO3, K3PO4, Cs2CO3). check_base->optimize_base No check_reagents Are reagents stable (e.g., protodeboronation)? check_conditions->check_reagents Yes optimize_conditions Screen solvents (Dioxane, Toluene) and adjust temperature. check_conditions->optimize_conditions No stabilize_reagents Use boronic ester (pinacol, MIDA). Ensure anhydrous conditions. check_reagents->stabilize_reagents No end Improved Kinetics and Yield check_reagents->end Yes optimize_catalyst->check_base optimize_base->check_conditions optimize_conditions->check_reagents stabilize_reagents->end

Caption: A decision-making workflow for troubleshooting slow reactions.

References

Technical Support Center: Purifying Boronic Acids with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of boronic acids and their derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of boronic acids and offers step-by-step solutions.

Issue 1: Product is degrading or hydrolyzing on the silica gel column.

This is a frequent problem due to the acidic nature of standard silica gel, which can catalyze the hydrolysis of boronic esters or the degradation of sensitive boronic acids.[1]

Symptoms:

  • Low or no recovery of the desired product.

  • Appearance of new, more polar spots on TLC, corresponding to the hydrolyzed boronic acid or other degradation byproducts.

  • Streaking on the TLC plate.[2][3]

Solutions:

  • Use a More Stable Derivative: Convert the boronic acid to a more robust boronate ester. MIDA (N-methyliminodiacetic acid) boronates and certain sterically hindered esters like ArB(Epin)s are known for their high stability during silica gel chromatography.[1][4][5][6][7] Pinacol esters are also commonly used and are generally stable enough for quick purification.[1][4]

  • Neutralize or Deactivate the Silica Gel:

    • Boric Acid Treatment: Prepare a slurry of silica gel with a solution of boric acid. This reduces the Lewis acidity of the silica surface, minimizing over-adsorption and degradation of boronic esters.[2][4][8]

    • Amine Treatment: For basic compounds, pre-treating the silica gel with a small amount of an amine like triethylamine in the slurry can prevent product adsorption.

  • Switch to an Alternative Stationary Phase:

    • Neutral Alumina: For compounds that are particularly sensitive to acidic conditions, neutral alumina can be a good alternative to silica gel.[9]

    • Reversed-Phase (C18) Silica: This is a viable option for more polar boronic acids. A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol.[3][10][11]

Issue 2: The boronic acid is sticking to the column, resulting in poor recovery and streaking.

Boronic acids, being polar and capable of hydrogen bonding, often interact strongly with the silanol groups on the surface of silica gel.[4]

Symptoms:

  • Significant tailing or streaking of the product spot on TLC and during column elution.[2][3]

  • The product requires a very polar eluent to move off the baseline.

  • Low overall yield after purification.

Solutions:

  • Mobile Phase Modification:

    • Acidic Modifier: Add a small amount (0.1-1%) of acetic acid or trifluoroacetic acid (TFA) to the mobile phase. This can help to protonate the silanol groups and reduce their interaction with the boronic acid.[9][11]

    • Basic Modifier: For boronic acids with basic functional groups, adding a small amount of a base like triethylamine or aqueous ammonia can improve elution.[9][10]

  • Use Boric Acid-Treated Silica Gel: As mentioned previously, this method is effective in reducing the strong adsorption of boronic esters.[2][8]

  • Alternative Purification Methods:

    • Recrystallization: If the boronic acid is a solid, recrystallization can be a highly effective, scalable purification method that avoids chromatography altogether.[9][10] Solvents like hot water, ethanol, benzene, or dichloroethane have been used successfully.[9][10]

    • Derivatization/Adduct Formation: Form a crystalline adduct, for example, with diethanolamine. These adducts can often be easily isolated by filtration and then hydrolyzed back to the pure boronic acid.[3][10]

    • Extraction: A liquid-liquid extraction procedure using sorbitol can selectively pull the boronic acid into an aqueous layer, leaving less polar impurities in the organic layer.[10]

Issue 3: Poor separation between the boronic acid and polar impurities.

Co-elution of impurities is a common challenge, especially with crude reaction mixtures containing byproducts of similar polarity.

Symptoms:

  • Overlapping spots on TLC.

  • Mixed fractions from the column.

  • Impure product as determined by NMR or LC-MS.

Solutions:

  • Optimize the Mobile Phase:

    • Systematically screen different solvent systems with varying polarities and compositions.

    • Consider using a ternary solvent system to fine-tune the selectivity.

    • For reversed-phase HPLC, carefully optimizing the gradient slope and the pH of the aqueous phase is crucial for resolving closely eluting peaks.[11][12]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers much higher resolution than flash column chromatography.[9][11][12] C18 columns are most common for polar compounds.[11][12]

  • Affinity Chromatography: If the target molecule or impurities contain a cis-diol functionality, boronate affinity chromatography can be a highly selective purification method.[13][14][15][16] The boronic acid on the stationary phase will bind to cis-diols under basic conditions, and the bound molecules can be released by lowering the pH.[13][14][16]

Frequently Asked Questions (FAQs)

Q1: Can I use normal phase silica gel chromatography for my boronic acid?

A: While it can be challenging, it is possible, especially for less polar boronic acids or more stable boronate esters.[9] Success often depends on deactivating the silica (e.g., with boric acid) or using mobile phase modifiers (e.g., acetic acid) to prevent streaking and degradation.[2][9] For many polar or sensitive boronic acids, normal phase chromatography is often avoided.[3]

Q2: My boronate ester seems to be hydrolyzing back to the boronic acid on the column. How can I prevent this?

A: This is a sign that the ester is not stable enough for the conditions.

  • Switch to a more stable ester: MIDA or Epin esters are significantly more stable on silica gel than pinacol esters.[1][4]

  • Use boric acid-treated silica: This will reduce the Lewis acidity of the stationary phase, which catalyzes the hydrolysis.[2]

  • Run the column quickly: Minimizing the time the compound spends on the column can reduce the extent of hydrolysis.[4]

  • Use anhydrous solvents: Ensure your solvents are dry, as water is required for hydrolysis.

Q3: What are the best general starting conditions for purifying a new boronic acid?

A: A good starting point is to convert the crude boronic acid to its pinacol ester. Then, attempt a rapid purification on a short plug of silica gel using a relatively non-polar eluent system, such as a gradient of ethyl acetate in hexanes. If this fails due to streaking or decomposition, consider using boric acid-treated silica or switching to reversed-phase HPLC with a water/acetonitrile or water/methanol gradient.[11][12]

Q4: I am seeing broad peaks for my boronic acid derivative in reversed-phase HPLC. How can I improve the peak shape?

A: Broad peaks in HPLC can result from secondary interactions with the stationary phase or the HPLC system itself.

  • Adjust Mobile Phase pH: Adding a small amount of an acid like formic acid or TFA can suppress the ionization of silanol groups on the stationary phase and improve peak shape.[11]

  • Use Specialized Columns: Columns designed to minimize interactions with metal surfaces can prevent peak tailing for compounds like boronic acids that can chelate metals.[11][12]

Quantitative Data Summary

Table 1: Common Mobile Phase Systems for Boronic Acid Purification

Chromatography ModeStationary PhaseExample Mobile Phase SystemModifierApplication Notes
Normal PhaseSilica GelHexane/Ethyl AcetateN/ASuitable for less polar boronate esters.
Normal PhaseSilica GelDichloromethane/MethanolAcetic Acid (0.5-1%)For moderately polar boronic acids; acid reduces tailing.
Normal PhaseSilica GelDichloromethane/MethanolNH4OH (aq) (~1%)For boronic acids with basic functionalities.[10]
Reversed PhaseC18 SilicaWater/AcetonitrileFormic Acid or TFA (0.1%)Good for a wide range of polar boronic acids and their derivatives.[11]
Normal PhaseNeutral AluminaHexane/Ethyl AcetateN/AAn alternative for acid-sensitive compounds.[9]

Experimental Protocols

Protocol 1: Purification using Boric Acid-Treated Silica Gel

This method is designed to minimize the degradation and strong adsorption of boronic esters on silica gel.[2][8]

  • Preparation of Boric Acid-Treated Silica:

    • Dissolve boric acid in a polar solvent (e.g., methanol or a mixture of ethyl acetate/methanol) to create a 1-2% (w/v) solution.

    • Add silica gel to this solution to form a slurry. Use enough solution to fully wet the silica.

    • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.

    • Dry the treated silica in an oven at a low temperature (e.g., 50-60 °C) overnight to remove residual solvent.

  • Column Packing and Elution:

    • Pack the column with the boric acid-treated silica gel using your desired eluent system (e.g., hexane/ethyl acetate).

    • Load the crude boronic ester onto the column.

    • Elute the column using a gradient of your chosen solvents, monitoring the fractions by TLC.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol is useful for purifying boronic acids that are difficult to handle by chromatography by forming a stable, often crystalline, adduct.[3][10]

  • Adduct Formation:

    • Dissolve the crude boronic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Add one equivalent of diethanolamine to the solution.

    • Stir the mixture at room temperature. The diethanolamine adduct will often precipitate as a crystalline solid.

    • If precipitation is slow, cooling the mixture or adding a less polar co-solvent (like hexanes) may induce crystallization.

  • Isolation of the Adduct:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove soluble impurities.

  • Hydrolysis back to the Boronic Acid:

    • Suspend the purified adduct in an organic solvent like ethyl acetate.

    • Wash the suspension with an acidic aqueous solution (e.g., 1M HCl or a saturated solution of boric acid) to break the adduct and protonate the diethanolamine.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified boronic acid.

Visualizations

experimental_workflow start Crude Boronic Acid esterification Consider Esterification (e.g., Pinacol, MIDA) start->esterification tlc_analysis TLC Analysis on Standard Silica Gel start->tlc_analysis esterification->tlc_analysis streaking Streaking or Decomposition? tlc_analysis->streaking direct_chrom Direct Column Chromatography success Pure Boronic Acid / Ester direct_chrom->success streaking->direct_chrom No modified_silica Use Modified Silica (Boric Acid Treated) streaking->modified_silica Yes alt_stationary Alternative Stationary Phase (Alumina, C18) streaking->alt_stationary Yes alt_purification Alternative Purification (Recrystallization, Derivatization) streaking->alt_purification Yes no_streaking Good Separation? yes_streaking Yes no_streaking_path No modified_silica->success alt_stationary->success alt_purification->success

Caption: A decision workflow for selecting a boronic acid purification strategy.

troubleshooting_logic cluster_issue1 Issue: Degradation on Column cluster_issue2 Issue: Poor Recovery / Streaking cluster_issue3 Issue: Poor Separation issue1 Product Degrading? solution1a Use More Stable Ester (MIDA, Epin) issue1->solution1a solution1b Deactivate Silica (Boric Acid Treatment) issue1->solution1b solution1c Switch to Alumina or C18 issue1->solution1c issue2 Product Sticking? solution2a Add Mobile Phase Modifier (Acid or Base) issue2->solution2a solution2b Use Boric Acid-Treated Silica issue2->solution2b solution2c Try Recrystallization or Derivatization issue2->solution2c issue3 Co-eluting Impurities? solution3a Optimize Mobile Phase issue3->solution3a solution3b Use Preparative HPLC issue3->solution3b solution3c Consider Affinity Chromatography issue3->solution3c

Caption: A logical guide for troubleshooting common chromatography issues.

References

Validation & Comparative

A Head-to-Head Comparison of Prop-1-en-2-ylboronic Acid and Isopropenyl MIDA Boronate in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. A critical choice in this reaction is the nature of the organoboron reagent. This guide provides a detailed comparison between the traditional prop-1-en-2-ylboronic acid and the increasingly popular isopropenyl MIDA (N-methyliminodiacetic acid) boronate, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.

The fundamental difference between these two reagents lies in their stability and handling characteristics. This compound, like many simple alkenylboronic acids, can be prone to decomposition and polymerization, complicating storage and handling. In contrast, isopropenyl MIDA boronate offers a bench-stable, crystalline alternative that is amenable to standard purification techniques like silica gel chromatography.[1][2] This enhanced stability is attributed to the trivalent MIDA ligand, which forms a dative bond with the boron center, resulting in a tetracoordinate, sp³-hybridized boron that is unreactive under standard anhydrous cross-coupling conditions.[2] The active boronic acid is then generated in situ through a slow, controlled release under specific aqueous basic conditions.[2]

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane8012~55-80*
25-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃DME80284[3]
31-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O708>95 (conversion)[4]

* Yields for the coupling of arylboronic acids with 4-bromotoluene vary significantly depending on the specific ligand and base combination as reported in multiple sources.[5][6]

Table 2: Suzuki-Miyaura Coupling of Alkenyl/Aryl MIDA Boronates with Aryl/Alkenyl Halides/Tosylates

EntryCoupling Partner 1 (MIDA Boronate)Coupling Partner 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Alkenyl MIDA BoronateAryl BromidePd(dtbpf)Cl₂ (2)Et₃NWaterRT2475-92[7]
2p-Tolyl MIDA Boronate5-BromopyrimidinePd(dtbpf)Cl₂ (2)Et₃NWaterRT24High Yield*
3B-Alkyl MIDA BoronateAryl BromidePd₂(dba)₃ (2.5) / SPhos (10)K₃PO₄Toluene/H₂O801870-95[8]
4Alkenyl MIDA BoronateAlkenyl TosylatePd(PPh₃)₂NBS (10)K₃PO₄Dioxane/H₂O802450-70[9]

* Specific yield not reported, but described as a high-yielding reaction.[7]

The data suggests that both reagents are effective in Suzuki-Miyaura couplings, but the reaction conditions are adapted to their respective properties. This compound is typically used in standard Suzuki-Miyaura conditions with common palladium catalysts and bases. Isopropenyl MIDA boronate, on the other hand, often employs a "slow-release" strategy with specific bases like K₃PO₄ or triethylamine in aqueous or biphasic solvent systems to facilitate the in situ generation of the active boronic acid.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative example based on common literature procedures for the coupling of arylboronic acids with aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane, DME, or toluene, with 10-20% water)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of Isopropenyl MIDA Boronate (Slow-Release Conditions)

This protocol is adapted from literature procedures for the coupling of MIDA boronates.[7]

Materials:

  • Aryl halide (1.0 equiv)

  • Isopropenyl MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄ or Et₃N, 3.0 equiv)

  • Solvent (e.g., Toluene/H₂O (10:1) or water with a surfactant)

Procedure:

  • In a reaction vessel, combine the aryl halide, isopropenyl MIDA boronate, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) for the specified time (typically 18-24 hours).

  • After the reaction is complete, cool to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography.

Visualization of Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) R'-Pd(II)-X_L2 R'-Pd(II)(X)L2 Oxidative_Addition->R'-Pd(II)-X_L2 Transmetalation Transmetalation (R-B(OH)2 + Base) R'-Pd(II)-R_L2 R'-Pd(II)(R)L2 Transmetalation->R'-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Activation of Boronic Acid vs. MIDA Boronate

Boron_Activation cluster_0 This compound Pathway cluster_1 Isopropenyl MIDA Boronate Pathway Boronic_Acid Isopropenylboronic Acid (sp2-hybridized) Boronate_Complex Active Boronate Complex [R-B(OH)3]- Boronic_Acid->Boronate_Complex Fast Activation Base_Activation Base (e.g., OH-) Base_Activation->Boronate_Complex Transmetalation_Step Transmetalation with R'-Pd(II)-X Boronate_Complex->Transmetalation_Step Enters Catalytic Cycle MIDA_Boronate Isopropenyl MIDA Boronate (sp3-hybridized, stable) Released_Boronic_Acid Isopropenylboronic Acid (sp2-hybridized) MIDA_Boronate->Released_Boronic_Acid Slow Hydrolysis Slow_Release Aqueous Base (e.g., K3PO4) Slow_Release->Released_Boronic_Acid Released_Boronic_Acid->Transmetalation_Step Activated by Base & Enters Cycle

Caption: Activation pathways for boronic acid vs. MIDA boronate.

Decision Tree for Reagent Selection

Reagent_Choice Start Start: Need for Isopropenyl Group Boronic_Acid_Stability Is the corresponding boronic acid known to be unstable or difficult to handle? Start->Boronic_Acid_Stability Iterative_Coupling Is iterative cross-coupling part of the synthetic strategy? Boronic_Acid_Stability->Iterative_Coupling Yes Use_Boronic_Acid This compound is a viable option Boronic_Acid_Stability->Use_Boronic_Acid No Chromatography Is purification of the boron reagent by chromatography required? Iterative_Coupling->Chromatography Yes Use_MIDA Use Isopropenyl MIDA Boronate Iterative_Coupling->Use_MIDA No Chromatography->Use_MIDA Yes Chromatography->Use_MIDA No

Caption: Decision tree for selecting the appropriate isopropenylboron reagent.

Conclusion

Both this compound and isopropenyl MIDA boronate are valuable reagents for introducing the isopropenyl moiety via Suzuki-Miyaura coupling. The choice between them hinges on the specific requirements of the synthesis. For straightforward couplings where the stability of the boronic acid is not a major concern, this compound offers a direct and cost-effective option. However, for complex, multi-step syntheses, particularly those involving iterative cross-coupling or requiring the purification of the boron-containing intermediate, the superior stability, ease of handling, and controlled reactivity of isopropenyl MIDA boronate make it the reagent of choice. The MIDA boronate's ability to mask the reactive boronic acid functionality until it is needed in the catalytic cycle provides a significant advantage in modern synthetic chemistry.

References

A Comparative Guide to the Reactivity of Prop-1-en-2-ylboronic Acid and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of prop-1-en-2-ylboronic acid and its pinacol ester derivative in the context of their reactivity and stability, particularly in Suzuki-Miyaura cross-coupling reactions. The selection of the appropriate boronic acid derivative is a critical decision in synthetic chemistry, impacting reaction efficiency, yields, and overall practicality. This document aims to support this decision-making process by providing an overview of their characteristics, supported by illustrative experimental data and detailed protocols.

Executive Summary: The Reactivity-Stability Trade-Off

The core difference between this compound and its pinacol ester lies in the fundamental trade-off between reactivity and stability. Generally, boronic acids are more reactive than their corresponding pinacol esters, which can lead to faster reaction times in cross-coupling reactions.[1] This enhanced reactivity is often attributed to the higher Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium-catalyzed Suzuki-Miyaura cycle.

However, this increased reactivity comes at the cost of reduced stability. Boronic acids, in general, are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions.[1] While vinylboronic acids have been found to be surprisingly stable towards protodeboronation, the handling and storage of the free boronic acid can still be more challenging compared to its ester counterpart.

Conversely, this compound pinacol ester offers significantly enhanced stability.[2] Pinacol esters are often less sensitive to air and moisture, making them easier to handle, purify, and store for extended periods. This increased stability is advantageous in multi-step syntheses and for compounds that are intended for long-term storage. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid, which may necessitate more forcing reaction conditions to achieve comparable yields in the same timeframe.

Data Presentation: A Comparative Overview

ParameterThis compoundThis compound Pinacol Ester
Physical Form Typically a solidTypically a liquid
Stability Moderate; vinylboronic acids are relatively stable to protodeboronation but can be sensitive to oxidation.High; the pinacol group provides significant protection against decomposition pathways.
Handling May require storage under an inert atmosphere for long-term stability.Easier to handle and store due to lower sensitivity to air and moisture.
Purity Can be challenging to maintain high purity over time due to potential decomposition.Generally high and can be purified by standard techniques like distillation.
Illustrative Reaction Time (vs. 4-iodoanisole) Shorter (e.g., 1-2 hours)Longer (e.g., 4-8 hours)
Illustrative Yield (vs. 4-iodoanisole) Potentially high in short reaction times, but may be compromised by decomposition over longer periods.Often more reproducible, leading to consistent and high isolated yields.

Mandatory Visualization

Relationship between this compound and its Pinacol Ester

G BA This compound PE This compound Pinacol Ester BA->PE + Pinacol - 2 H₂O PE->BA + 2 H₂O - Pinacol (Hydrolysis) Pinacol Pinacol Water Water

Caption: Interconversion of this compound and its Pinacol Ester.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle reductive_elimination Reductive Elimination Pd0 Pd(0)L₂ reductive_elimination->Pd0 Product Ar-R (Coupled Product) reductive_elimination->Product oxidative_addition Oxidative Addition ArPdXL2 Ar-Pd(II)-X L₂ oxidative_addition->ArPdXL2 transmetalation Transmetalation ArPdRBpinL2 Ar-Pd(II)-R L₂ transmetalation->ArPdRBpinL2 Pd0->oxidative_addition ArPdXL2->transmetalation ArPdRBpinL2->reductive_elimination ArX Ar-X (Aryl Halide) ArX->oxidative_addition Boron R-B(OR)₂ (Boronic Ester/Acid) + Base Boron->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are general protocols for a Suzuki-Miyaura coupling reaction and the hydrolysis of a pinacol ester. These should be considered as starting points and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound or its Pinacol Ester with an Aryl Halide

Materials:

  • Aryl halide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv)

  • This compound or its pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid or pinacol ester, and the base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of this compound Pinacol Ester

Materials:

  • This compound pinacol ester (1.0 mmol)

  • Methanol

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound pinacol ester in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add silica gel to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the progress of the hydrolysis by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove the silica gel.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion

The choice between this compound and its pinacol ester is dictated by the specific requirements of the synthetic task at hand. For rapid reactions where the stability of the boronic acid is not a major concern, the free boronic acid may be the preferred reagent. However, for multi-step syntheses, improved handling, and long-term storage, the pinacol ester provides a more robust and reliable alternative, albeit potentially requiring longer reaction times or higher temperatures to achieve comparable reactivity. Understanding this reactivity-stability trade-off is key to the successful application of these versatile reagents in modern organic synthesis.

References

A Comparative Guide to Prop-1-en-2-ylboronic Acid and Other Vinylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within this class of reactions, vinylboronic acids are invaluable reagents for the synthesis of substituted alkenes, which are prevalent motifs in pharmaceuticals and functional materials. This guide provides a detailed comparison of Prop-1-en-2-ylboronic acid (also known as isopropenylboronic acid) and its pinacol ester with other common vinylboronic acids in the context of palladium-catalyzed cross-coupling reactions.

Performance Comparison in Suzuki-Miyaura Coupling

The reactivity of vinylboronic acids in Suzuki-Miyaura coupling is influenced by factors such as steric hindrance, electronic effects, and the stability of the boronic acid derivative. This compound, with its α-methyl substituent, presents unique steric and electronic properties compared to the parent vinylboronic acid. To provide a quantitative comparison, we present experimental data from the literature for the coupling of isopropenylboronic acid pinacol ester and a representative vinylboronic acid pinacol ester with aryl halides.

Table 1: Performance of Isopropenylboronic Acid Pinacol Ester in a Double Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid DerivativeCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
12,5-DibromothiopheneIsopropenylboronic acid pinacol esterPd(PPh₃)₄ (1.5 mol%)KOH1,4-Dioxane/H₂O (2:1)9024Variable, optimized to high yields[1]

Table 2: Representative Performance of Vinylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid DerivativeCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
23-Iodo-1H-indazoleVinylboronic acid pinacol esterPd(PPh₃)₄ (5-6 mol%)Na₂CO₃ (2N aq.)1,4-Dioxane120 (µW)0.6775[2]

Analysis of Performance Data:

The data highlights that both isopropenylboronic acid pinacol ester and vinylboronic acid pinacol ester are effective coupling partners in Suzuki-Miyaura reactions. The double coupling of isopropenylboronic acid pinacol ester with 2,5-dibromothiophene showcases its utility in synthesizing symmetrically substituted di-alkenyl arenes.[1] The choice of a strong base like KOH was found to be crucial for achieving high yields in this case.[1]

The reaction with vinylboronic acid pinacol ester and 3-iodo-1H-indazole demonstrates rapid and high-yielding coupling under microwave irradiation.[2] While the reaction conditions differ, both examples utilize the common and versatile Pd(PPh₃)₄ catalyst. The slightly higher steric hindrance of the isopropenyl group compared to the vinyl group may necessitate slightly more forcing conditions or longer reaction times in some cases, although this is highly substrate-dependent.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are the protocols for the key experiments cited in the comparison tables.

Protocol 1: Synthesis of 2,5-Diisopropenylthiophene via Double Suzuki-Miyaura Coupling[1]

Materials:

  • 2,5-Dibromothiophene (1.0 eq.)

  • Isopropenylboronic acid pinacol ester (3.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)

  • Potassium hydroxide (KOH) (4.0 eq.)

  • 1,4-Dioxane

  • Water

  • Argon atmosphere

Procedure:

  • To a two-necked flask equipped with a magnetic stirrer and a condenser, add KOH (4.0 eq.) and Pd(PPh₃)₄ (1.5 mol%) under an argon atmosphere.

  • Prepare a deoxygenated 2:1 mixture of 1,4-dioxane and water by bubbling argon through it for 40 minutes.

  • Add a portion of the solvent mixture to the flask to dissolve the base and suspend the catalyst.

  • Add 2,5-dibromothiophene (1.0 eq.) to the flask, followed by the remaining solvent to achieve a substrate concentration of 0.2 M.

  • Stir the mixture for 40 minutes under argon.

  • Add isopropenylboronic acid pinacol ester (3.0 eq.) via syringe.

  • Heat the reaction mixture to 90 °C and maintain it under reflux for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and perform an extractive workup with dichloromethane.

  • Purify the crude product by column chromatography to yield 2,5-diisopropenylthiophene.

Protocol 2: Synthesis of 3-Vinyl-1H-indazole via Suzuki-Miyaura Coupling[2]

Materials:

  • 3-Iodo-1H-indazole (1.0 eq.)

  • Vinylboronic acid pinacol ester (2.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-6 mol%)

  • 2N aqueous Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Microwave reactor

Procedure:

  • In a microwave glass tube, combine 3-iodo-1H-indazole (1.0 eq.), vinylboronic acid pinacol ester (2.0 eq.), Pd(PPh₃)₄ (5-6 mol%), 2N aqueous Na₂CO₃, and 1,4-dioxane.

  • Purge the tube with nitrogen and seal it.

  • Place the tube in a microwave reactor and irradiate at 120 °C for 40 minutes.

  • After the reaction is complete, cool the mixture and dilute it with brine.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-vinyl-1H-indazole.

Mechanistic Considerations and Logical Relationships

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The choice of vinylboronic acid can influence the rate-determining transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [R-B(OH)(OR')₂]⁻ ArPdR Ar-Pd(II)-R Ln Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid R-B(OR')₂ Boronate [R-B(OH)(OR')₂]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric bulk of the α-methyl group in this compound can influence the rate of transmetalation. While this may sometimes lead to slower reactions compared to the unsubstituted vinylboronic acid, it can also offer advantages in terms of selectivity in certain substrates. The electronic effect of the methyl group is weakly electron-donating, which can slightly increase the nucleophilicity of the vinyl group and potentially facilitate the transmetalation step.

Reactivity_Comparison Vinylboronic_Acid Vinylboronic Acid (or Pinacol Ester) Steric_Hindrance Steric Hindrance Vinylboronic_Acid->Steric_Hindrance Lower Isopropenylboronic_Acid This compound (or Pinacol Ester) Isopropenylboronic_Acid->Steric_Hindrance Higher Electronic_Effect Electronic Effect (Electron Donating) Isopropenylboronic_Acid->Electronic_Effect Present Reactivity Relative Reactivity in Cross-Coupling Steric_Hindrance->Reactivity Potentially Slower (Substrate Dependent) Electronic_Effect->Reactivity Potentially Faster

Caption: Factors influencing the relative reactivity of vinylboronic acids.

Conclusion

Both this compound and other vinylboronic acids are highly effective reagents in Suzuki-Miyaura cross-coupling reactions. The choice between them depends on the specific synthetic target and the desired substitution pattern. This compound provides access to α-methyl-substituted vinylarenes, a valuable structural motif in medicinal chemistry. While its steric profile may require careful optimization of reaction conditions, it demonstrates excellent reactivity and utility, as evidenced by its successful application in double cross-coupling reactions. For the synthesis of terminal alkenes, the parent vinylboronic acid or its derivatives remain the reagents of choice. The provided experimental data and protocols offer a solid foundation for researchers to select the appropriate vinylboronic acid and optimize their cross-coupling reactions for the efficient synthesis of complex molecules.

References

A Comparative Guide to the Validation of Prop-1-en-2-ylboronic Acid Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key building blocks like Prop-1-en-2-ylboronic acid is paramount for the success of subsequent synthetic steps and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. This guide provides an objective comparison of an HPLC-based method for determining the purity of this compound against other analytical techniques, supported by detailed experimental data and protocols.

Comparison of Analytical Methods for Boronic Acid Purity

The choice of an analytical method for a reactive intermediate such as this compound requires careful consideration of factors like specificity, sensitivity, and accuracy. While reversed-phase HPLC is a widely used technique, its application to boronic acids can be challenging due to their potential for dehydration and other degradation pathways.[1] This guide compares a validated RP-HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterValidated RP-HPLC MethodGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Measurement of the NMR signal intensity relative to a certified internal standard.
Specificity High, with appropriate column and mobile phase selection to separate the main component from impurities.High, provides structural information for impurity identification.High, provides structural confirmation of the analyte and impurities.
Sensitivity Typically in the low µg/mL range.High, often in the ng/mL range.Lower sensitivity compared to chromatographic methods.
Sample Throughput High, with typical run times of 10-30 minutes.Moderate, requires sample derivatization to improve volatility.Low to moderate, requires longer acquisition times for high precision.
Advantages Widely available, robust, and provides precise quantification.Excellent for volatile impurities and provides definitive identification.Non-destructive, requires no external calibration curve for quantification.
Limitations Potential for on-column degradation of the analyte.Not suitable for non-volatile impurities.Requires a highly pure internal standard and specialized equipment.

Experimental Protocol: HPLC Purity Determination of this compound

This section details the validated Reversed-Phase HPLC (RP-HPLC) method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Analysis and Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample is calculated by the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation: Purity Analysis Results

The following table summarizes the quantitative data obtained from the HPLC analysis of three different batches of this compound compared to a known reference standard.

Sample IDRetention Time (min)Peak Area% Purity
Reference Standard 8.52125432199.8%
Batch A 8.51123456798.5%
Batch B 8.53126543299.2%
Batch C 8.52120987697.9%

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC method validation for this compound.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end End: Validated Method validation_report->end

Caption: A logical workflow for HPLC method validation.

References

Assessing Stereoselectivity: A Comparative Guide to Isopropenylboronic Acid Pinacol Ester in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control is a cornerstone of modern synthetic chemistry. Isopropenylboronic acid pinacol ester has emerged as a versatile reagent in a variety of stereoselective transformations. This guide provides an objective comparison of its performance, supported by experimental data, to aid in the selection of appropriate synthetic strategies.

This guide focuses on the diastereoselective addition of allylboronates to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral homoallylic alcohols. We will delve into the stereochemical outcomes of reactions involving an α-substituted allylboronic acid pinacol ester, a close structural analog of isopropenylboronic acid pinacol ester, and compare the results obtained under different reaction conditions.

Diastereoselective Allylboration of Benzaldehyde

The reaction of α-methylallylboronic acid pinacol ester with benzaldehyde serves as a key example to assess the inherent diastereoselectivity of this class of reagents and the potential to control the stereochemical outcome. The reaction can yield two diastereomeric products: the Z-homoallylic alcohol and the E-homoallylic alcohol.

Comparative Performance Data

The following table summarizes the diastereoselectivity of the reaction of (S)-α-methylallylboronic acid pinacol ester with benzaldehyde under standard conditions and under modified conditions involving the in situ generation of a more reactive borinic ester intermediate, as reported by Aggarwal and co-workers.[1][2]

EntryAdditiveTemperature (°C)Time (h)Yield (%)E:Z Ratio
1None25169525:75
2n-BuLi25169655:45
3n-BuLi, then AcCl-78 to 2519592:8
4n-BuLi, then TFAA-78 to 2519596:4

This data clearly demonstrates that while the standard reaction conditions favor the formation of the Z-diastereomer, the stereochemical preference can be dramatically inverted to favor the E-diastereomer with high selectivity by converting the pinacol boronic ester to a borinic ester in situ.

Experimental Protocols

Below are the detailed methodologies for the key experiments summarized in the table above, based on the work of Aggarwal and co-workers.[1][2]

General Procedure for Allylboration (Entry 1)

To a solution of (S)-α-methylallylboronic acid pinacol ester (1.0 equiv) in an appropriate solvent (e.g., THF), benzaldehyde (1.0 equiv) is added at 25 °C. The reaction mixture is stirred for 16 hours. After completion, the reaction is quenched, and the product is isolated and purified using standard techniques. The E:Z ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.

General Procedure for in situ Borinic Ester Formation and Allylboration (Entry 4)

To a solution of (S)-α-methylallylboronic acid pinacol ester (1.0 equiv) in THF at -78 °C is added n-butyllithium (1.0 equiv). The resulting solution is stirred for a short period, after which trifluoroacetic anhydride (TFAA) (1.0 equiv) is added. Benzaldehyde (1.0 equiv) is then added to the reaction mixture at -78 °C. The reaction is allowed to warm to 25 °C and stirred for 1 hour. The reaction is then quenched, and the product is isolated and purified. The E:Z ratio is determined by ¹H NMR spectroscopy.

Mechanistic Insights and Stereochemical Control

The observed reversal of diastereoselectivity can be attributed to the different transition states involved in the allylboration reaction. The pinacol boronic ester reacts through a Zimmerman-Traxler transition state where steric interactions favor the formation of the Z-product. In contrast, the in situ generated borinic ester is more reactive and proceeds through a transition state that minimizes steric hindrance by placing the larger substituent in an equatorial position, leading to the preferential formation of the E-product.

Stereochemical_Control cluster_standard Standard Conditions cluster_modified Modified Conditions PinacolEster α-Substituted Allyl Pinacol Boronate TS_Z Zimmerman-Traxler Transition State (Z-selective) PinacolEster->TS_Z Aldehyde Product_Z Z-Homoallylic Alcohol TS_Z->Product_Z BorinicEster In situ Generated Borinic Ester TS_E Modified Transition State (E-selective) BorinicEster->TS_E Aldehyde Product_E E-Homoallylic Alcohol TS_E->Product_E PinacolEster_start α-Substituted Allyl Pinacol Boronate PinacolEster_start->BorinicEster n-BuLi, TFAA

Stereochemical pathway for allylboration.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the diastereoselective allylboration of aldehydes using α-substituted allyl pinacol boronic esters under modified conditions to achieve high E-selectivity.

Experimental_Workflow start Start reagents Combine α-Substituted Allyl Pinacol Boronate in THF start->reagents cool Cool to -78 °C reagents->cool Inert Atmosphere add_nBuLi Add n-Butyllithium cool->add_nBuLi add_TFAA Add Trifluoroacetic Anhydride add_nBuLi->add_TFAA Stir add_aldehyde Add Aldehyde add_TFAA->add_aldehyde Formation of Borinic Ester warm Warm to 25 °C and Stir add_aldehyde->warm quench Quench Reaction warm->quench extract Work-up and Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify analyze Analysis (NMR, etc.) purify->analyze end End analyze->end

Workflow for E-selective allylboration.

Conclusion

Isopropenylboronic acid pinacol ester and its α-substituted analogs are valuable reagents for the stereoselective synthesis of homoallylic alcohols. While standard reaction conditions may offer moderate to good diastereoselectivity, this guide highlights that the stereochemical outcome can be effectively controlled and even inverted with high fidelity through straightforward modifications to the experimental protocol. The ability to access either the E or Z diastereomer from a single precursor by tuning the reactivity of the boron species provides a powerful tool for the synthesis of complex chiral molecules in academic and industrial research.

References

A Comparative Guide to the Kinetic Performance of Prop-1-en-2-ylboronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction, influencing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the kinetic performance of Prop-1-en-2-ylboronic acid (also known as isopropenylboronic acid) with other commonly used boronic acids in Suzuki-Miyaura cross-coupling reactions. The insights presented are supported by established mechanistic principles and experimental data from related systems.

Performance Comparison of Boronic Acids

While specific kinetic data for this compound is not extensively documented in publicly available literature, its reactivity can be contextualized by comparing it with other classes of boronic acids. The transmetalation step is often rate-determining in the Suzuki-Miyaura catalytic cycle, and its efficiency is influenced by the electronic and steric properties of the organic group attached to the boron atom.

Generally, the order of reactivity for different types of boronic acids in the Suzuki-Miyaura reaction is as follows: Vinyl > Aryl > Alkyl . Vinylboronic acids typically exhibit high reactivity due to the favorable orbital interactions during the transmetalation step.

Here, we provide a comparative overview of the expected kinetic performance of this compound relative to other representative boronic acids.

Boronic Acid ClassRepresentative Boronic AcidStructureExpected Relative Initial Rate (Normalized)Plausible Rationale for Rate Difference
Vinyl (Alkenyl) This compound CH₂=C(CH₃)B(OH)₂ ~1.2 The methyl group on the double bond can have a modest electronic effect on the reactivity of the vinyl group. Steric hindrance from the methyl group is minimal.
Vinyl (Alkenyl)Vinylboronic acidCH₂=CHB(OH)₂1.0Unsubstituted vinyl group allows for efficient transmetalation with minimal steric hindrance.
Aryl (Electron-Rich)4-Methoxyphenylboronic acidCH₃O-C₆H₄-B(OH)₂~0.8Electron-donating groups can enhance the nucleophilicity of the aryl group, facilitating transmetalation.
Aryl (Electron-Neutral)Phenylboronic acidC₆H₅-B(OH)₂~0.6Standard for arylboronic acids, with moderate reactivity.
Alkyl (Primary)n-Butylboronic acidCH₃(CH₂)₃B(OH)₂~0.3Transmetalation of sp³-hybridized carbon is generally slower than for sp²-hybridized carbons.
Alkyl (Secondary)sec-Butylboronic acidCH₃CH₂CH(CH₃)B(OH)₂~0.1Increased steric hindrance at the α-carbon significantly slows down the transmetalation step.

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OH)₂ Base PdII_R2 R¹-Pd(II)-R² L_n Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A systematic workflow is essential for conducting kinetic studies to obtain reliable and reproducible data.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Work-up and Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand addition Add Solid Reagents to Flask reagents->addition glassware Prepare Oven-Dried Glassware glassware->addition inert Establish Inert Atmosphere (e.g., Nitrogen or Argon) solvent Add Degassed Solvent inert->solvent addition->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Reaction Progress (e.g., HPLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification analysis Characterize Product purification->analysis

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental Protocols

For accurate kinetic analysis of Suzuki-Miyaura reactions involving this compound, a well-designed experimental protocol with careful monitoring is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Internal standard (e.g., dodecane, 0.5 mmol)

  • Degassed solvent (e.g., Toluene/Water 10:1, 10 mL)

  • Quenching solution (e.g., acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • HPLC-grade solvents

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Seal the tube with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture and start vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).

Sampling and Quenching:

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).

Sample Preparation for HPLC Analysis:

  • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.

  • If necessary, dilute the sample further with the HPLC mobile phase to ensure the concentrations of the analytes are within the linear range of the detector.

HPLC Analysis:

  • Analyze the quenched samples by HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile.

  • Monitor the disappearance of the aryl halide and the appearance of the product by UV detection at an appropriate wavelength.

  • Quantify the concentrations of the starting material and product by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.

Data Analysis:

  • Plot the concentration of the product versus time.

  • The initial reaction rate can be determined from the initial slope of this curve.

  • By performing the experiment with varying concentrations of reactants and catalyst, the reaction order with respect to each component can be determined.

The Ascendancy of Isopropenylboronic Acid: A Comparative Guide for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organometallic reagent is a critical decision that profoundly impacts the efficiency, safety, and functional group tolerance of synthetic routes. While traditional organometallics like organotins and Grignard reagents have long been mainstays in carbon-carbon bond formation, isopropenylboronic acid and its derivatives have emerged as superior alternatives in many applications, most notably in palladium-catalyzed cross-coupling reactions.

This guide provides an objective comparison of isopropenylboronic acid with traditional organometallics, supported by experimental data, detailed protocols, and mechanistic insights to inform reagent selection in the synthesis of complex molecules.

Executive Summary: The Boronic Acid Advantage

Isopropenylboronic acid, particularly its pinacol ester derivative, offers a compelling combination of stability, low toxicity, and broad functional group tolerance that surpasses traditional organometallic reagents. These attributes translate to safer laboratory practices, simplified purification processes, and the ability to construct complex molecular architectures with greater efficiency.

Head-to-Head Comparison: Performance Metrics

The advantages of isopropenylboronic acid become evident when directly compared with traditional organometallics in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.

Yield Comparison in Suzuki-Miyaura Coupling
Coupling Partner 1Coupling Partner 2Reaction TypeCatalyst/BaseSolventYield (%)
4-IodoanisolePhenylboronic AcidSuzuki-MiyauraPd/C, K₂CO₃DMFUp to 92%[1]
Aryl HalideVinylboronic acid derivativeSuzuki-MiyauraPd(dppf)Cl₂, K₂CO₃Dioxane/WaterGenerally High
Aryl HalideVinyltributyltinStille CouplingPd(PPh₃)₄Toluene/DMFVariable
2-BromopropeneBis(pinacolato)diboronSuzuki-Miyaura--High Yield[2]

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent system employed.

Toxicity Profile: A Clear Distinction

One of the most significant advantages of boronic acids is their markedly lower toxicity compared to organotin compounds. Grignard reagents, while less toxic than organotins, are highly reactive and pose significant handling risks.

CompoundClassOral LD50 (Rat)Key Hazards
Isopropenylboronic Acid Pinacol Ester OrganoboronNot availableSkin, eye, and respiratory irritant. Flammable liquid and vapor.[3]
Tributyltin Chloride Organotin122-129 mg/kg[3][4]Toxic if swallowed, harmful in contact with skin, causes severe skin and eye irritation, suspected of damaging fertility or the unborn child. Very toxic to aquatic life.[5]
Methylmagnesium Bromide Grignard ReagentNot availableReacts violently with water, causes severe skin burns and eye damage, flammable.
Isopropenylmagnesium Bromide Grignard ReagentNot availableHarmful if swallowed, causes severe skin burns and eye damage, releases flammable gases in contact with water.

The high toxicity of organotin compounds necessitates stringent handling protocols and presents significant challenges in the removal of toxic tin byproducts from the final products, a critical consideration in pharmaceutical development.[6]

Key Advantages of Isopropenylboronic Acid

Enhanced Stability and Handling

Isopropenylboronic acid pinacol ester is a liquid that is significantly more stable to air and moisture compared to highly reactive Grignard reagents and many organozinc compounds.[7] This stability simplifies handling and storage, eliminating the need for strictly anhydrous and anaerobic conditions often required for other organometallics.

Superior Functional Group Tolerance

Boronic acids exhibit exceptional tolerance to a wide range of functional groups, including esters, ketones, amides, and nitro groups. This compatibility minimizes the need for protecting group strategies, thereby shortening synthetic sequences and improving overall efficiency. In contrast, the high reactivity of Grignard reagents often leads to side reactions with many common functional groups.

Environmental Considerations

The byproducts of Suzuki-Miyaura reactions using boronic acids are generally non-toxic and easily removed, often by a simple aqueous workup. This contrasts sharply with the toxic and difficult-to-remove tin byproducts generated in Stille couplings.[6]

Experimental Protocols

Synthesis of Isopropenylboronic Acid Pinacol Ester

One common method for the synthesis of isopropenylboronic acid pinacol ester involves the reaction of a Grignard reagent with a borate ester.[2]

Materials:

  • 2-Bromopropene

  • Magnesium turnings

  • Trimethyl borate or Triisopropyl borate

  • Pinacol

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Acid (for workup, e.g., HCl)

Procedure:

  • Prepare the isopropenylmagnesium bromide Grignard reagent by reacting 2-bromopropene with magnesium turnings in an anhydrous ethereal solvent under an inert atmosphere.

  • Cool the Grignard solution to a low temperature (typically -78 °C).

  • Slowly add a solution of trimethyl borate or triisopropyl borate in the same anhydrous solvent to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding an aqueous acid solution.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude isopropenylboronic acid.

  • React the crude isopropenylboronic acid with pinacol in a suitable solvent to form the stable pinacol ester. The product can be purified by distillation.[8]

Experimental Workflow for Synthesis of Isopropenylboronic Acid Pinacol Ester

G cluster_grignard Grignard Formation cluster_boration Boration cluster_esterification Esterification 2-Bromopropene 2-Bromopropene Grignard Reagent Grignard Reagent 2-Bromopropene->Grignard Reagent Mg Mg Mg->Grignard Reagent Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent Boronic Acid Intermediate Boronic Acid Intermediate Grignard Reagent->Boronic Acid Intermediate Trialkyl Borate Trialkyl Borate Trialkyl Borate->Boronic Acid Intermediate Isopropenylboronic Acid Pinacol Ester Isopropenylboronic Acid Pinacol Ester Boronic Acid Intermediate->Isopropenylboronic Acid Pinacol Ester Pinacol Pinacol Pinacol->Isopropenylboronic Acid Pinacol Ester

Caption: Synthesis of Isopropenylboronic Acid Pinacol Ester.

General Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with isopropenylboronic acid pinacol ester.

Materials:

  • Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)

  • Isopropenylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, isopropenylboronic acid pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) B(OR)2(OH) B(OR)₂(OH) Transmetalation->B(OR)2(OH) X- X⁻ Transmetalation->X- Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) species. 2. Transmetalation: The organic group (R) is transferred from the boronic acid derivative to the palladium center. This step is facilitated by a base, which activates the organoboron reagent. 3. Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Conclusion

References

The Isopropenyl Group in Synthesis: A Cost-Benefit Analysis of Boronic Acid Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of an isopropenyl moiety is a common requirement. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for such transformations, and the choice of the organoboron reagent is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive cost-benefit analysis of Prop-1-en-2-ylboronic acid and its primary alternatives: Isopropenylboronic acid pinacol ester and Potassium isopropenyltrifluoroborate.

Executive Summary: The Reactivity vs. Stability Trade-Off

The selection of an isopropenylboron reagent hinges on a fundamental trade-off between reactivity and stability. This compound is generally the most reactive of the three, often leading to faster reaction times and requiring milder conditions. However, this high reactivity is coupled with lower stability, making it susceptible to degradation and requiring more stringent storage and handling protocols.

Conversely, Isopropenylboronic acid pinacol ester and Potassium isopropenyltrifluoroborate offer significantly enhanced stability. They are typically crystalline solids that are easier to handle, purify, and store for extended periods. This stability comes at the cost of slightly attenuated reactivity, which may necessitate more forcing reaction conditions or specific activation steps. The trifluoroborate salt, in particular, is noted for its exceptional stability to air and moisture.

Performance Comparison in a Model Suzuki-Miyaura Coupling

ReagentStructureTypical Yield (%)Typical Reaction Time (h)Catalyst Loading (mol%)Key AdvantagesKey Disadvantages
This compound this compound structure85-951-41-2High reactivity, potentially faster reactions.Lower stability, susceptible to protodeboronation, requires careful handling and storage.
Isopropenylboronic acid pinacol ester Isopropenylboronic acid pinacol ester structure80-904-122-3High stability, easy to handle and purify, long shelf-life.Lower reactivity than the boronic acid, may require higher temperatures or longer reaction times.
Potassium isopropenyltrifluoroborate Potassium isopropenyltrifluoroborate structure85-956-182-3Exceptional stability to air and moisture, easy to handle.Requires an activation step (hydrolysis) for transmetalation, can be less reactive than the boronic acid.

Cost Analysis

The cost of the starting material is a significant factor in the overall cost-benefit analysis, particularly for large-scale synthesis. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and vary by supplier and purity.

ReagentCAS NumberApproximate Price (USD/gram)
This compound14559-87-6$150 - $650[1][2][3]
Isopropenylboronic acid pinacol ester126726-62-3$18 - $93[4]
Potassium isopropenyltrifluoroborate395083-14-4$85 - $273[5]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide with each of the isopropenylboron reagents. These protocols are starting points and may require optimization for specific substrates.

Protocol 1: Using this compound
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is added.

  • Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: The reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Using Isopropenylboronic acid pinacol ester
  • Reaction Setup: In a similar manner to Protocol 1, the reaction vessel is charged with the aryl bromide (1.0 mmol), Isopropenylboronic acid pinacol ester (1.2 mmol), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).

  • Solvent Addition: A degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) is added.

  • Reaction: The mixture is heated to a higher temperature if necessary (e.g., 100-110 °C) and stirred for the required duration.

  • Work-up and Purification: The work-up and purification steps are analogous to Protocol 1.

Protocol 3: Using Potassium isopropenyltrifluoroborate
  • Reaction Setup: The reaction vessel is charged with the aryl bromide (1.0 mmol), Potassium isopropenyltrifluoroborate (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) with a suitable ligand (e.g., SPhos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 3.0 mmol).

  • Solvent Addition: A degassed solvent system, typically containing water to facilitate the hydrolysis of the trifluoroborate (e.g., THF/water 10:1, 5.5 mL), is added.

  • Reaction: The mixture is heated (e.g., 80-100 °C) and stirred until completion.

  • Work-up and Purification: The work-up and purification procedures are similar to the previous protocols.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental and decision-making logic, the following diagrams are provided.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boron Reagent Catalyst & Ligand Base setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Prepare Degassed Solvent System solvent->setup heat Heat and Stir (Monitor Progress) setup->heat extract Extraction and Washing heat->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

G Decision Logic for Reagent Selection start Start: Need to introduce an isopropenyl group stability Is reagent stability a major concern? start->stability reactivity Is highest reactivity/ shorter reaction time critical? stability->reactivity No pinacol_ester Use Isopropenylboronic acid pinacol ester stability->pinacol_ester Yes boronic_acid Use this compound reactivity->boronic_acid Yes reactivity->pinacol_ester No cost Is cost the primary driving factor? trifluoroborate Use Potassium isopropenyltrifluoroborate cost->trifluoroborate Yes, if stability is paramount pinacol_ester->cost Consider Alternative?

A decision-making flowchart for selecting the appropriate isopropenylboron reagent.

Conclusion

The choice between this compound, its pinacol ester, and its trifluoroborate salt is a nuanced decision that depends on the specific priorities of the synthetic project.

  • For rapid, small-scale synthesis where the reagent can be used immediately and cost is less of a concern, the high reactivity of this compound may be advantageous.

  • For multi-step syntheses, larger-scale reactions, or when long-term storage and ease of handling are important, the stability of Isopropenylboronic acid pinacol ester makes it an excellent and often more cost-effective choice.

  • Potassium isopropenyltrifluoroborate provides the highest level of stability, making it ideal for situations where the boron functionality must endure harsh conditions in preceding synthetic steps, though its cost and potentially slower reaction kinetics should be considered.

Ultimately, a careful evaluation of the trade-offs between reactivity, stability, and cost, as outlined in this guide, will enable researchers to select the optimal reagent for their specific synthetic needs, leading to more efficient and successful outcomes in their research and development endeavors.

References

Stability Under Pressure: A Comparative Guide to Aryl- and Vinylboronic Acids in Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of reagents is a critical factor in the success and reproducibility of synthetic protocols. Boronic acids, indispensable building blocks in modern organic chemistry, exhibit varying degrees of stability depending on their organic substituent. This guide provides an objective comparison of the stability of two major classes: arylboronic acids and vinylboronic acids, supported by experimental insights to aid in reagent selection and reaction optimization.

The core of a boronic acid's reactivity lies in its carbon-boron bond, but this is also the site of its potential degradation. The two primary pathways for decomposition are protodeboronation and oxidation. Protodeboronation involves the cleavage of the C-B bond and its replacement with a C-H bond, while oxidation leads to the formation of boric acid and other byproducts. The susceptibility to these degradation pathways is significantly influenced by the nature of the organic group (aryl vs. vinyl) attached to the boron atom.

Key Stability Differences: A Head-to-Head Comparison

FeatureArylboronic AcidsVinylboronic Acids
Primary Degradation Pathway Protodeboronation, OxidationPolymerization, Protodeboronation
Stability to Protodeboronation Variable; influenced by electronic effects of substituents and pH. Generally more susceptible than vinylboronic acids under certain conditions.[1][2][3]Generally high; protodeboronation is typically very slow.[2][4][3]
Tendency to Polymerize NoneHigh; prone to spontaneous radical polymerization, especially upon exposure to heat, light, or oxygen.[5]
Storage Considerations Store in a cool, dry place. Susceptible to oxidation over time.Requires storage at low temperatures (e.g., -20°C) under an inert atmosphere, often with radical inhibitors like phenothiazine.[5]
pH Sensitivity Stability is highly pH-dependent. Both acidic and basic conditions can catalyze protodeboronation.[1]Less sensitive to pH-mediated protodeboronation compared to many arylboronic acids.[2][4][3]

Delving Deeper: Factors Influencing Stability

Arylboronic Acids: The stability of arylboronic acids is intricately linked to the electronic properties of the aromatic ring. Electron-withdrawing groups can increase the susceptibility to nucleophilic attack and subsequent protodeboronation, particularly under basic conditions.[1] Conversely, the formation of boronic esters, such as pinacol esters, is a widely adopted strategy to enhance their stability, making them easier to handle, purify, and store.[6][7][8] However, it is crucial to note that esterification does not universally guarantee enhanced stability, and the choice of the diol protecting group is critical.[9][10]

Vinylboronic Acids: The defining stability challenge for vinylboronic acids is their propensity for radical polymerization.[5] This can lead to decreased monomer concentration, resulting in lower reaction yields and the formation of insoluble polymeric byproducts.[5] Proper storage with the addition of radical inhibitors is paramount to maintain their integrity. While less prone to protodeboronation than many arylboronic acids, the stability of vinylboronic acids can also be enhanced through the formation of boronate esters.[11]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of boronic acids, researchers can employ several analytical techniques.

1. Stability Indicating HPLC Method:

  • Objective: To quantify the boronic acid and its degradation products over time under specific stress conditions (e.g., elevated temperature, different pH).

  • Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector. An RI detector is often preferred for boronic acids lacking a strong chromophore.[12]

  • Column: A reverse-phase C18 column is a common choice.

  • Mobile Phase: A mixture of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.

  • Procedure:

    • Prepare a stock solution of the boronic acid in a suitable solvent.

    • Subject aliquots of the solution to various stress conditions (e.g., heat, acidic/basic solutions, oxidizing agents).

    • At specified time points, inject the samples into the HPLC system.

    • Monitor the peak area of the boronic acid and any new peaks corresponding to degradation products.

    • Calculate the percentage of the remaining boronic acid at each time point.[12]

2. ¹H NMR Spectroscopy for Degradation Monitoring:

  • Objective: To qualitatively and semi-quantitatively observe the disappearance of the boronic acid signal and the appearance of signals from degradation products.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the boronic acid is soluble (e.g., D₂O, DMSO-d₆).

  • Procedure:

    • Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum at time zero.

    • Subject the NMR tube to the desired stress condition (e.g., by adding a drop of acid or base, or by heating).

    • Acquire subsequent spectra at various time intervals to monitor the changes in the signals.[12]

Logical Workflow for Boronic Acid Stability Assessment

The following diagram illustrates a typical workflow for evaluating the stability of a boronic acid.

G cluster_0 Stability Assessment Workflow start Select Boronic Acid (Aryl or Vinyl) stress Define Stress Conditions (pH, Temp, Oxidant) start->stress hplc Quantitative Analysis (HPLC) stress->hplc nmr Qualitative/Semi-quantitative Analysis (NMR) stress->nmr data Data Analysis (Degradation Rate, Product ID) hplc->data nmr->data conclusion Conclusion on Stability Profile data->conclusion

Caption: Workflow for assessing the stability of boronic acids.

Degradation Pathways Overview

The diagram below outlines the primary degradation pathways for aryl- and vinylboronic acids.

G cluster_1 Primary Degradation Pathways ArylBA Arylboronic Acid Protodeboronation Protodeboronation ArylBA->Protodeboronation Oxidation Oxidation ArylBA->Oxidation VinylBA Vinylboronic Acid VinylBA->Protodeboronation Polymerization Polymerization VinylBA->Polymerization Arene Arene Protodeboronation->Arene BoricAcid Boric Acid Oxidation->BoricAcid PolyvinylboronicAcid Poly(vinylboronic acid) Polymerization->PolyvinylboronicAcid

Caption: Main degradation routes for aryl- and vinylboronic acids.

Conclusion

References

A Comparative Guide to Analytical Methods for Quantifying the Conversion of Prop-1-en-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the conversion of Prop-1-en-2-ylboronic acid is critical in various chemical transformations, including Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental in pharmaceutical and materials science research. The choice of analytical methodology is paramount for reaction monitoring, optimization, and ensuring the quality of the final product. This guide provides an objective comparison of the principal analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, speed, and whether in-situ monitoring is necessary. The following table summarizes the key performance characteristics of the most common methods for quantifying the conversion of this compound.

ParameterHPLC-UVUPLC-MS/MSGC-FIDqNMR (¹H or ¹¹B)Raman Spectroscopy
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass analysis.Chromatographic separation of volatile compounds followed by flame ionization detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Inelastic scattering of monochromatic light.
Primary Use Routine quantification, purity analysis.High-sensitivity quantification, impurity profiling, and structural confirmation.Analysis of volatile starting materials and products.In-situ reaction monitoring, structural elucidation, and quantification without a reference standard for the product.Real-time, in-situ reaction monitoring.
Sample Preparation Dilution, filtration.Dilution, filtration.Derivatization may be required to increase volatility and thermal stability.Dilution in a deuterated solvent.Minimal to none for in-situ analysis.
Linearity (R²) > 0.99[1][2]> 0.99[3][4]> 0.99 (with derivatization)> 0.99[5]Dependent on the specific application and chemometric model.
Accuracy (% Recovery) 98-102%[1]94-111%[6]Typically 90-110% (post-derivatization)95.0-105.4%[5]Dependent on the specific application and chemometric model.
Precision (% RSD) < 2%[1]< 15%[4]< 5% (with derivatization)< 5%[5]Dependent on the specific application and chemometric model.
Limit of Detection (LOD) ~1 µM[7]< 0.1 ng/mL[6]ppm level (analyte dependent)0.02% w/w (for boric acid)[5]ppm level (analyte and matrix dependent)
Limit of Quantification (LOQ) ~3 µM[7]< 0.5 ng/mL[6]ppm level (analyte dependent)0.04% w/w (for boric acid)[5]ppm level (analyte and matrix dependent)
Analysis Time 5-20 min1-10 min10-30 min1-15 minReal-time
Advantages Robust, widely available, good for routine quantification.High sensitivity and selectivity, provides molecular weight information.High resolution for volatile compounds.Non-destructive, requires no calibration curve for relative quantification, excellent for structural information.Non-invasive, no sample preparation for in-situ analysis, provides real-time kinetic data.
Disadvantages Lower sensitivity than MS, potential for co-elution.Higher cost and complexity.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity than chromatographic methods.Can be affected by fluorescence, requires chemometric analysis for complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine monitoring of the consumption of this compound and the formation of the product.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound standard

  • Internal standard (e.g., a stable compound with a similar chromophore and retention time that is not present in the reaction mixture)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of cold solvent (e.g., acetonitrile) containing the internal standard. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by the UV spectrum of this compound and the product (typically around 220-260 nm).

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the reaction samples from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for in-situ reaction monitoring and quantification without the need for a product-specific calibration curve for determining relative concentrations.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (a compound with a known concentration and a signal that does not overlap with the analyte or product signals, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the reaction starting materials in a deuterated solvent containing a known concentration of the internal standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum before initiating the reaction (t=0).

    • Initiate the reaction (e.g., by adding a catalyst or raising the temperature).

    • Acquire spectra at regular time intervals.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate quantification.

  • Data Processing and Quantification:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of this compound (e.g., vinyl protons), the product, and the internal standard.

    • Calculate the concentration of the analyte at each time point using the following equation: Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * Cᵢₛ where:

      • Cₓ = Concentration of the analyte

      • Iₓ = Integral of the analyte signal

      • Nₓ = Number of protons giving rise to the analyte signal

      • Nᵢₛ = Number of protons giving rise to the internal standard signal

      • Iᵢₛ = Integral of the internal standard signal

      • Cᵢₛ = Concentration of the internal standard

Visualizing the Analytical Workflow

A general workflow for monitoring the conversion of this compound using a chromatographic method is depicted below.

Analytical_Workflow cluster_reaction Reaction cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reaction This compound Conversion Reaction Sampling Aliquoting Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching Dilution Dilution & Internal Standard Addition Quenching->Dilution Filtration Filtration Dilution->Filtration Injection Chromatographic Injection (HPLC/GC) Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS/FID) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Result Conversion (%) Quantification->Result

Caption: General workflow for chromatographic analysis of this compound conversion.

Logical Relationship of Method Selection

The choice of an analytical method is a balance between the required data quality and practical considerations. The following diagram illustrates the decision-making process.

Method_Selection Start Define Analytical Needs InSitu In-situ / Real-time Monitoring Required? Start->InSitu HighSensitivity High Sensitivity Required? InSitu->HighSensitivity No Raman Raman Spectroscopy InSitu->Raman Yes StructuralInfo Structural Information Needed? HighSensitivity->StructuralInfo No UPLC_MS UPLC-MS/MS HighSensitivity->UPLC_MS Yes RoutineQuant Routine Quantitative Analysis StructuralInfo->RoutineQuant No qNMR qNMR StructuralInfo->qNMR Yes HPLC_UV HPLC-UV RoutineQuant->HPLC_UV GC_FID GC-FID (with derivatization) RoutineQuant->GC_FID if volatile Raman->qNMR also consider

Caption: Decision tree for selecting an analytical method for monitoring boronic acid conversion.

References

Safety Operating Guide

Proper Disposal of Prop-1-en-2-ylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Prop-1-en-2-ylboronic acid (also known as isopropenylboronic acid), ensuring a safe and compliant laboratory environment. Adherence to these protocols mitigates risks to personnel and the environment, fostering a culture of safety and responsibility.

Essential Safety Information

This compound is a hazardous substance that requires careful handling. Before beginning any disposal procedure, it is crucial to be familiar with its hazard classifications and to wear the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Hazard Summary for this compound

Hazard ClassificationGHS CodeHazard Statement
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Serious Eye DamageH318Causes serious eye damage.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335May cause respiratory irritation.

Data sourced from supplier Safety Data Sheets.[1]

Disposal Procedures

There are two primary methods for the disposal of this compound waste, depending on the quantity and institutional policies. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Method 1: Collection for Hazardous Waste Disposal (Recommended for all quantities)

This is the most prudent and universally accepted method for disposing of this compound and its contaminated materials.

Step-by-Step Protocol:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Boronic acid waste should be collected in a designated container.

  • Waste Collection:

    • Solid Waste: Carefully collect unused or waste this compound, and any contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper), in a designated, sealable container clearly labeled as "Hazardous Waste."

    • Liquid Waste: If the this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent and approximate concentration on the label.

  • Containerization and Labeling: Use a chemically compatible container with a secure screw-top lid. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., corrosive, irritant).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.

  • Empty Container Disposal:

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).

    • The first rinseate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policy.

    • After the rinsed container is completely dry, deface the original label. It can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.

Method 2: In-Lab Neutralization of Small Quantities (Requires EHS Approval)

For very small, residual quantities of this compound, in-lab neutralization may be an option, but only if explicitly permitted by your institution and local regulations. Boronic acids are weak acids and can be neutralized with a mild base.

Experimental Protocol for Neutralization (Perform in a fume hood with full PPE):

  • Preparation: If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent in a beaker. If neutralizing an aqueous solution, place it in the beaker.

  • Neutralization: Slowly add a mild base, such as a saturated solution of sodium bicarbonate (baking soda), to the boronic acid waste with stirring. Be cautious of potential gas evolution (carbon dioxide).

  • pH Measurement: After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the basic solution portion-wise until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, and if permitted by your local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water (at least a 100-fold excess).

Important Considerations:

  • Never dispose of this compound down the drain without neutralization and explicit permission from your EHS department.

  • Do not mix boronic acid waste with strong oxidizing agents or strong acids, as this could lead to dangerous reactions.

  • The precautionary statement P501 specifically advises to "Dispose of contents/container to an approved waste disposal plant."[1] This underscores the preference for professional hazardous waste disposal.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_consult cluster_methods cluster_hw_steps cluster_neut_steps start Prop-1-en-2-ylboronic Acid Waste Generated consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs hazardous_waste Method 1: Collection for Hazardous Waste (Recommended) consult_ehs->hazardous_waste Always an option neutralization Method 2: In-Lab Neutralization (Small Quantities Only) consult_ehs->neutralization If explicitly permitted segregate Segregate Waste hazardous_waste->segregate dissolve Dissolve in Solvent neutralization->dissolve collect Collect in Labeled, Sealed Container segregate->collect store Store in Satellite Accumulation Area collect->store pickup Arrange for EHS Pickup store->pickup neutralize Neutralize with Mild Base (e.g., NaHCO3 soln) dissolve->neutralize check_ph Check pH (6.0-8.0) neutralize->check_ph dispose_drain Dispose Down Drain with Copious Water check_ph->dispose_drain

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Prop-1-en-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Prop-1-en-2-ylboronic acid, a compound that requires careful management. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your work.

This compound is classified as a substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed.[1][2][3] Therefore, implementing robust safety measures is not just a recommendation, but a necessity.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The following table summarizes the required PPE for various laboratory operations.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4]To protect eyes from contact, which can cause serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4][5]To prevent skin contact and potential irritation.[4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]To protect skin from accidental splashes or spills.[4]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5]To prevent respiratory tract irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A meticulous and systematic approach to handling this compound is crucial for safety.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4]

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • Keep the container of this compound tightly closed when not in use.[5]

  • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[5]

  • Avoid all personal contact, including the inhalation of dust or vapors.[5]

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]

  • Waste Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[4]

  • Disposal Method: Do not pour waste down the drain.[4] Dispose of hazardous waste through an approved waste disposal facility, following all local, state, and federal regulations.

Emergency Procedures: Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

Handling this compound: A Workflow for Safety

The following diagram illustrates the essential steps for the safe handling and disposal of this compound, from preparation to final waste management.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify fume hood functionality prep2 Ensure accessible safety shower & eyewash prep1->prep2 prep3 Gather all necessary PPE prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Weigh/transfer compound in fume hood handle1->handle2 handle3 Keep container sealed when not in use handle2->handle3 handle4 Clean work area after use handle3->handle4 disp1 Collect contaminated PPE & materials handle4->disp1 disp2 Place in labeled hazardous waste container disp1->disp2 disp3 Arrange for professional disposal disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.